molecular formula C10H12O3 B1337899 1,3-Benzodioxole-5-propanol CAS No. 7031-03-0

1,3-Benzodioxole-5-propanol

Cat. No.: B1337899
CAS No.: 7031-03-0
M. Wt: 180.2 g/mol
InChI Key: JEPIXLMGIICUSA-UHFFFAOYSA-N
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Description

1,3-Benzodioxole-5-propanol is a chemical compound featuring a benzodioxole moiety, a fused ring system consisting of a benzene ring and a dioxole ring, linked to a propanol chain . This structure serves as a versatile building block and key intermediate in organic and medicinal chemistry research . The benzodioxole scaffold is found in a wide range of biologically active molecules and is distributed widely in nature . Researchers value this compound for the development of novel synthetic derivatives, particularly in the field of agrochemical and pharmaceutical discovery. Its utility is highlighted by its role as a core structural element in the design of potent auxin receptor agonists, which have demonstrated a significant promotive effect on root growth in plant models such as Arabidopsis thaliana and Oryza sativa (rice) . These derivatives function by mimicking plant auxin hormones and are recognized by the TIR1 (Transport Inhibitor Response 1) receptor, leading to downstream transcriptional activation of growth-related genes . Furthermore, benzodioxole derivatives are extensively investigated as central scaffolds in pharmacology, with applications spanning the development of cannabinoid CB1 receptor antagonists and other therapeutic agents . As a supplier, we provide this compound to support innovation in these advanced research areas. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H12O3/c11-5-1-2-8-3-4-9-10(6-8)13-7-12-9/h3-4,6,11H,1-2,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEPIXLMGIICUSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60220585
Record name 1,3-Benzodioxole-5-propanol
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Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7031-03-0
Record name 1,3-Benzodioxole-5-propanol
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Record name 1,3-Benzodioxole-5-propanol
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Record name 3-(1,3-dioxaindan-5-yl)propan-1-ol
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Foundational & Exploratory

1,3-Benzodioxole-5-propanol CAS number 7031-03-0

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1,3-Benzodioxole-5-propanol (CAS 7031-03-0)

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (CAS: 7031-03-0), a molecule of significant interest in the fields of organic synthesis and medicinal chemistry. The 1,3-benzodioxole moiety is a recognized pharmacophore, appearing in numerous bioactive natural products and synthetic compounds.[1] This guide will delve into the chemical and physical properties of this compound, plausible synthetic routes, detailed spectroscopic analysis for its characterization, and a discussion of its potential applications in drug development based on the known biological activities of related structures. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this compound.

Chemical Identity and Physical Properties

This compound, also known as 3-(1,3-benzodioxol-5-yl)propan-1-ol, is a primary alcohol featuring the 1,3-benzodioxole ring system.[2] This bicyclic structure, where a benzene ring is fused to a dioxole ring, is a key feature that imparts specific chemical and biological properties to its derivatives.[3]

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers for this compound [2]

IdentifierValue
CAS Number 7031-03-0
IUPAC Name 3-(1,3-benzodioxol-5-yl)propan-1-ol
Molecular Formula C₁₀H₁₂O₃
Molecular Weight 180.20 g/mol
InChI InChI=1S/C10H12O3/c11-5-1-2-8-3-4-9-10(6-8)13-7-12-9/h3-4,6,11H,1-2,5,7H2
InChIKey JEPIXLMGIICUSA-UHFFFAOYSA-N
SMILES C1OC2=C(O1)C=C(C=C2)CCCO

Table 2: Physical and Chemical Properties of this compound

PropertyValueSource
XLogP3 1.8[2] (Computed)
Topological Polar Surface Area 38.7 Ų[2] (Computed)
Hydrogen Bond Donor Count 1[2] (Computed)
Hydrogen Bond Acceptor Count 3[2] (Computed)
Rotatable Bond Count 3[2] (Computed)
Boiling Point Data not readily available
Melting Point Data not readily available

Synthesis and Mechanism

Proposed Synthetic Pathway: Reduction of 3-(1,3-benzodioxol-5-yl)propanal

The choice of the aldehyde as a precursor is strategic due to the mild conditions required for its reduction to the corresponding primary alcohol, minimizing the risk of side reactions on the benzodioxole ring. Sodium borohydride (NaBH₄) is an ideal reagent for this purpose due to its selectivity for aldehydes and ketones over other functional groups and its operational simplicity.

G cluster_0 Reaction Scheme A 3-(1,3-benzodioxol-5-yl)propanal B This compound A->B NaBH4, Ethanol, rt

Caption: Proposed synthesis of this compound.

Experimental Protocol: A Generalized Approach

  • Dissolution: Dissolve 3-(1,3-benzodioxol-5-yl)propanal in a suitable alcoholic solvent, such as ethanol or methanol, in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath. This is a precautionary measure to control the initial exothermic reaction upon addition of the reducing agent.

  • Addition of Reducing Agent: Add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The molar excess of NaBH₄ should be carefully calculated, typically 1.1 to 1.5 equivalents, to ensure complete reduction.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for a designated period (e.g., 1-3 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is no longer detectable.

  • Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) to decompose any excess NaBH₄.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate. The organic layers are then combined.

  • Washing and Drying: Wash the combined organic layers with brine, and then dry over an anhydrous salt like magnesium sulfate or sodium sulfate.

  • Purification: After filtering off the drying agent, the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.

Spectroscopic Characterization

The identity and purity of the synthesized this compound must be confirmed through a combination of spectroscopic techniques. Below are the expected spectral data based on its chemical structure.

Table 3: Predicted Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR - Aromatic Protons: Signals in the aromatic region (δ 6.6-6.8 ppm) corresponding to the protons on the benzodioxole ring. - Dioxole Protons: A characteristic singlet around δ 5.9 ppm for the -O-CH₂-O- group. - Propanol Chain Protons: Aliphatic signals for the -CH₂-CH₂-CH₂-OH chain, including a triplet for the terminal -CH₂OH group (around δ 3.6 ppm), a multiplet for the adjacent -CH₂- (around δ 1.8 ppm), and a triplet for the benzylic -CH₂- (around δ 2.6 ppm). - Hydroxyl Proton: A broad singlet for the -OH proton, the chemical shift of which is concentration and solvent dependent.
¹³C NMR - Aromatic Carbons: Signals in the aromatic region (δ 108-148 ppm). - Dioxole Carbon: A signal around δ 101 ppm for the -O-CH₂-O- carbon. - Propanol Chain Carbons: Signals for the three aliphatic carbons of the propanol chain, with the carbon bearing the hydroxyl group appearing most downfield (around δ 62 ppm).[2]
IR Spectroscopy - O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the hydroxyl group. - C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹. - C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹. - C-O Stretch: A strong band in the region of 1050-1150 cm⁻¹ corresponding to the primary alcohol C-O bond. - Aromatic C=C Bending: Peaks in the fingerprint region (1400-1600 cm⁻¹).
Mass Spectrometry - Molecular Ion Peak (M⁺): A peak at m/z = 180, corresponding to the molecular weight of the compound. - Key Fragmentation Patterns: Expect to see fragmentation patterns corresponding to the loss of water (m/z = 162) and cleavage of the propanol chain. A prominent peak at m/z = 135 is often observed for compounds with a 3,4-methylenedioxybenzyl moiety.[4]

The following diagram outlines a typical workflow for the characterization of a synthesized organic compound like this compound.

G cluster_0 Characterization Workflow A Synthesized Product B Purification (Column Chromatography) A->B C Purity Check (TLC, GC-MS) B->C D Structural Elucidation C->D E ¹H NMR D->E F ¹³C NMR D->F G IR Spectroscopy D->G H Mass Spectrometry D->H I Confirmed Structure of This compound E->I F->I G->I H->I

Caption: Workflow for the characterization of synthesized compounds.

Applications in Drug Development and Research

The 1,3-benzodioxole scaffold is a privileged structure in medicinal chemistry, known to be a component of various biologically active molecules.[5] Derivatives of 1,3-benzodioxole have demonstrated a wide range of pharmacological activities, including anti-tumor, anti-hyperlipidemia, antioxidative, and schistosomicidal effects.[1][5]

While specific biological data for this compound is limited in the public domain, its structural features suggest it is a valuable intermediate for the synthesis of more complex molecules with therapeutic potential. The primary alcohol functional group serves as a versatile handle for further chemical modifications, such as oxidation to the corresponding aldehyde or carboxylic acid, esterification, or conversion to an amine.

Potential Research Applications:

  • Precursor for Novel Therapeutics: this compound can serve as a starting material for the synthesis of novel compounds to be screened for various biological activities, leveraging the known properties of the benzodioxole pharmacophore.

  • Pro-drug Development: The hydroxyl group can be esterified with various promoieties to create pro-drugs with altered pharmacokinetic profiles, such as improved solubility or targeted delivery.

  • Fragment-Based Drug Discovery: As a relatively small molecule containing a key pharmacophore, it could be used in fragment-based screening campaigns to identify new binding interactions with therapeutic targets.

  • Agrochemical Research: Some 1,3-benzodioxole derivatives have been investigated as root growth promoters, indicating potential applications in agriculture.[6]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

  • H315: Causes skin irritation[2]

  • H319: Causes serious eye irritation[2]

  • H335: May cause respiratory irritation[2]

Handling and Personal Protective Equipment (PPE):

  • Engineering Controls: Work should be conducted in a well-ventilated fume hood to minimize inhalation exposure.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.

    • Respiratory Protection: If working outside of a fume hood or with aerosols, a NIOSH-approved respirator may be necessary.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable chemical entity with significant potential as a building block in synthetic and medicinal chemistry. Its straightforward synthesis from readily available precursors and the presence of the biologically significant 1,3-benzodioxole moiety make it an attractive compound for further investigation. The versatile primary alcohol functionality allows for a wide range of chemical transformations, paving the way for the creation of novel molecules with potential therapeutic or agrochemical applications. Proper characterization using standard spectroscopic methods is crucial to ensure its identity and purity for any downstream applications. As with all chemicals, adherence to appropriate safety protocols is essential when handling this compound.

References

  • Cheméo. (n.d.). Chemical Properties of 1,3-Benzodioxole-5-propanal, «alpha»-methyl- (CAS 1205-17-0). Retrieved from [Link].

  • PubChem. (n.d.). This compound. Retrieved from [Link].

  • NIST. (n.d.). 1,3-Benzodioxole-5-propanal, α-methyl-. In NIST Chemistry WebBook. Retrieved from [Link].

  • NIST. (n.d.). 1,3-Benzodioxole-5-propanal, α-methyl- Gas Chromatography. In NIST Chemistry WebBook. Retrieved from [Link].

  • NIST. (n.d.). 1,3-Benzodioxole-5-propanal, α-methyl- Gas Chromatography Data. In NIST Chemistry WebBook. Retrieved from [Link].

  • PubChem. (n.d.). 1,3-Benzodioxole-5-propanal. Retrieved from [Link].

  • SpectraBase. (n.d.). This compound, alpha-ethynyl-alpha-methyl-. Retrieved from [Link].

  • PrepChem.com. (n.d.). Synthesis of 3-(1,3-Benzodioxol-5-yl)propanethiol. Retrieved from [Link].

  • NIST. (n.d.). 1,3-Benzodioxole-5-propanal, α-methyl-. In NIST Chemistry WebBook. Retrieved from [Link].

  • National Institutes of Health. (2022, June 10). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Retrieved from [Link].

  • Solubility of Things. (n.d.). 5-Propyl-1,3-benzodioxole. Retrieved from [Link].

  • ChemSynthesis. (n.d.). 3-(1,3-benzodioxol-5-yl)-1-propanamine. Retrieved from [Link].

  • NIST. (n.d.). 1,3-Benzodioxole, 5-propyl-. In NIST Chemistry WebBook. Retrieved from [Link].

  • ResearchGate. (n.d.). New 1,3-benzodioxole derivatives: Synthesis, evaluation of in vitro schistosomicidal activity and ultrastructural analysis. Retrieved from [Link].

  • SpectraBase. (n.d.). 3-(7-methoxy-2H-1,3-benzodioxol-5-yl)prop-2-en-1-one. Retrieved from [Link].

  • SpectraBase. (n.d.). 1,3-Benzodioxole. Retrieved from [Link].

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000820). Retrieved from [Link].

  • PrepChem.com. (n.d.). Synthesis of 1-(6-Methyl-1,3-benzodioxol-5-yl)-1-propanol. Retrieved from [Link].

  • PubChem. (n.d.). (2R)-3-(1,3-benzodioxol-5-yl)-2-methylpropanal. Retrieved from [Link].

  • Gsrs. (n.d.). 3-(BENZODIOXOL-5-YL)PROPIONIC ACID. Retrieved from [Link].

  • World Researchers Associations. (n.d.). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Retrieved from [Link].

  • NIST. (n.d.). 2-Propenal, 3-(1,3-benzodioxol-5-yl)-. In NIST Chemistry WebBook. Retrieved from [Link].

  • NIST. (n.d.). 1,3-Benzodioxole-5-propanal, α-methyl-. In NIST Chemistry WebBook. Retrieved from [Link].

  • ScienceDirect. (2020). RIFM fragrance ingredient safety assessment, α-methyl-1,3-benzodioxole-5-propionaldehyde, CAS Registry Number 1205-17-0. Retrieved from [Link].

  • MDPI. (n.d.). N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. Retrieved from [Link].

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The Multifaceted Biological Activities of 1,3-Benzodioxole Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,3-benzodioxole moiety, a heterocyclic aromatic organic compound, is a cornerstone in the architecture of numerous naturally occurring and synthetic molecules.[1] This scaffold, famously present in compounds like safrole from sassafras oil, has captured the sustained interest of the medicinal chemistry community due to its remarkable versatility and broad spectrum of pharmacological activities.[1][2] Derivatives of 1,3-benzodioxole have demonstrated potent anti-tumor, antimicrobial, anti-hyperlipidemic, antioxidant, and enzyme-inhibiting properties, positioning them as highly promising candidates in the landscape of modern drug discovery and development.[1][3]

This technical guide provides a comprehensive exploration of the core biological activities of 1,3-benzodioxole derivatives. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of their mechanisms of action, supported by quantitative data, in-depth experimental protocols, and visual representations of key molecular pathways and experimental workflows.

Part 1: Anti-Tumor Activity: A Multi-pronged Assault on Cancer

1,3-Benzodioxole derivatives have emerged as a significant class of compounds exhibiting promising anti-cancer properties.[1][4] Their mechanisms of action are diverse and often involve the induction of apoptosis (programmed cell death), inhibition of critical cellular proliferation pathways, and the suppression of metastasis.[1][3]

A notable strategy in leveraging the 1,3-benzodioxole scaffold for cancer therapy involves its conjugation with arsenicals.[3][5] While arsenicals have been employed in cancer treatment, their clinical application is often hampered by significant side effects.[3][5] Inspired by the cytochrome P450 (CYP450) inhibitory properties of stiripentol, a drug used for epilepsy, researchers have conjugated 1,3-benzodioxole derivatives with arsenical precursors.[5][6] This innovative approach has led to the development of fabricated arsenicals with slower elimination rates in animal models, thereby maintaining effective concentrations in the bloodstream for extended periods.[3][5] These novel conjugates have demonstrated enhanced anti-proliferative effects by inhibiting the thioredoxin system, which in turn induces oxidative stress and initiates apoptosis in cancer cells.[3][5][6] Impressively, these fabricated arsenicals have been shown to reverse abnormal blood counts in tumor-bearing mice and eliminate tumors without causing damage to other organs.[3][5]

Quantitative Data: In Vitro Cytotoxicity of 1,3-Benzodioxole Derivatives

The anti-tumor efficacy of 1,3-benzodioxole derivatives is often quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. Lower IC50 values indicate greater potency.

Derivative ClassCell LineIC50 (µM)
Arsenical ConjugatesMolm-13 (Leukemia)< 1
K562 (Leukemia)< 1
HL-60 (Leukemia)< 1
4T1 (Breast Cancer)< 1
6-(4-aminobenzoyl)-1,3-benzodioxole-5-acetic acid methyl ester52 human tumor cell lines0.1 - 10

Data sourced from multiple studies.[4][5]

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines a standard procedure for evaluating the cytotoxic effects of 1,3-benzodioxole derivatives on cancer cell lines.

1. Cell Culture:

  • Maintain the desired cancer cell line (e.g., MCF-7, A549) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
  • Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

2. Cell Seeding:

  • Trypsinize and count the cells.
  • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

3. Compound Treatment:

  • Prepare a stock solution of the 1,3-benzodioxole derivative in a suitable solvent (e.g., DMSO).
  • Perform serial dilutions of the compound in the culture medium to achieve the desired final concentrations.
  • Replace the medium in the 96-well plates with the medium containing the test compound. Include a vehicle control (medium with the solvent) and a positive control (a known cytotoxic agent).

4. Incubation:

  • Incubate the plates for 24, 48, or 72 hours.

5. MTT Assay:

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader.

6. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.
  • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Signaling Pathway: Induction of Apoptosis via Thioredoxin System Inhibition

apoptosis_pathway cluster_drug 1,3-Benzodioxole-Arsenical Conjugate cluster_cell Cancer Cell drug 1,3-Benzodioxole-Arsenical Conjugate TrxR Thioredoxin Reductase (TrxR) drug->TrxR Inhibits ROS Reactive Oxygen Species (ROS) TrxR->ROS Leads to Increased Apoptosis Apoptosis ROS->Apoptosis Induces caption Induction of Apoptosis by 1,3-Benzodioxole-Arsenical Conjugates.

Caption: Induction of Apoptosis by 1,3-Benzodioxole-Arsenical Conjugates.

Part 2: Antimicrobial Activity: Combating Pathogenic Microbes

The 1,3-benzodioxole scaffold is a recurring motif in compounds exhibiting significant antimicrobial properties.[7][8] Derivatives have been synthesized and evaluated against a range of pathogenic bacteria and fungi, demonstrating their potential as a foundation for the development of novel anti-infective agents.[8][9]

Research has shown that certain peptidyl derivatives of 1,3-benzodioxole can inhibit the growth of various microorganisms.[7] Furthermore, Schiff base derivatives of 1,3-benzodioxole have displayed inhibitory activity against several pathogenic bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[8] The proposed mechanism for some of these derivatives involves the inhibition of essential bacterial enzymes, such as the FabH enzyme.[8] Additionally, brominated derivatives of 1,3-benzodioxole-5-carboxaldehyde have shown potent antibacterial and antifungal activities.[9] The incorporation of the 1,3-benzodioxole moiety into γ-lactam structures has also yielded compounds with promising antifungal activity against various phytopathogenic fungi.[10][11]

Quantitative Data: Antimicrobial Activity of 1,3-Benzodioxole Derivatives

The antimicrobial efficacy is often determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Derivative ClassMicroorganismMIC (µg/mL)
Schiff base derivative (2)E. coli>128
P. aeruginosa>128
E. faecalis64
MSSA32
MRSA64
6-bromo-1,3-benzodioxole-5-carboxaldehydeB. subtilis25
E. coli50
S. aureus25

Data sourced from multiple studies.[8][9]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol describes a standard method for determining the MIC of 1,3-benzodioxole derivatives against bacterial strains.

1. Preparation of Bacterial Inoculum:

  • Culture the bacterial strain overnight on an appropriate agar plate.
  • Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
  • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

2. Preparation of Compound Dilutions:

  • Prepare a stock solution of the 1,3-benzodioxole derivative in a suitable solvent.
  • Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

3. Inoculation and Incubation:

  • Add the prepared bacterial inoculum to each well of the microtiter plate.
  • Include a growth control (broth with inoculum but no compound) and a sterility control (broth only).
  • Incubate the plate at 37°C for 18-24 hours.

4. Determination of MIC:

  • Visually inspect the wells for turbidity.
  • The MIC is the lowest concentration of the compound at which there is no visible growth.

Part 3: Diverse Pharmacological Landscape

Beyond their anti-tumor and antimicrobial activities, 1,3-benzodioxole derivatives exhibit a wide array of other biological effects, highlighting their therapeutic potential across various disease areas.

Anti-hyperlipidemic and Hepatoprotective Effects

A series of 1,3-benzodioxole-based fibrate derivatives have demonstrated significant anti-hyperlipidemic activity in animal models.[3] These compounds have been shown to reduce plasma levels of triglycerides, total cholesterol, and low-density lipoprotein cholesterol.[3] Some derivatives also exhibit hepatoprotective, antioxidant, and anti-inflammatory properties, suggesting their potential in treating lipid-related disorders.[3]

Antioxidant Activity

Many 1,3-benzodioxole derivatives possess notable antioxidant properties, which are crucial for mitigating oxidative stress, a key contributor to numerous diseases.[3][12] Their ability to scavenge free radicals is a primary measure of this activity.[1] For instance, Hypecoumic acid, a 1,3-benzodioxole derivative, has shown moderate antioxidative activity.[3]

Inhibition of Cytochrome P450 Enzymes

A well-documented biological activity of 1,3-benzodioxole derivatives is their ability to inhibit cytochrome P450 (CYP450) enzymes.[1][12] These enzymes are pivotal in the metabolism of a vast array of xenobiotics, including many pharmaceutical drugs.[1] The inhibition of CYP450 can lead to significant drug-drug interactions, a critical consideration in drug development and clinical practice.[13] The mechanism of inhibition often involves the metabolic activation of the 1,3-benzodioxole moiety by the CYP450 enzyme to form a reactive carbene intermediate, which then covalently binds to and inactivates the enzyme.[1]

Experimental Workflow: Synthesis of 1,3-Benzodioxole Derivatives

The synthesis of novel 1,3-benzodioxole derivatives is a crucial step in exploring their biological potential. A general synthetic route often involves the modification of a starting material like piperonal or 1,3-benzodioxole-5-carboxylic acid.[8][14][15]

synthesis_workflow start Starting Material (e.g., Piperonal) step1 Chemical Reaction 1 (e.g., Condensation) start->step1 intermediate1 Intermediate Product step1->intermediate1 step2 Chemical Reaction 2 (e.g., Substitution) intermediate1->step2 final_product Final 1,3-Benzodioxole Derivative step2->final_product purification Purification (e.g., Chromatography) final_product->purification characterization Structural Elucidation (NMR, MS, IR) purification->characterization caption General Synthetic Workflow for 1,3-Benzodioxole Derivatives.

Caption: General Synthetic Workflow for 1,3-Benzodioxole Derivatives.

Conclusion and Future Perspectives

The 1,3-benzodioxole scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the design and development of novel therapeutic agents. The diverse biological activities, including potent anti-tumor and antimicrobial effects, underscore the immense potential of this chemical entity. Future research should continue to explore the vast chemical space around the 1,3-benzodioxole nucleus, focusing on optimizing potency, selectivity, and pharmacokinetic properties. A deeper understanding of the structure-activity relationships and the molecular mechanisms underlying their biological effects will be instrumental in translating the promise of 1,3-benzodioxole derivatives into clinically effective therapies.

References

  • 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. PubMed.[Link]

  • Synthesis and antitumor activity of 1,3-benzodioxole derivatives. PubMed.[Link]

  • 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. MDPI.[Link]

  • Synthesis, antitumour and antimicrobial activities of new peptidyl derivatives containing the 1,3-benzodioxole system. PubMed.[Link]

  • The Role of 1,3-Benzodioxole in Modern Pharmaceutical Synthesis. DC Fine Chemicals.[Link]

  • Synthesise and test antibacterial activities of 1,3-benzodioxole derivatives. ResearchGate.[Link]

  • Facile derivatization of 1, 3-benzodioxole-5-carboxaldehyde and their antimicrobial activities. Research Square.[Link]

  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science.[Link]

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  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. National Institutes of Health.[Link]

  • Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. PubMed Central.[Link]

  • The relationship between the metabolism and toxicity of benzodioxole compounds. PubMed.[Link]

  • Antimicrobial candidates containing 1,3-benzodioxol system. ResearchGate.[Link]

  • Fragrance material review on 1,3-benzodioxole-5-propanol, α-methyl-, 5-acetate. PubMed.[Link]

  • New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus. National Institutes of Health.[Link]

  • Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. World Researchers Associations.[Link]

  • Structures of benzodioxol derivatives having various biological activities. ResearchGate.[Link]

  • Mechanism of the Metabolism of 1,3-benzodioxoles to Carbon Monoxide. PubMed.[Link]

  • The ring-opening scheme of 1,3-benzodioxole, the conjugation of... ResearchGate.[Link]

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Spectroscopic Characterization of 1,3-Benzodioxole-5-propanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Benzodioxole-5-propanol, a molecule of significant interest in medicinal chemistry and drug development, possesses a unique structural framework that lends itself to a variety of chemical modifications. As a derivative of the naturally occurring safrole, its synthesis and characterization are crucial for the exploration of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the spectroscopic data of a closely related analogue, 3-(6-Bromo-1,3-benzodioxol-5-yl)propan-1-ol, due to the limited availability of complete public data for the parent compound. The presented data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), will be analyzed to elucidate the structural features of this class of molecules. The principles and methodologies discussed herein are directly applicable to the characterization of this compound.

Molecular Structure

The foundational structure of this compound consists of a 1,3-benzodioxole ring system attached to a propanol side chain at the 5-position. The numbering of the atoms is critical for the assignment of spectroscopic signals.

Figure 1. Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for complete structural elucidation. The data presented here is for the analogous compound, 3-(6-Bromo-1,3-benzodioxol-5-yl)propan-1-ol, and serves as a close approximation.[1]

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.7s1HAr-H
~6.6d1HAr-H
~6.5d1HAr-H
5.9s2HO-CH₂ -O
3.6t2H-CH₂ -OH
2.6t2HAr-CH₂ -
1.8p2H-CH₂ -CH₂-CH₂-
1.5s (broad)1H-OH

Note: Predicted values are based on the analysis of 3-(6-Bromo-1,3-benzodioxol-5-yl)propan-1-ol and general principles of NMR spectroscopy. The bromine atom in the analogue will cause a downfield shift for adjacent aromatic protons.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks to determine the relative number of protons.

Causality in Experimental Choices:

  • Deuterated Solvents: The use of deuterated solvents is crucial to avoid large solvent signals that would otherwise obscure the signals of the analyte.[2]

  • Shimming: This process adjusts the magnetic field to be as uniform as possible across the sample, resulting in sharper spectral lines and better resolution.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~148C -O (aromatic)
~146C -O (aromatic)
~135C -CH₂ (aromatic)
~121C H (aromatic)
~109C H (aromatic)
~108C H (aromatic)
~101O-C H₂-O
~62-C H₂-OH
~34Ar-C H₂-
~32-C H₂-CH₂-CH₂-

Note: Predicted values are based on the analysis of 3-(6-Bromo-1,3-benzodioxol-5-yl)propan-1-ol and general principles of NMR spectroscopy. The bromine atom in the analogue will cause a downfield shift for the carbon to which it is attached and affect the chemical shifts of neighboring carbons.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Set the spectrometer to the ¹³C frequency.

  • Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadO-H stretch (alcohol)
3100-3000MediumC-H stretch (aromatic)
2950-2850MediumC-H stretch (aliphatic)
1600, 1480MediumC=C stretch (aromatic)
1250StrongC-O-C stretch (asymmetric)
1040StrongC-O-C stretch (symmetric)
1050StrongC-O stretch (alcohol)

Note: Predicted values are based on the analysis of 3-(6-Bromo-1,3-benzodioxol-5-yl)propan-1-ol and characteristic IR absorption frequencies.[1][3]

Experimental Protocol: IR Spectroscopy (ATR)

  • Sample Preparation: Place a small amount of the liquid or solid sample directly on the ATR crystal.

  • Background Scan: Record a background spectrum of the empty ATR crystal.

  • Sample Scan: Record the spectrum of the sample. The instrument software will automatically subtract the background spectrum.

  • Cleaning: Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after the measurement.

Causality in Experimental Choices:

  • ATR Technique: Attenuated Total Reflectance (ATR) is a convenient method for both liquid and solid samples, requiring minimal sample preparation.

  • Background Correction: This is essential to remove spectral contributions from atmospheric water and carbon dioxide, as well as any absorptions from the ATR crystal itself.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation. The data presented here is for the analogous compound, 3-(6-Bromo-1,3-benzodioxol-5-yl)propan-1-ol.[1]

Table 4: Predicted Mass Spectrometry Data for this compound

m/zPredicted Fragment
180[M]⁺ (Molecular Ion)
162[M - H₂O]⁺
135[M - CH₂CH₂OH]⁺

Note: The molecular weight of this compound is 180.20 g/mol . The fragmentation pattern of the bromo-analogue will show a characteristic isotopic pattern for bromine and fragments containing bromine will have a higher m/z value.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate).

  • GC Separation: Inject the sample into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column.

  • MS Analysis: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The mass-to-charge ratio of the ions is then measured.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Causality in Experimental Choices:

  • GC-MS Combination: This hyphenated technique is ideal for separating volatile compounds and obtaining their mass spectra, providing both retention time and mass information for identification.

  • Electron Impact (EI) Ionization: EI is a common and robust ionization method that produces a wealth of fragment ions, which are useful for structural elucidation.

Figure 2. General workflow for the spectroscopic characterization of this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound, guided by the data from its bromo-analogue, provides a robust framework for its structural confirmation. The combination of ¹H and ¹³C NMR, IR, and MS data allows for the unambiguous assignment of all atoms and functional groups within the molecule. This technical guide serves as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development, enabling the confident identification and characterization of this important chemical entity and its derivatives.

References

  • SpectraBase. 3-(6-Bromo-1,3-benzodioxol-5-yl)propan-1-ol. [Link]

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The Benzodioxole Moiety: From Pepper Pungency to Modern Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

A Senior Application Scientist's Guide to the Discovery, Natural Occurrence, and Isolation of 1,3-Benzodioxole Compounds

Abstract

The 1,3-benzodioxole, or methylenedioxyphenyl, group is a pivotal structural motif found in a vast array of natural products and synthetic compounds. Its unique electronic and conformational properties have made it a subject of intense scientific scrutiny, from its initial discovery in pungent spices to its contemporary role as a key pharmacophore in drug development. This guide provides a comprehensive overview of the historical discovery of foundational benzodioxole compounds, their widespread occurrence in the plant kingdom, and the technical methodologies for their isolation and characterization. We will explore the causality behind experimental choices in extraction and purification, grounded in the physicochemical properties of these molecules, to provide field-proven insights for researchers.

A Historical Perspective: The Unveiling of a Core Moiety

The story of benzodioxole compounds is intrinsically linked to the historical exploration of natural products. Early chemists, driven by a desire to understand the active principles of medicinal and culinary plants, were the first to isolate and characterize these molecules.

Piperine: The Fire of the Pepper

The first significant breakthrough came in 1819 when Danish chemist Hans Christian Ørsted isolated a crystalline yellow substance from the fruits of Piper nigrum (black pepper).[1][2] This compound, which he named piperine, was responsible for the pepper's characteristic pungency. Ørsted's work marked the first isolation of a pure benzodioxole-containing natural product, although the precise structure of the methylenedioxy group would not be elucidated until later. Subsequent research confirmed piperine's presence in other Piper species, such as long pepper (Piper longum).[1]

Safrole: The Scent of Sassafras

Decades later, the focus shifted to the aromatic oils of the sassafras tree (Sassafras albidum). In 1844, French chemist Édouard Saint-Èvre determined the empirical formula for the oil's primary constituent.[3] It was later, in 1869, that Édouard Grimaux and J. Ruotte investigated this compound, named it safrole, and identified the presence of an allyl group through reactions with bromine.[3] Safrole's pleasant, "candy-shop" aroma led to its widespread use as a flavoring agent in products like root beer and soaps before its use in food was banned by the U.S. FDA in 1960 due to findings of it being mildly carcinogenic.[3][4][5]

Sesamin: The Lignan of Sesame

The major lignans found in sesame (Sesamum indicum), sesamin and sesamolin, are also among the oldest described compounds in this class.[6] While sesame has been cultivated for over 3,000 years, the scientific discovery and characterization of its unique lignans occurred much later.[7] These compounds became the focus of significant research, particularly in the 20th and 21st centuries, for their antioxidant and physiological properties.[6][8][9][10]

Natural Occurrence and Distribution

The 1,3-benzodioxole ring is a recurring theme in plant biochemistry, appearing in a diverse range of species and serving various ecological functions, likely including plant defense.[11] These compounds are most frequently found in the essential oils and resins of aromatic plants.

Table 1: Prominent Natural Benzodioxole Compounds and Their Botanical Sources

CompoundCore StructurePrimary Botanical Source(s)Plant FamilyTypical Yield / Concentration
Piperine Amide AlkaloidPiper nigrum (Black/White Pepper)Piperaceae5-10% in commercial peppers[1]
Safrole PhenylpropeneSassafras albidum (Sassafras), Ocotea pretiosaLauraceaeUp to 75% of sassafras root bark oil[3]
Sesamin Furofuran LignanSesamum indicum (Sesame)PedaliaceaeVaries; a major lignan in sesame seeds[6]
Myristicin PhenylpropeneMyristica fragrans (Nutmeg)MyristicaceaeComponent of nutmeg essential oil
Apiol PhenylpropenePetroselinum crispum (Parsley), Apium graveolens (Celery)ApiaceaeComponent of parsley seed oil
Isosafrole PhenylpropeneFound in small amounts in essential oils (e.g., Ylang-ylang)AnnonaceaeMinor component; mostly produced by isomerization of safrole[12]

Beyond these well-known examples, modern phytochemical investigations continue to uncover novel benzodioxole structures. For instance, recent studies on the roots of Astrodaucus persicus led to the isolation of five new benzodioxole compounds, highlighting the untapped chemical diversity within the plant kingdom.[13][14]

Isolation and Characterization: A Technical Workflow

The isolation of benzodioxole compounds from natural matrices is a foundational activity in natural product chemistry. The choice of methodology is dictated by the compound's polarity, stability, and concentration within the source material.

General Isolation Strategy

The process begins with extraction from the raw plant material, followed by purification to isolate the target compound. The causality behind this workflow is to progressively remove unwanted matrix components (fats, pigments, polar compounds) to enrich the fraction containing the desired benzodioxole derivative.

Isolation_Workflow cluster_extraction Extraction cluster_separation Primary Separation cluster_purification Purification & Isolation cluster_analysis Analysis Start Dried & Powdered Plant Material Solvent Solvent Extraction (e.g., Dichloromethane, Ethanol) Start->Solvent Filter Vacuum Filtration Solvent->Filter Crude Extract + Plant Debris Filtrate Filtrate (Solvent + Solutes) Filter->Filtrate Rotovap Solvent Removal (Rotary Evaporation) Filtrate->Rotovap Residue Concentrated Oily Residue Rotovap->Residue Purify Purification (Recrystallization or Column Chromatography) Residue->Purify Crystals Purified Crystals Purify->Crystals Analysis Characterization (NMR, MS, HPLC, m.p.) Crystals->Analysis

Caption: General workflow for isolating benzodioxole compounds.

Experimental Protocol: Isolation of Piperine from Black Pepper

This protocol synthesizes common laboratory procedures for the efficient extraction and purification of piperine, a representative non-polar benzodioxole alkaloid.[1][15][16][17]

Materials:

  • Ground black pepper (15 g)

  • Dichloromethane (CH₂Cl₂), reagent grade (approx. 70 mL)

  • Ethanol (95%), or a 3:2 Acetone:Hexane solution

  • 100 mL round-bottom flask, reflux condenser, heating mantle

  • Büchner funnel, filter paper, vacuum flask

  • Rotary evaporator

  • Hirsch funnel or small Büchner funnel for recrystallization

  • Ice bath

Methodology:

  • Extraction:

    • Place 15 g of finely ground black pepper into a 100 mL round-bottom flask.

    • Add 30-40 mL of dichloromethane and a few boiling chips.

    • Rationale: Dichloromethane is an effective organic solvent for extracting the non-polar piperine from the complex pepper matrix.[1]

    • Attach a reflux condenser and heat the mixture at reflux for 30-40 minutes. Refluxing ensures efficient extraction by maintaining the solvent at its boiling point without evaporative loss.

  • Filtration:

    • Allow the mixture to cool to room temperature.

    • Perform vacuum filtration using a Büchner funnel to separate the pepper solids from the solvent extract.

    • Wash the solids on the filter paper with an additional 15-20 mL of fresh dichloromethane to recover any residual piperine.

    • Rationale: This step removes the insoluble plant material, leaving the desired compound in the filtrate.

  • Concentration:

    • Transfer the combined filtrate to a clean, tared round-bottom flask.

    • Remove the dichloromethane using a rotary evaporator. This will yield a dark, oily residue.

    • Rationale: Rotary evaporation is a rapid and gentle method for removing volatile solvents under reduced pressure, preventing thermal degradation of the target compound.

  • Crude Precipitation:

    • Cool the oily residue in an ice bath.

    • Add 10 mL of cold diethyl ether or ethanol and triturate (scrape and mix) the residue with a spatula. Piperine is poorly soluble in cold ether/ethanol, causing it to precipitate.

    • Collect the crude yellow piperine crystals by vacuum filtration using a Hirsch funnel.

  • Purification (Recrystallization):

    • Transfer the crude piperine to a clean test tube or small flask.

    • Add a minimal amount of hot 3:2 acetone:hexane solution (or hot ethanol) to just dissolve the crystals.

    • Rationale: Recrystallization purifies the compound based on differences in solubility. Piperine is soluble in the hot solvent, while impurities are either insoluble (and can be filtered off) or remain in the cold solvent.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

    • Collect the purified, needle-like yellow crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Characterization:

    • Dry the crystals and determine the yield.

    • Confirm identity and purity by measuring the melting point (literature: 130°C), and by using analytical techniques such as Thin-Layer Chromatography (TLC), HPLC, and NMR spectroscopy.[2]

Significance in Drug Discovery and Synthesis

The benzodioxole moiety is more than a phytochemical curiosity; it is a privileged scaffold in medicinal chemistry and a versatile precursor in organic synthesis.

A Key Pharmacophore

The rigid, electron-donating nature of the methylenedioxy group influences the pharmacokinetic and pharmacodynamic properties of molecules.[11] It is an integral component of several clinical drugs, including the anticancer agents etoposide and teniposide.[13] Its presence can enhance bioavailability and modulate interactions with biological targets. Consequently, the 1,3-benzodioxole unit is frequently incorporated into novel synthetic compounds being evaluated for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[13][18][19][20]

A Versatile Synthetic Precursor

Natural benzodioxoles, particularly safrole, are important starting materials for the synthesis of other valuable chemicals.

Safrole_Synthesis Safrole Safrole Isosafrole Isosafrole Safrole->Isosafrole Isomerization PBO Piperonyl Butoxide Insecticide Synergist Safrole->PBO Synthesis Piperonal Piperonal (Heliotropin) Fragrance Isosafrole->Piperonal Oxidation MDP2P MDP2P (PMK) Isosafrole->MDP2P Oxidation MDMA MDMA (Ecstasy) MDP2P->MDMA Reductive Amination

Sources

Potential pharmacological effects of 1,3-Benzodioxole-5-propanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Pharmacological Effects of 1,3-Benzodioxole-5-propanol

Authored by a Senior Application Scientist

Foreword: The 1,3-benzodioxole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] This guide focuses on a specific, less-studied derivative, this compound. Direct pharmacological data for this compound is sparse; therefore, this document serves as a technical exploration of its potential pharmacological effects, grounded in the established activities of structurally related compounds. The objective is to provide a strategic roadmap for researchers and drug development professionals to systematically investigate its therapeutic promise.

Compound Profile: this compound

This compound, also known as 3-(1,3-benzodioxol-5-yl)propan-1-ol, is a small molecule featuring the characteristic methylenedioxy bridge fused to a benzene ring.[4] Its structure is closely related to dihydrosafrole (5-propyl-1,3-benzodioxole), differing by the presence of a terminal hydroxyl group on the propyl chain.[5][6] This structural feature is significant, as it can profoundly influence the compound's polarity, metabolic fate, and receptor interactions compared to its non-hydroxylated counterpart.

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is fundamental to designing meaningful pharmacological assays, particularly concerning solubility and formulation for in vitro and in vivo testing.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₃[4]
Molecular Weight 180.20 g/mol [4]
IUPAC Name 3-(1,3-benzodioxol-5-yl)propan-1-ol[4]
CAS Number 7031-03-0[4]
Predicted LogP 1.8[4]
Known Safety & Toxicology Profile

The existing data on this compound is primarily hazard-identification information. The Globally Harmonized System (GHS) classification indicates it may cause skin, eye, and respiratory irritation.[4]

It is critical to consider the toxicology of structurally similar compounds. Dihydrosafrole is recognized as a carcinogen.[5][6][7][8] The metabolic pathways of such compounds often involve the 1,3-benzodioxole ring. Therefore, any research program must include a thorough and early assessment of the genotoxic and carcinogenic potential of this compound.

Potential Pharmacological Activities: An Evidence-Based Exploration

The 1,3-benzodioxole scaffold is a versatile pharmacophore. Derivatives have demonstrated a range of activities, suggesting several promising avenues for the investigation of this compound.[1][2]

Potential as an Antitumor Agent

Rationale & Existing Evidence: Numerous studies have highlighted the anticancer potential of 1,3-benzodioxole derivatives.[2][3][9][10] For instance, certain derivatives have been shown to possess significant growth inhibitory activity against various human tumor cell lines.[9] One proposed mechanism involves the inhibition of the thioredoxin system, leading to increased oxidative stress and subsequent apoptosis in cancer cells.[10] The structural similarity of this compound to these active compounds provides a strong rationale for evaluating its antitumor efficacy.

Proposed Experimental Workflow:

Antitumor_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation A Cytotoxicity Assays (MTT, XTT) Panel of Cancer Cell Lines (e.g., MCF-7, A549, HCT116) B Apoptosis Assays (Annexin V/PI Staining, Caspase Activity) A->B If cytotoxic C Mechanism of Action Studies (e.g., Thioredoxin Reductase Inhibition Assay) B->C If apoptotic D Xenograft Mouse Model (e.g., Nude mice with HCT116 tumors) C->D Promising in vitro results E Toxicity & Pharmacokinetic Studies D->E F Efficacy Assessment (Tumor volume, body weight) D->F Antidiabetic_Workflow cluster_0 In Vitro Enzymatic Assay cluster_1 In Vivo Model A α-Amylase Inhibition Assay (Colorimetric) B Determine IC₅₀ Value A->B C Streptozotocin (STZ)-Induced Diabetic Mouse Model B->C Potent inhibition observed D Oral Glucose Tolerance Test (OGTT) C->D Acute effect E Chronic Dosing Study (Monitor blood glucose, HbA1c) C->E Chronic effect

Figure 2: Proposed workflow for antidiabetic activity screening.

Detailed Protocol: In Vitro α-Amylase Inhibition Assay

  • Reagent Preparation: Prepare a solution of α-amylase in phosphate buffer. Prepare a 1% starch solution. Prepare serial dilutions of this compound. Acarbose is used as a positive control.

  • Reaction Incubation: Pre-incubate the enzyme with the test compound or control for 10 minutes at 37°C.

  • Substrate Addition: Add the starch solution to initiate the reaction and incubate for a further 15 minutes.

  • Reaction Termination: Stop the reaction by adding dinitrosalicylic acid (DNS) reagent.

  • Color Development: Heat the mixture in a boiling water bath for 5 minutes to develop the color.

  • Data Acquisition: After cooling, measure the absorbance at 540 nm.

  • Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.

Potential as an Antiparasitic Agent

Rationale & Existing Evidence: The 1,3-benzodioxole nucleus is present in compounds showing significant activity against parasites, notably Schistosoma mansoni, the causative agent of schistosomiasis. [1]Studies have shown that certain benzodioxole derivatives can induce 100% mortality of adult worms in vitro and cause significant damage to the parasite's integument. [1]This tegumental damage is a critical mechanism, as it exposes the parasite to the host's immune system. The exploration of this compound for schistosomicidal activity is therefore a logical and promising research direction.

Detailed Protocol: In Vitro Schistosomicidal Assay

  • Parasite Recovery: Perfuse adult S. mansoni worms from experimentally infected mice.

  • Culture: Wash the worms and place them in 24-well plates containing RPMI-1640 medium supplemented with antibiotics and fetal bovine serum.

  • Compound Treatment: Add this compound at various concentrations (e.g., 10-200 µM) to the wells. Praziquantel is used as a positive control.

  • Observation: Monitor the worms at 24, 48, and 72 hours using an inverted microscope. Assess motor activity and mortality.

  • Ultrastructural Analysis (Optional): Fix surviving worms from active concentrations for scanning electron microscopy (SEM) to observe potential damage to the integument.

Conclusion and Future Directions

While direct pharmacological evidence for this compound is currently lacking, its chemical structure, rooted in the versatile 1,3-benzodioxole scaffold, points toward significant therapeutic potential. The evidence from structurally related compounds strongly supports its investigation as an antitumor, antidiabetic, and antiparasitic agent. The experimental workflows detailed in this guide provide a comprehensive and scientifically rigorous framework for elucidating its biological activity. A critical early step in any research program must be a thorough toxicological evaluation, particularly concerning its potential for genotoxicity, given the known carcinogenicity of dihydrosafrole. [6]Successful navigation of these initial safety hurdles could position this compound as a valuable lead compound for the development of novel therapeutics.

References

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  • Research Institute for Fragrance Materials, Inc. (2017). RIFM fragrance ingredient safety assessment, this compound, α-methyl-, 5-acetate, CAS Registry Number 68844-96-2. [Link]

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  • Research Institute for Fragrance Materials, Inc. (2020). RIFM fragrance ingredient safety assessment, α-methyl-1,3-benzodioxole-5-propionaldehyde, CAS Registry Number 1205-17-0. [Link]

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  • Api, A. M., Gudi, R., & Wagner, B. M. (2007). In vitro penetration and subchronic toxicity of alpha-methyl-1,3-benzodioxole-5-propionaldehyde. Food and Chemical Toxicology, 45(6), 985-993. [Link]

  • Pharmaffiliates. (n.d.). Dihydrosafrole. [Link]

  • The Good Scents Company. (n.d.). dihydrosafrole. [Link]

  • International Agency for Research on Cancer. (1976). Safrole, Isosafrole, and Dihydrosafrole. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 10. [Link]

  • Office of Environmental Health Hazard Assessment. (1992). Dihydrosafrole. [Link]

  • da Silva, J. F. M., et al. (2022). New 1,3-benzodioxole derivatives: Synthesis, evaluation of in vitro schistosomicidal activity and ultrastructural analysis. ResearchGate. [Link]

  • Cao, M., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Journal of Agricultural and Food Chemistry, 70(24), 7311-7324. [Link]

  • Micale, N., Zappalà, M., & Grasso, S. (2002). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. Il Farmaco, 57(10), 853-859. [Link]

  • Zhang, Y., et al. (2021). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. Molecules, 26(11), 3358. [Link]

  • Al-Warhi, T., et al. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Molecules, 28(19), 6969. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 169203, 1,3-Benzodioxole-5-propanal. [Link]

  • Asnaashari, S., et al. (2016). New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus. Research in Pharmaceutical Sciences, 11(5), 392-399. [Link]

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The Solubility Profile of 1,3-Benzodioxole-5-propanol: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the solubility of 1,3-Benzodioxole-5-propanol in organic solvents, a critical parameter for researchers, scientists, and professionals in drug development. Understanding the solubility of this compound, which features the biologically significant 1,3-benzodioxole moiety, is paramount for formulation design, pharmacokinetic studies, and toxicological assessments. This document moves beyond a simple recitation of data to provide a foundational understanding of the principles governing solubility and a practical framework for its experimental determination.

Introduction: The Significance of Solubility in Pharmaceutical Sciences

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical development.[1] For a therapeutic agent to be effective, it must exhibit adequate solubility in physiological fluids to ensure bioavailability.[2] Furthermore, understanding a compound's solubility in a range of organic solvents is crucial for various stages of the drug development pipeline, from synthesis and purification to the formulation of dosage forms.[3] this compound, a derivative of 1,3-benzodioxole, is a compound of interest due to the prevalence of the benzodioxole ring system in numerous natural products and pharmacologically active molecules.[4] The solubility of this compound is influenced by the interplay of its structural features, including the aromatic ring, the propanol side chain, and the characteristic methylenedioxy bridge.

Theoretical Framework: The Principles of "Like Dissolves Like"

The adage "like dissolves like" serves as a fundamental predictive tool in solubility studies.[5] This principle is rooted in the nature of intermolecular forces between solute and solvent molecules.[6] Polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents. The key intermolecular forces at play include:

  • Van der Waals Forces (London Dispersion Forces): Weak, transient attractions between all molecules.

  • Dipole-Dipole Interactions: Attractive forces between polar molecules.

  • Hydrogen Bonding: A strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (such as oxygen, nitrogen, or fluorine).

The solubility of this compound is a direct consequence of its molecular structure, which imparts a degree of polarity. The presence of a hydroxyl (-OH) group in the propanol side chain allows for hydrogen bonding, while the benzodioxole ring contributes to its aromatic and moderately polar character.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₃[7]
Molecular Weight 180.20 g/mol [7]
IUPAC Name 3-(1,3-benzodioxol-5-yl)propan-1-ol[7]
Calculated LogP 1.8[7]
Hydrogen Bond Donors 1[7]
Hydrogen Bond Acceptors 3[7]

The calculated LogP value of 1.8 suggests a moderate lipophilicity, indicating that the compound will exhibit solubility in both polar and some non-polar organic solvents.[7] The presence of a hydrogen bond donor and multiple acceptors further points towards favorable interactions with protic and polar aprotic solvents.

Illustrative Solubility of this compound in Common Organic Solvents

SolventSolvent TypePredicted Solubility (g/L) at 25°CRationale
Methanol Polar Protic> 200Strong hydrogen bonding and dipole-dipole interactions.
Ethanol Polar Protic> 200Similar to methanol, with strong hydrogen bonding capabilities.
Acetone Polar Aprotic100 - 200Good dipole-dipole interactions, but lacks hydrogen bond donation.
Ethyl Acetate Moderately Polar50 - 100Moderate polarity allows for favorable dipole-dipole interactions.
Dichloromethane Polar Aprotic50 - 100Can act as a hydrogen bond acceptor, facilitating dissolution.
Toluene Non-polar Aromatic10 - 50Aromatic π-π stacking interactions with the benzodioxole ring.
Hexane Non-polar Aliphatic< 1Dominated by weak van der Waals forces, unfavorable for the polar solute.

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method.[3][6] This protocol ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification A Weigh excess this compound B Add to a known volume of solvent in a sealed vial A->B C Agitate at a constant temperature (e.g., 25°C) for 24-48 hours B->C D Allow to stand for phase separation C->D E Withdraw an aliquot of the supernatant D->E F Filter through a 0.22 µm syringe filter E->F G Dilute the filtrate with a suitable mobile phase F->G H Analyze by HPLC-UV or UV-Vis Spectroscopy G->H I Determine concentration against a standard curve H->I J Calculate solubility (e.g., in g/L or mg/mL) I->J

Caption: Experimental workflow for determining the thermodynamic solubility of this compound.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of glass vials. The presence of excess solid is crucial to ensure that equilibrium is reached.[8]

    • Add a precise volume of the desired organic solvent to each vial.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker or rotator set to a constant temperature (e.g., 25°C).

    • Agitate the samples for a sufficient period (typically 24 to 48 hours) to allow the system to reach equilibrium.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for at least one hour to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

  • Quantitative Analysis (HPLC-UV Method):

    • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

    • Develop a suitable HPLC method with UV detection. The wavelength of maximum absorbance for the compound should be used for quantification.[9]

    • Inject the standard solutions to generate a calibration curve (absorbance vs. concentration).

    • Dilute the filtered sample with the mobile phase to a concentration that falls within the linear range of the calibration curve.

    • Inject the diluted sample and determine its concentration from the calibration curve.

    • Calculate the original solubility by accounting for the dilution factor.

Analysis and Interpretation: The Role of Molecular Interactions

The predicted solubility trends can be explained by examining the specific intermolecular interactions between this compound and the various solvents.

G cluster_solute This compound cluster_interactions Dominant Intermolecular Forces cluster_solvents Solvent Type solute Hydroxyl Group (-OH) Propanol Chain Benzodioxole Ring hb Hydrogen Bonding solute:h->hb Strong dd Dipole-Dipole solute:d->dd Moderate vdw Van der Waals solute:p->vdw Weak solute:d->vdw Weak polar_protic Polar Protic (e.g., Methanol) hb->polar_protic High Solubility polar_aprotic Polar Aprotic (e.g., Acetone) dd->polar_aprotic Good Solubility nonpolar Non-polar (e.g., Hexane) vdw->nonpolar Poor Solubility

Sources

Navigating the Matrix: An In-depth Technical Guide to the Thermal Stability and Degradation of 1,3-Benzodioxole-5-propanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

1,3-Benzodioxole-5-propanol, a phenylpropanoid derivative, is a key intermediate in the synthesis of various pharmacologically active compounds and fine chemicals. Understanding its thermal stability and degradation profile is paramount for ensuring the safety, efficacy, and quality of downstream products. This in-depth technical guide provides a comprehensive overview of the thermal behavior of this compound, drawing upon established principles of organic chemistry and data from analogous structures. It outlines a systematic approach to evaluating its thermal lability, including predictive assessments, robust experimental protocols for forced degradation studies, and advanced analytical methodologies for the characterization of degradation products. This guide is intended to be an essential resource for researchers and professionals involved in the development, manufacturing, and quality control of substances incorporating the this compound scaffold.

Introduction: The Significance of this compound in Chemical Synthesis

This compound, also known as 3-(1,3-benzodioxol-5-yl)propan-1-ol, belongs to the phenylpropanoid class of organic compounds. These are a diverse family of natural products synthesized by plants from the amino acids phenylalanine and tyrosine[1]. The unique structural feature of this compound is the presence of the 1,3-benzodioxole (or methylenedioxyphenyl) ring system coupled with a propanol side chain. This scaffold is a precursor in the synthesis of a wide range of molecules, including pharmaceuticals, fragrances, and insecticides[2][3].

The thermal stability of a chemical entity is a critical parameter that dictates its storage conditions, handling procedures, and compatibility with various manufacturing processes. For active pharmaceutical ingredients (APIs) and their intermediates, a thorough understanding of thermal degradation is a regulatory expectation and a fundamental aspect of quality control. Degradation can lead to a loss of potency, the formation of toxic impurities, and unpredictable changes in the physical and chemical properties of the final product.

This guide will delve into the theoretical and practical aspects of the thermal stability and degradation of this compound. While direct, comprehensive studies on this specific molecule are not extensively published, a robust understanding can be built upon the well-documented behavior of its structural analogs, such as safrole and dihydrosafrole, and the fundamental principles of physical organic chemistry.

Theoretical Assessment of Thermal Stability

The inherent thermal stability of an organic molecule is governed by the strength of its covalent bonds and the presence of functional groups that may be susceptible to thermally induced reactions.

The Benzodioxole Moiety: A Point of Potential Lability

The 1,3-benzodioxole ring is generally considered to be relatively stable due to its aromatic character[4]. However, the methylenedioxy bridge can be a site of metabolic and chemical attack. While not a direct thermal cleavage, studies on the metabolism of 1,3-benzodioxoles have shown that the methylene carbon can be oxidized, leading to ring opening[5][6]. Under high thermal stress, it is plausible that this ring system could undergo rearrangement or fragmentation, although this would likely require significant energy input.

The Propanol Side Chain: The Primary Locus of Degradation

The propanol side chain represents the most probable site for the initiation of thermal degradation. The C-O bond of the alcohol and the C-C bonds of the propyl chain are generally more susceptible to homolytic cleavage at elevated temperatures than the bonds within the aromatic ring.

Based on the principles of thermal decomposition of alcohols and substituted aromatic compounds, several potential degradation pathways can be postulated:

  • Dehydration: At elevated temperatures, particularly in the presence of acidic or basic catalysts (or on reactive surfaces), the alcohol could undergo dehydration to form the corresponding alkene, 5-(prop-1-en-1-yl)-1,3-benzodioxole or 5-(prop-2-en-1-yl)-1,3-benzodioxole (safrole).

  • Oxidation: If oxygen is present, the primary alcohol can be oxidized to the corresponding aldehyde, 3-(1,3-benzodioxol-5-yl)propanal, and further to the carboxylic acid, 3-(1,3-benzodioxol-5-yl)propanoic acid.

  • C-C Bond Cleavage: At higher temperatures, fragmentation of the propyl side chain could occur, leading to the formation of smaller molecules.

The presence of substituents on the benzene ring can influence thermal stability. Electron-donating groups, such as the methylenedioxy group, can affect the electron density of the ring and potentially influence the stability of reactive intermediates formed during degradation[7][8].

Experimental Design for a Comprehensive Forced Degradation Study

A forced degradation study is an essential component of drug development and is used to identify potential degradation products and establish stability-indicating analytical methods. The following is a proposed experimental framework for assessing the thermal stability of this compound.

Stress Conditions

The compound should be subjected to a range of stress conditions to comprehensively evaluate its degradation profile.

Stress Condition Proposed Experimental Parameters Rationale
Solid-State Thermal Stress - 50°C, 60°C, 70°C, and 80°C in a calibrated oven.- Time points: 1, 2, 4, and 8 weeks.To assess the stability of the solid material under accelerated storage conditions.
Solution-State Thermal Stress - Reflux in a suitable inert solvent (e.g., acetonitrile, ethanol) at its boiling point.- Time points: 2, 6, 12, and 24 hours.To evaluate stability in solution at elevated temperatures, mimicking potential processing conditions.
Acid Hydrolysis - 0.1 M HCl at 60°C.- Time points: 2, 6, 12, and 24 hours.To investigate susceptibility to acid-catalyzed degradation.
Base Hydrolysis - 0.1 M NaOH at 60°C.- Time points: 2, 6, 12, and 24 hours.To investigate susceptibility to base-catalyzed degradation.
Oxidative Degradation - 3% H₂O₂ at room temperature.- Time points: 2, 6, 12, and 24 hours.To assess the potential for oxidative decomposition.
Photostability - Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines).To determine if the compound is light-sensitive.
Sample Preparation

For each condition, a known concentration of this compound should be prepared. A control sample, protected from the stress condition, should be analyzed concurrently.

Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Application cluster_analysis Analysis cluster_evaluation Data Evaluation Start Prepare Stock Solution of This compound Control Prepare Control Sample (Unstressed) Start->Control Stress_Samples Prepare Samples for Each Stress Condition Start->Stress_Samples Analysis Analyze Stressed and Control Samples (e.g., HPLC-UV/MS, GC-MS) Control->Analysis Thermal Thermal Stress (Solid & Solution) Stress_Samples->Thermal Acid Acid Hydrolysis Stress_Samples->Acid Base Base Hydrolysis Stress_Samples->Base Oxidative Oxidative Stress Stress_Samples->Oxidative Photo Photostability Stress_Samples->Photo Thermal->Analysis Acid->Analysis Base->Analysis Oxidative->Analysis Photo->Analysis Evaluation Quantify Degradation Identify Degradation Products Propose Degradation Pathways Analysis->Evaluation

Caption: Workflow for a forced degradation study.

Analytical Methodologies for Stability Assessment

A combination of analytical techniques is necessary to accurately assess the thermal stability and characterize the degradation products of this compound.

Thermal Analysis
  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is an excellent tool for determining the onset temperature of decomposition and the overall thermal stability of the solid material.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. It can be used to determine the melting point, heat of fusion, and to detect any exothermic or endothermic events associated with degradation.

Chromatographic Techniques
  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method with UV detection is the workhorse for quantifying the parent compound and its degradation products. Coupling HPLC with a mass spectrometer (LC-MS) is crucial for the identification of unknown degradants.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for analyzing volatile and semi-volatile degradation products. Pyrolysis-GC-MS (Py-GC-MS) is a powerful technique where the sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting fragments are immediately introduced into the GC-MS system. This can provide valuable information about the primary decomposition pathways[9][10].

Spectroscopic Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of isolated degradation products.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to monitor changes in functional groups during degradation.

Predicted Degradation Pathways

Based on the chemistry of phenylpropanoids and the 1,3-benzodioxole moiety, the following degradation pathways under thermal stress are proposed:

Degradation_Pathways cluster_main This compound cluster_products Potential Degradation Products Parent This compound C₁₀H₁₂O₃ Dehydration Dehydration Product (e.g., Safrole) Parent:f0->Dehydration -H₂O (Heat) Oxidation_Aldehyde Aldehyde 3-(1,3-benzodioxol-5-yl)propanal Parent:f0->Oxidation_Aldehyde [O] (Heat, O₂) Fragmentation Fragmentation Products (e.g., smaller aromatics, aliphatic chains) Parent:f0->Fragmentation High Temp (Pyrolysis) Oxidation_Acid Carboxylic Acid 3-(1,3-benzodioxol-5-yl)propanoic acid Oxidation_Aldehyde:f0->Oxidation_Acid [O]

Caption: Predicted thermal degradation pathways.

Conclusion and Recommendations

A thorough understanding of the thermal stability and degradation of this compound is critical for its successful application in research and industry. While direct experimental data is limited, a scientifically sound assessment can be made through the study of analogous compounds and the application of fundamental chemical principles.

It is strongly recommended that a comprehensive forced degradation study, as outlined in this guide, be conducted to:

  • Determine the intrinsic stability of the molecule.

  • Identify potential degradation products.

  • Develop and validate a stability-indicating analytical method.

  • Establish appropriate storage and handling conditions.

The insights gained from such studies will not only ensure the quality and safety of products derived from this compound but also contribute to a deeper understanding of the chemistry of this important class of compounds.

References

  • Mechanism of Fast Pyrolysis of Lignin: Studying Model Compounds. (2014). ACS Publications. Retrieved from [Link]

  • Pyrolysis behavior of lignin model compounds. (2010). Oak Ridge National Laboratory. Retrieved from [Link]

  • Catalytic Pyrolysis of Lignin Model Compounds (Pyrocatechol, Guaiacol, Vanillic and Ferulic Acids) over Nanoceria Catalyst for Biomass Conversion. (2021). MDPI. Retrieved from [Link]

  • Mechanism of the Metabolism of 1,3-benzodioxoles to Carbon Monoxide. (n.d.). PubMed. Retrieved from [Link]

  • The pyrolysis chemistry of a β-O-4 type oligomeric lignin model compound. (2012). Royal Society of Chemistry. Retrieved from [Link]

  • Designing Benzene Derivatives With Improved Thermal Stability. (n.d.). IJCRT.org. Retrieved from [Link]

  • Designing Benzene Derivatives with Improved Thermal Stability: Strategies and Applications. (n.d.). Longdom Publishing. Retrieved from [Link]

  • Thermodynamic Insights on the Structure‐Property Relationships in Substituted Benzenes: Are the Pairwise Interactions in Tri‐Substituted Methyl‐Nitro‐Benzoic Acids Still Valid?. (n.d.). PubMed Central. Retrieved from [Link]

  • Substituent Effects on Enthalpies of Formation: Benzene Derivatives. (n.d.). ACS Publications. Retrieved from [Link]

  • Substituent Effects on Enthalpies of Formation: Benzene Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Mechanism of the Metabolism of 1,3-benzodioxoles to Carbon Monoxide. (n.d.). PubMed. Retrieved from [Link]

  • Photodegradation products of propranolol: The structures and pharmacological studies. (n.d.). ResearchGate. Retrieved from [Link]

  • A New 1,3-Benzodioxole Compound from Hypecoum erectum and Its Antioxidant Activity. (n.d.). MDPI. Retrieved from [Link]

  • Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues. (n.d.). PubMed Central. Retrieved from [Link]

  • 1,3-Benzodioxole. (n.d.). Wikipedia. Retrieved from [Link]

  • Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. (2022). PubMed Central. Retrieved from [Link]

  • Side-chain metabolism of propranolol: involvement of monoamine oxidase and aldehyde reductase in the metabolism of N-desisopropylpropranolol to propranolol glycol in rat liver. (n.d.). PubMed. Retrieved from [Link]

  • Study on thermal degradation mechanism of a cured aldehyde-functional benzoxazine. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues. (n.d.). Frontiers. Retrieved from [Link]

  • Kinetic and mechanistic investigations of the degradation of propranolol in heat activated persulfate process. (n.d.). PubMed Central. Retrieved from [Link]

  • Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues. (n.d.). ResearchGate. Retrieved from [Link]

  • Propranolol. (n.d.). Wikipedia. Retrieved from [Link]

  • Absorption spectra of propranolol (1) and its degradation product (2)... (n.d.). ResearchGate. Retrieved from [Link]

  • Phenolic Compounds and Antioxidant Capacity Comparison of Wild-Type and Yellow-Leaf gl1 Mutant of Lagerstroemia indica. (2024). MDPI. Retrieved from [Link]

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1,3-Benzodioxole-5-propanol as a precursor in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1,3-Benzodioxole-5-propanol as a Precursor in Organic Synthesis

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3-benzodioxole (methylenedioxyphenyl) moiety is a privileged scaffold in medicinal chemistry and materials science, appearing in numerous natural products and synthetic compounds with significant biological activity.[1][2] this compound, a three-carbon side-chain derivative of this core, represents a critical and versatile precursor for accessing a wide array of more complex molecules. Its primary alcohol functionality serves as a synthetic handle for a multitude of transformations, including oxidation, halogenation, and amination. This guide provides a comprehensive overview of the synthesis of this compound and details its pivotal role as a building block in the development of advanced chemical entities, particularly within the pharmaceutical landscape.[2] We will explore the causality behind key experimental choices, provide detailed protocols, and illustrate the logical flow of synthetic pathways.

The 1,3-Benzodioxole Core: A Foundation for Innovation

The 1,3-benzodioxole ring system is an electron-rich aromatic structure that imparts unique electronic and conformational properties to molecules.[1] This feature is often exploited in drug design to modulate pharmacological profiles, influencing receptor binding, metabolic stability, and bioavailability.[2] Derivatives have been investigated for a range of therapeutic applications, including anti-inflammatory, neuroprotective, and anti-tumor effects.[1][2] this compound serves as an ideal starting point for introducing this valuable pharmacophore into larger molecular frameworks, offering a synthetically tractable route to diverse functionalized analogues.

Physicochemical Properties

A clear understanding of the fundamental properties of a precursor is paramount for designing robust synthetic strategies. The key physicochemical data for this compound are summarized below.

PropertyValueSource
IUPAC Name 3-(1,3-benzodioxol-5-yl)propan-1-olPubChem[3]
CAS Number 7031-03-0PubChem[3]
Molecular Formula C₁₀H₁₂O₃PubChem[3]
Molecular Weight 180.20 g/mol PubChem[3]
Canonical SMILES C1OC2=C(O1)C=C(C=C2)CCCOPubChem[3]

Synthesis of this compound

The most common and economically viable synthesis of this compound begins with safrole, a naturally occurring compound. The strategic conversion hinges on the anti-Markovnikov hydration of safrole's terminal alkene.

Synthesis_of_1_3_Benzodioxole_5_propanol Safrole Safrole (1,3-Benzodioxole-5-prop-2-ene) Intermediate Trialkylborane Intermediate Safrole->Intermediate 1. BH₃•THF (Hydroboration) Target This compound Intermediate->Target 2. H₂O₂, NaOH (Oxidation)

Caption: Synthesis of this compound from Safrole.

Causality of Experimental Choice: The hydroboration-oxidation sequence is the method of choice for this transformation.

  • Hydroboration (Step 1): Borane (BH₃), typically complexed with THF, adds across the double bond. Due to steric hindrance and electronic effects, the boron atom selectively adds to the terminal carbon (the less substituted position), establishing the anti-Markovnikov regiochemistry. This step is crucial for ensuring the hydroxyl group is placed at the terminal position of the propyl chain.

  • Oxidation (Step 2): The resulting trialkylborane intermediate is oxidized in situ with hydrogen peroxide under basic conditions. The borane is replaced with a hydroxyl group with retention of stereochemistry, yielding the desired primary alcohol. This two-step, one-pot procedure is highly efficient and avoids the formation of the secondary alcohol isomer that would result from direct acid-catalyzed hydration.

Core Synthetic Transformations: A Gateway to Functionalized Derivatives

This compound is not an endpoint but a versatile hub for further synthesis. The primary alcohol is readily converted into other key functional groups, unlocking access to a vast chemical space.

Synthetic_Utility Propanol This compound Aldehyde 3-(1,3-benzodioxol-5-yl)propanal (Aldehyde) Propanol->Aldehyde [Oxidation] PCC, DMP Halide 5-(3-Halopropyl)-1,3-benzodioxole (Alkyl Halide) Propanol->Halide [Halogenation] PBr₃, SOCl₂ Ester Propan-1-yl Ester Derivative (Ester) Propanol->Ester [Esterification] RCOCl, Pyridine Amine 3-(1,3-benzodioxol-5-yl)propan-1-amine (Amine) Aldehyde->Amine [Reductive Amination] 1. RNH₂ 2. NaBH₃CN Halide->Amine [Nucleophilic Substitution] NH₃, R₂NH

Caption: Key synthetic transformations of this compound.

Oxidation to Aldehydes and Carboxylic Acids

Controlled oxidation of the primary alcohol yields 3-(1,3-benzodioxol-5-yl)propanal[4]. This aldehyde is a valuable intermediate, particularly for constructing carbon-nitrogen bonds via reductive amination.

  • Expertise in Reagent Selection: Milder oxidizing agents like Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) are required to stop the reaction at the aldehyde stage. Using stronger oxidants such as potassium permanganate or chromic acid would lead to over-oxidation and the formation of the corresponding carboxylic acid, 3-(1,3-benzodioxol-5-yl)propanoic acid.

Conversion to Halides and Sulfonates

The hydroxyl group can be transformed into a better leaving group to facilitate nucleophilic substitution reactions.

  • Halogenation: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) effectively convert the alcohol into the corresponding propyl chloride or bromide.

  • Sulfonylation: Reaction with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base (e.g., pyridine) yields a tosylate or mesylate ester. These are excellent leaving groups, often preferred over halides for their higher reactivity and cleaner substitution reactions.

Synthesis of Amines

The synthesis of primary, secondary, and tertiary amines is a cornerstone of pharmaceutical development. This compound provides two primary pathways to these targets.

  • Via Nucleophilic Substitution: The alkyl halides or sulfonates derived from the alcohol can be reacted with ammonia, primary, or secondary amines to form the corresponding substituted propanamines. This is a direct and reliable method for amine synthesis.

  • Via Reductive Amination: The aldehyde obtained from oxidation can be condensed with an amine to form an imine (or iminium ion), which is then reduced in situ to the target amine. Reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are ideal for this transformation as they are mild enough not to reduce the starting aldehyde. This pathway is particularly powerful for creating diverse libraries of amine derivatives.[5]

Detailed Experimental Protocol

The following protocol details a validated method for a key transformation.

Protocol: Oxidation of this compound to 3-(1,3-benzodioxol-5-yl)propanal

This procedure utilizes Pyridinium Chlorochromate (PCC), a reliable reagent for the mild oxidation of primary alcohols to aldehydes.

  • Reagents & Equipment:

    • This compound (1.0 eq)

    • Pyridinium Chlorochromate (PCC) (1.5 eq)

    • Anhydrous Dichloromethane (DCM)

    • Silica Gel

    • Round-bottom flask with magnetic stirrer

    • Inert atmosphere setup (Nitrogen or Argon)

  • Procedure:

    • Setup: To a dry, inerted round-bottom flask, add anhydrous DCM followed by PCC. To this suspension, add a small amount of silica gel. The silica gel helps to adsorb the tarry byproducts, simplifying the workup.

    • Reaction: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirring PCC suspension at room temperature.

    • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC). The disappearance of the starting alcohol spot and the appearance of a new, less polar aldehyde spot indicates the reaction is proceeding. The reaction is typically complete within 2-4 hours.

    • Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter the entire suspension through a short plug of silica gel to remove the chromium salts and other solid byproducts.

    • Purification: Wash the silica plug thoroughly with additional diethyl ether. Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Final Product: The crude product can be further purified by column chromatography on silica gel if necessary to yield pure 3-(1,3-benzodioxol-5-yl)propanal as a colorless oil.[4]

Applications in Drug Discovery and Development

The derivatives synthesized from this compound are prevalent in various research areas. The propanamine derivatives are structurally analogous to psychoactive compounds and are often studied for their effects on neurotransmitter systems.[5] Furthermore, the benzodioxole core is being incorporated into novel therapeutic agents, including potential plant growth regulators and antidiabetic agents, highlighting the broad utility of this scaffold.[6][7][8] The ability to readily functionalize the propyl side-chain allows for systematic Structure-Activity Relationship (SAR) studies, which are crucial for optimizing lead compounds in the drug discovery pipeline.

Conclusion

This compound is a fundamentally important precursor in modern organic synthesis. Its straightforward preparation from natural sources and the versatile reactivity of its primary alcohol group make it an invaluable building block. By enabling efficient access to aldehydes, halides, amines, and esters bearing the 1,3-benzodioxole moiety, it provides chemists with a reliable and powerful tool for the synthesis of complex molecules with significant potential in pharmacology and materials science. The synthetic pathways and protocols detailed in this guide underscore its strategic importance and provide a practical framework for its application in research and development.

References

  • PrepChem.com. (n.d.). Synthesis of 2-(1,3-Benzodioxol-5-yl)-2-propanol. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innovation in Chemistry: Exploring the Synthesis of Alpha-Methyl-1,3-Benzodioxole-5-propanal. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of a New α-Azidomethyl Styrene from Safrole via a Dearomative Rearrangement. Retrieved from [Link]

  • Al-Warhi, T., et al. (n.d.). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. PubMed Central. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 1,3-Benzodioxole in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • NIST. (n.d.). 1,3-Benzodioxole-5-propanal, α-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-(1,3-Benzodioxol-5-yl)propanethiol. Retrieved from [Link]

  • World Researchers Associations. (n.d.). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Retrieved from [Link]

  • Sciencemadness.org. (2021, June 11). Sythesis proposal for preparing 1,3-benzodioxole oxidation products using simple precursors. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of (S)-α-methyl-1,3-benzodioxole-5-ethanol and derivatives.
  • Frontiers. (2022, June 9). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Retrieved from [Link]

  • National Institutes of Health. (2022, June 10). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Retrieved from [Link]

  • Scribd. (n.d.). Forensic MDMA Impurity Profiling. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1,3-Benzodioxole-5-propanal, «alpha»-methyl- (CAS 1205-17-0). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,3-Benzodioxole-5-propanal. PubChem. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis by-products from the Wacker oxidation of safrole in methanol using rho-benzoquinone and palladium chloride. Retrieved from [Link]

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Methodological & Application

Application Notes & Protocols: Synthesis of 1,3-Benzodioxole-5-propanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Architectural Significance of the 1,3-Benzodioxole Scaffold

The 1,3-benzodioxole moiety, a bicyclic structure fusing a benzene ring with a methylenedioxy group, is a privileged scaffold in medicinal chemistry and natural product synthesis.[1][2] Its derivatives are renowned for a wide spectrum of biological activities, including anti-tumor, anti-hyperlipidemia, and antioxidative properties.[3] Specifically, the 1,3-benzodioxole-5-propanol framework serves as a critical synthon for pharmacologically active molecules and complex natural products.[4][5]

This guide provides an in-depth exploration of the primary synthetic strategies to access this compound and its derivatives. Moving beyond a simple recitation of steps, we will dissect the causality behind reagent selection and reaction conditions, offering field-proven insights to empower researchers in their synthetic endeavors. The protocols described herein are designed to be robust and self-validating, forming a cornerstone for reproducible and scalable synthesis.

Strategic Overview: Pathways to the Target Scaffold

The synthesis of this compound derivatives can be approached from several key precursors. The choice of starting material fundamentally dictates the overall synthetic strategy, influencing efficiency, cost, and the potential for diversification. The three most prevalent and logical starting points are Safrole, Piperonal, and the parent 1,3-Benzodioxole itself.

G cluster_0 Precursors cluster_1 Key Intermediates Safrole Safrole MDP2P 3,4-Methylenedioxyphenyl- 2-propanone (MDP2P) Safrole->MDP2P Wacker Oxidation Target This compound Derivatives Safrole->Target Hydroboration- Oxidation Piperonal Piperonal Piperonyl_Grignard_Adduct Grignard Adduct Piperonal->Piperonyl_Grignard_Adduct Grignard Reaction Benzodioxole 1,3-Benzodioxole Halogenated_Benzodioxole 5-Halo-1,3-benzodioxole Benzodioxole->Halogenated_Benzodioxole Halogenation MDP2P->Target Reduction Piperonyl_Grignard_Adduct->Target Halogenated_Benzodioxole->Target Heck Coupling & Transformation caption Core Synthetic Strategies. G start Safrole step1 Wacker Oxidation (PdCl₂, Co-oxidant, Solvent) start->step1 intermediate MDP2P (Ketone) step1->intermediate step2 Reduction (e.g., NaBH₄, Solvent) intermediate->step2 product 1-(1,3-Benzodioxol-5-yl) propan-2-ol step2->product caption Workflow: Safrole to Propan-2-ol Derivative.

Caption: Workflow: Safrole to Propan-2-ol Derivative.

Protocol 1: Wacker Oxidation of Safrole to MDP2P

Materials:

  • Safrole

  • Palladium(II) chloride (PdCl₂)

  • p-Benzoquinone

  • Methanol (MeOH)

  • Deionized water

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Catalyst Solution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine p-benzoquinone (1.1 eq) and PdCl₂ (0.01-0.05 eq) in a mixture of methanol and water (e.g., 8:1 v/v). Stir the mixture for at least 60 minutes to ensure complete dissolution of the benzoquinone and activation of the catalyst. [6]2. Substrate Addition: Add safrole (1.0 eq) to the catalyst solution, either neat or dissolved in a small amount of methanol.

  • Reaction: Gently heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, filter the mixture to remove solid hydroquinone and the catalyst. [6]Dilute the filtrate with water and extract with DCM (3x volumes).

  • Purification: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution, water, and brine. [7]Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude MDP2P can be purified by vacuum distillation. [6]

Protocol 2: Reduction of MDP2P to 1-(1,3-Benzodioxol-5-yl)propan-2-ol

Materials:

  • 3,4-Methylenedioxyphenyl-2-propanone (MDP2P)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Dilute hydrochloric acid (e.g., 1M HCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve MDP2P (1.0 eq) in methanol or ethanol in an Erlenmeyer flask and cool the solution in an ice bath to 0-5 °C.

  • Reduction: Slowly add NaBH₄ (1.0-1.5 eq) portion-wise, maintaining the temperature below 10 °C to control the exothermic reaction.

  • Reaction: Stir the mixture at room temperature for 1-2 hours after the addition is complete. Monitor for the disappearance of the ketone starting material by TLC.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of dilute HCl until gas evolution ceases. This neutralizes excess NaBH₄ and hydrolyzes borate esters.

  • Extraction: Remove the bulk of the alcohol solvent under reduced pressure. Add water to the residue and extract with ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude alcohol. Further purification can be achieved by silica gel chromatography if necessary.

1B: Hydroboration-Oxidation

This classic method transforms the allyl group into a primary alcohol (propan-1-ol derivative) with anti-Markovnikov regioselectivity.

Causality & Mechanism: Borane (usually as a complex with THF, BH₃·THF) adds across the alkene, with the boron atom adding to the less substituted carbon. This is driven by both steric and electronic factors. Subsequent oxidative work-up with hydrogen peroxide (H₂O₂) and a base (e.g., NaOH) replaces the boron atom with a hydroxyl group, yielding the primary alcohol. [8]This route provides direct access to 1,3-Benzodioxole-5-propan-1-ol.

Strategy 2: Chain Extension from Piperonal

Piperonal (3,4-methylenedioxybenzaldehyde) is an excellent precursor when the target is a propan-1-ol derivative. The key transformation is a two-carbon homologation of the aldehyde.

Grignard Reaction

Causality & Mechanism: The Grignard reaction is a powerful C-C bond-forming reaction. An ethyl Grignard reagent (EtMgBr), prepared from bromoethane and magnesium, acts as a strong nucleophile. [9]It attacks the electrophilic carbonyl carbon of piperonal. The resulting magnesium alkoxide intermediate is then protonated during an aqueous work-up (often with a mild acid like ammonium chloride) to yield the secondary alcohol, 1-(1,3-benzodioxol-5-yl)propan-1-ol. [9]Strict anhydrous conditions are critical as Grignard reagents are strong bases and will be quenched by protic solvents like water. [10]

Protocol 3: Grignard Synthesis of 1-(1,3-Benzodioxol-5-yl)propan-1-ol

Materials:

  • Magnesium turnings

  • Bromoethane

  • Anhydrous tetrahydrofuran (THF)

  • Piperonal

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Grignard Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), place magnesium turnings (1.2 eq). Add a small portion of anhydrous THF and a crystal of iodine to initiate the reaction. Add a solution of bromoethane (1.2 eq) in anhydrous THF dropwise at a rate that maintains a gentle reflux. After addition is complete, stir for an additional 30-60 minutes.

  • Aldehyde Addition: Cool the freshly prepared Grignard reagent to 0 °C. Add a solution of piperonal (1.0 eq) in anhydrous THF dropwise, maintaining the temperature below 10 °C.

  • Reaction: After the addition, allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Work-up: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution. [9]5. Extraction: Extract the aqueous slurry with EtOAc (3x volumes). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure propanol derivative. [9]

Strategy 3: C-C Coupling from 1,3-Benzodioxole

For ultimate flexibility, one can start from the parent 1,3-benzodioxole. This requires first installing a functional handle for a subsequent cross-coupling reaction.

Heck-Mizoroki Reaction

Causality & Mechanism: The Heck reaction is a palladium-catalyzed coupling of an aryl halide with an alkene. [11][12]The synthesis begins with the bromination of 1,3-benzodioxole to install a bromine atom at the 5-position. This aryl bromide is then coupled with an alkene like allyl alcohol or acrolein. The catalytic cycle involves the oxidative addition of the Pd(0) catalyst to the aryl bromide, followed by migratory insertion of the alkene, and finally β-hydride elimination to release the product and regenerate the Pd(0) catalyst. [13]A base is required to neutralize the HBr formed during the cycle. [11]Subsequent reduction or modification of the coupled product yields the desired propanol derivative. This method is exceptionally powerful for creating structural diversity.

G Heck Reaction Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Alkene Complex Alkene Complex Ar-Pd(II)-X(L2)->Alkene Complex Alkene Coordination Insertion Product Insertion Product Alkene Complex->Insertion Product Migratory Insertion Insertion Product->Pd(0)L2 β-Hydride Elimination (+ Product) caption Simplified Heck Catalytic Cycle.

Caption: Simplified Heck Catalytic Cycle.

Data Summary: Comparison of Synthetic Routes

Synthetic RouteStarting MaterialKey ReagentsTypical YieldProsCons
Wacker Oxidation-Reduction SafrolePdCl₂, Co-oxidant, NaBH₄60-80% (overall)Reliable, well-established, good yields. [7]Two distinct steps; requires palladium catalyst.
Hydroboration-Oxidation SafroleBH₃·THF, H₂O₂, NaOH50-60% [8]Single step to primary alcohol; high regioselectivity.Borane reagents are air and moisture sensitive.
Grignard Reaction PiperonalEtMgBr, Anhydrous THF70-85%High yield, powerful C-C bond formation.Requires strictly anhydrous conditions. [10]
Heck Reaction 1,3-Benzodioxole5-Bromo-1,3-benzodioxole, Alkene, Pd-catalyst, Base70-90% (coupling step) [14]Highly versatile, allows for great derivative diversity.Requires multi-step synthesis of precursor; palladium catalyst cost. [13]

Conclusion

The synthesis of this compound derivatives is achievable through several robust and well-documented strategies. The optimal route is dictated by the availability of starting materials, desired substitution pattern on the propanol chain, and the scale of the reaction. The transformation of readily available safrole via Wacker oxidation or hydroboration offers direct access to key propan-2-ol and propan-1-ol intermediates, respectively. For building the side chain from a C1 precursor, the Grignard reaction with piperonal is exceptionally efficient. Finally, modern cross-coupling methods like the Heck reaction provide the greatest flexibility for analogue synthesis, underscoring the continued evolution of synthetic tools available to the drug development professional.

References

  • The Ultimate Guide to Safrole. (n.d.). Safrole. Available from: [Link]

  • designer-drug.com. (n.d.). Synthesis of Piperonal. Available from: [Link]

  • Total Organic Chemistry. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. Available from: [Link]

  • Google Patents. (n.d.). WO2018234299A1 - PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS.
  • Zhang, Y., et al. (2021). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. PMC - NIH. Available from: [Link]

  • ResearchGate. (n.d.). General scheme of synthesis of derivatives of safrole. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of 1,3-Benzodioxole in Pharmaceutical Synthesis: A Supplier's Perspective. Available from: [Link]

  • Google Patents. (n.d.). Synthesis of (S)-α-methyl-1,3-benzodioxole-5-ethanol and derivatives.
  • Sciencemadness.org. (2021). Sythesis proposal for preparing 1,3-benzodioxole oxidation products using simple precursors. Available from: [Link]

  • World Researchers Associations. (n.d.). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Available from: [Link]

  • Frontiers. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Available from: [Link]

  • Semantic Scholar. (n.d.). Synthesis by-products from the Wacker oxidation of safrole in methanol using rho-benzoquinone and palladium chloride. Available from: [Link]

  • ResearchGate. (2014). (PDF) Synthesis of nine safrole derivatives and their antiproliferative activity towards human cancer cells. Available from: [Link]

  • ResearchGate. (2024). Mizoroki-Heck Cross-Coupling: Mechanism, Catalysis with Transition Metals and Graphene Synergistic Catalysts and Applications. Available from: [Link]

  • Google Patents. (n.d.). CN103833722A - Method for preparing safrole.
  • The Hive Archive. (2005). Piperonal from 1,3-benzodioxole?. Available from: [Link]

  • ResearchGate. (2009). Synthesis by-products from the Wacker oxidation of safrole in methanol using ρ-benzoquinone and palladium chloride | Request PDF. Available from: [Link]

  • Rhodium.ws. (n.d.). DMF/O2 Wacker Oxidation of Safrole. Available from: [Link]

  • Rhodium.ws. (n.d.). Synthesis of Safrole and o-Safrole. Available from: [Link]

  • PMC - NIH. (2023). Development of a Micellar-Promoted Heck Reaction for the Synthesis of DNA-Encoded Libraries. Available from: [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-(6-Methyl-1,3-benzodioxol-5-yl)-1-propanol. Available from: [Link]

  • MDPI. (n.d.). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. Available from: [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Available from: [Link]

  • Rhodium.ws. (n.d.). Methyl Man: Benzoquinone Wacker Oxidation of Safrole in Methanol. Available from: [Link]

  • MDPI. (n.d.). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. Available from: [Link]

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Application Note: A Validated Stability-Indicating HPLC Method for Purity Determination of 1,3-Benzodioxole-5-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 1,3-Benzodioxole-5-propanol purity. The method is designed for researchers, scientists, and drug development professionals requiring accurate assessment of substance purity and stability. The protocol is developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring specificity, linearity, accuracy, and precision.[1][2][3] A forced degradation study was conducted to confirm that the method can effectively separate the main analyte from potential degradation products generated under various stress conditions, proving its stability-indicating nature.[4][5][6] This document provides a comprehensive guide, from the scientific rationale behind the method's development to detailed step-by-step protocols for its execution and validation.

Introduction & Scientific Rationale

This compound is a chemical intermediate whose purity is critical for the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals.[7][8] Ensuring the purity of starting materials and intermediates is a fundamental requirement of Good Manufacturing Practices (GMP) and drug development, as impurities can affect the safety, efficacy, and stability of the final product.

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for purity analysis due to its high resolution, sensitivity, and precision.[2] For an aromatic molecule like this compound, reversed-phase chromatography is the logical choice.[9] This modality separates compounds based on their hydrophobicity. A non-polar stationary phase (like C18) is used with a polar mobile phase (typically a mixture of water and acetonitrile or methanol). Non-polar compounds are retained longer on the column, allowing for effective separation from more polar impurities.[10]

The method described herein was developed to be stability-indicating, a crucial attribute mandated by regulatory bodies.[5][11] A stability-indicating method is one that can accurately measure the active ingredient without interference from degradation products, impurities, or excipients.[6] To achieve this, we employed forced degradation studies, intentionally stressing the analyte to generate potential degradants and confirming their separation from the parent peak.[4][12]

Analytical Method Protocol

This section provides the detailed experimental conditions for the HPLC analysis.

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatography Data System (CDS): For instrument control, data acquisition, and processing.

  • Analytical Column: Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).

  • Chemicals:

    • This compound Reference Standard (known purity).

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade or Milli-Q).

    • Phosphoric Acid (85%, analytical grade).

    • Hydrochloric Acid (0.1 N).

    • Sodium Hydroxide (0.1 N).

    • Hydrogen Peroxide (30%).

  • Labware: Volumetric flasks, pipettes, autosampler vials.

Preparation of Solutions
  • Mobile Phase A (Aqueous): 0.1% Phosphoric Acid in Water. To prepare 1 L, add 1.0 mL of 85% phosphoric acid to 1000 mL of HPLC-grade water and mix well.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: A mixture of Acetonitrile and Water (50:50, v/v).

  • Reference Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. This is the stock solution. Further dilute 10.0 mL of this stock solution to 100.0 mL with diluent to obtain the working standard solution.

  • Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Further dilute 10.0 mL of this solution to 100.0 mL with diluent.

Chromatographic Conditions

All quantitative data for the method are summarized in the table below.

ParameterCondition
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% H₃PO₄ in WaterB: Acetonitrile
Gradient Program 0-5 min: 40% B5-15 min: 40% to 80% B15-20 min: 80% B20-21 min: 80% to 40% B21-25 min: 40% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Wavelength 288 nm
Run Time 25 minutes
System Suitability Test (SST)

Before commencing any analysis, the system's performance must be verified. This is achieved by injecting the Reference Standard solution five times and evaluating the following parameters.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area ≤ 2.0% for n=5 injections

Method Validation Protocol & Results

The analytical method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[3][13][14]

Validation_Workflow start_node start_node process_node process_node decision_node decision_node stress_node stress_node end_node end_node A Method Development B Validation Protocol Definition A->B C Specificity (Forced Degradation) B->C D Linearity & Range B->D E Accuracy (Recovery) B->E F Precision (Repeatability & Intermediate Precision) B->F G LOD & LOQ B->G H Robustness B->H I Validation Report C->I D->I E->I F->I G->I H->I

Caption: Workflow for HPLC method validation.

Specificity (Forced Degradation Study)

Specificity ensures that the signal measured is solely from the analyte of interest.[2] A forced degradation study was performed to demonstrate this and to establish the stability-indicating characteristics of the method.[4][6] The sample solution (100 µg/mL) was subjected to the following stress conditions:

  • Acid Hydrolysis: Add 1 mL of 0.1 N HCl, heat at 80°C for 4 hours, then neutralize with 0.1 N NaOH.

  • Base Hydrolysis: Add 1 mL of 0.1 N NaOH, heat at 80°C for 4 hours, then neutralize with 0.1 N HCl.

  • Oxidative Degradation: Add 1 mL of 30% H₂O₂, store at room temperature for 24 hours.

  • Thermal Degradation: Store the solid substance in an oven at 105°C for 48 hours, then prepare the sample solution.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

Results: In all cases, the degradation products were well-resolved from the main this compound peak, with resolution values >2.0. The method successfully separated the analyte from its degradants.

Stress Condition% DegradationObservations
Acid Hydrolysis~12.5%Major degradant peak observed at RRT ~0.85
Base Hydrolysis~8.2%Minor degradant peak observed at RRT ~0.91
Oxidation~18.6%Multiple degradation peaks observed
Thermal~5.5%Minor increase in known impurity peaks
Photolytic~7.1%A distinct degradant peak observed at RRT ~1.15
Linearity

Linearity was assessed over a concentration range of 50 µg/mL to 150 µg/mL (50% to 150% of the target concentration). A calibration curve was plotted by analyzing five concentrations in triplicate.

Concentration (µg/mL)Mean Peak Area (n=3)
50485120
75728990
100971540
1251215300
1501459150

Result: The method was found to be linear with a correlation coefficient (r²) of 0.9998 .

Accuracy (Recovery)

Accuracy was determined by spiking a placebo with the analyte at three concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate and the percent recovery was calculated.

LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% Recovery
80%80.179.899.6%
100%100.2100.8100.6%
120%119.8121.2101.2%

Result: The mean recovery was between 99.6% and 101.2% , which is within the acceptable range, demonstrating the accuracy of the method.[15]

Precision
  • Repeatability (Intra-day): Six separate sample preparations were analyzed on the same day.

  • Intermediate Precision (Inter-day): The analysis was repeated on a different day by a different analyst.

Precision Type% Purity (Mean of n=6)% RSD
Repeatability 99.78%0.25%
Intermediate Precision 99.85%0.31%

Result: The low %RSD values (<2%) confirm that the method is precise.[13]

Robustness

The robustness of the method was evaluated by making small, deliberate variations to the chromatographic conditions. System suitability parameters were monitored.

Parameter VariedResult
Flow Rate (±0.1 mL/min) No significant impact on resolution or SST.
Column Temperature (±2 °C) Minor shift in retention time; SST passed.
Mobile Phase A pH (±0.2) No significant impact on peak shape or SST.

Result: The method is robust to minor variations in its operating parameters.

Calculation of Purity

The purity of the this compound sample is calculated as a percentage area, excluding peaks from the blank and any known impurities that are quantified separately.

% Purity = (Area of Main Peak / Sum of All Peak Areas) x 100

Conclusion

A specific, linear, accurate, precise, and robust stability-indicating RP-HPLC method has been successfully developed and validated for the determination of purity of this compound. The method is suitable for routine quality control analysis and for stability studies in a regulated environment. The comprehensive protocol and validation data presented herein provide a trustworthy and authoritative guide for scientists in the pharmaceutical industry.

References

  • Alexander, R., Cumbers, K. M., & Kagi, R. I. (n.d.). Analysis of Multiring Aromatic Hydrocarbons by HPLC Using a Reverse-Phase Radial Compression Column System. International Journal of Environmental Analytical Chemistry.
  • Resolve Mass Laboratories. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Journal of High Resolution Chromatography. (n.d.). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC.
  • Singh, S., & Kumar, V. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research.
  • Cheméo. (n.d.). Chemical Properties of 1,3-Benzodioxole-5-propanal, «alpha»-methyl- (CAS 1205-17-0).
  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
  • HELIX Chromatography. (n.d.). HPLC Analysis of 6 Aromatic Alcohols, Acids and Neutral Compounds on Amaze Aromatic Stationary Phases.
  • Kormanyos, L. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
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Comprehensive Analysis of 1,3-Benzodioxole Compounds by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3-benzodioxole moiety is a critical structural feature in a wide array of chemical compounds, ranging from natural products like safrole found in Piper species to vital pharmaceutical agents and illicitly synthesized designer drugs such as 3,4-methylenedioxymethamphetamine (MDMA).[1] The accurate identification and quantification of these compounds are paramount in fields as diverse as natural product chemistry, pharmaceutical development, and forensic science. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a definitive analytical technique for this purpose, offering unparalleled separation efficiency and structural elucidation capabilities.[2] This guide provides an in-depth exploration of the principles, protocols, and data interpretation strategies for the robust analysis of 1,3-benzodioxole derivatives, designed to empower researchers with the expertise to develop and validate their own analytical methods.

Part I: Foundational Principles & Experimental Design

The successful analysis of 1,3-benzodioxole compounds by GC-MS is not merely a matter of following a pre-defined method; it is an exercise in applied chemical principles. The choices made in method design—from sample preparation to instrument parameters—are dictated by the specific physicochemical properties of the target analytes.

The Rationale for GC-MS

GC-MS is the cornerstone technique for analyzing 1,3-benzodioxole derivatives for several key reasons:

  • Volatility and Thermal Stability: The core 1,3-benzodioxole structure is relatively volatile and thermally stable, making it inherently suitable for gas chromatography.

  • Chromatographic Resolution: The high resolving power of modern capillary GC columns allows for the separation of structurally similar isomers and isobars, which is a common analytical challenge, especially in forensic contexts where positional isomers of controlled substances may be present.[3]

  • Structural Confirmation: The mass spectrometer provides definitive structural information through characteristic fragmentation patterns, enabling unambiguous identification. This is a critical advantage over techniques that rely solely on retention time, such as GC with a Flame Ionization Detector (FID).[2]

The Derivatization Decision: When and Why It's Necessary

While the parent 1,3-benzodioxole ring is amenable to GC, many derivatives are not. The presence of polar functional groups containing "active" hydrogens, such as hydroxyl (-OH), amine (-NH2), or carboxylic acid (-COOH) groups, can lead to poor chromatographic performance.[4] These groups cause low volatility and a tendency to adsorb onto active sites within the GC system, resulting in broad, tailing peaks or even complete sample loss.[4]

Derivatization is the process of chemically modifying an analyte to make it more suitable for GC analysis by replacing these active hydrogens with non-polar groups.[5]

  • Silylation: This is the most common technique, replacing active hydrogens with a trimethylsilyl (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are highly effective for derivatizing hydroxyls and carboxylic acids.[5][6]

  • Acylation: This method is particularly useful for primary and secondary amines, common in designer drug structures. Reagents like trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA) react with amines to form stable, volatile amides.[7][8] A significant advantage of acylation is that it can alter fragmentation pathways in the mass spectrometer, often yielding unique, structurally informative fragment ions that can help differentiate isomers.[3][9]

The decision to derivatize is a critical fork in the method development path. If your target analytes include polar metabolites or functionalized derivatives, derivatization is not optional; it is essential for achieving accurate and reproducible results.

Column Selection Strategy

The choice of GC capillary column is dictated by the polarity of the analytes. For the majority of 1,3-benzodioxole compounds, which range from non-polar to moderately polar, a low-polarity stationary phase is the optimal choice.

A 5% diphenyl / 95% dimethyl polysiloxane phase (e.g., DB-5ms, HP-5ms) is the workhorse column for this application.[8][10] Its versatility, robustness, and extensive documentation in spectral libraries make it the ideal starting point for method development. The "ms" designation indicates the column is specially tested for low bleed, ensuring cleaner baselines and better sensitivity in the mass spectrometer.

Part II: Sample Preparation Protocols

The goal of sample preparation is to isolate the analytes of interest from the sample matrix, concentrate them, and present them in a solvent compatible with the GC-MS system.[11] The complexity of the matrix dictates the required protocol.

Protocol 1: Liquid-Liquid Extraction (LLE) for Biological Fluids

This protocol is ideal for extracting 1,3-benzodioxole compounds, particularly amphetamine-type stimulants, from urine or blood.[10]

Objective: To isolate basic analytes from an aqueous biological matrix into an organic solvent.

Step-by-Step Methodology:

  • Sample Aliquot: Pipette 1 mL of the biological sample (e.g., blood, urine) into a 15 mL glass centrifuge tube.

  • pH Adjustment: Add a basic buffer (e.g., 50 µL of Na2CO3-NaHCO3 buffer, pH 10.8) to deprotonate amine functionalities, making them more soluble in organic solvents.[10]

  • Internal Standard: Spike the sample with an appropriate internal standard (e.g., a deuterated analog of the target analyte) to correct for variations in extraction efficiency and instrument response.

  • Extraction: Add 5 mL of a non-polar organic solvent (e.g., cyclohexane, ethyl acetate).

  • Mixing: Vortex the mixture vigorously for 3 minutes to ensure intimate contact between the two phases.

  • Phase Separation: Centrifuge at 5000 rpm for 10 minutes to achieve a clean separation of the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Concentration: Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature.

  • Reconstitution: Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., ethyl acetate) for injection. If derivatization is required, this is the point at which the derivatizing reagent is added before heating.[8]

Protocol 2: Simple Dilution for Seized Drug Samples & Standards

For high-concentration samples like seized powders, tablets, or chemical standards, a simple dilution is often sufficient.[12]

Objective: To dissolve the sample in a suitable organic solvent and dilute it to an appropriate concentration for GC-MS analysis.

Step-by-Step Methodology:

  • Homogenization: Grind solid samples (e.g., tablets) into a fine, homogenous powder using a mortar and pestle.[12]

  • Weighing: Accurately weigh approximately 10 mg of the powdered material into a volumetric flask.

  • Dissolution: Add a suitable volatile organic solvent (e.g., methanol) to dissolve the sample. Methanol is a common choice for its ability to dissolve a wide range of substances.[12]

  • Sonication: Sonicate the mixture for approximately 5 minutes to ensure complete dissolution of the analytes.[12]

  • Serial Dilution: Perform serial dilutions to bring the final concentration into the calibrated range of the instrument, typically in the low µg/mL level.[13]

  • Filtration/Centrifugation: If any particulate matter remains, centrifuge or filter the final solution through a 0.22 µm syringe filter before transferring it to a GC vial to prevent contamination of the injector and column.[11]

Part III: Optimized GC-MS Instrumentation & Method Parameters

The following parameters provide a robust starting point for the analysis of a wide range of 1,3-benzodioxole derivatives. Optimization may be required based on the specific analytes and their complexity.

Table 1: Recommended GC-MS Method Parameters
ParameterRecommended SettingRationale
GC System Agilent GC with 5975/5977 MSD or equivalentIndustry-standard instrumentation for reliable performance.
Injection Port Split/Splitless InletAllows for flexibility between high-concentration (split) and trace-level (splitless) analysis.
Injector Temp280 °CEnsures rapid and complete volatilization of analytes without thermal degradation.[10]
Injection ModeSplitless (for trace analysis) or Split 10:1 (for screening)Splitless mode enhances sensitivity for low-level detection, while a split injection prevents column overloading with concentrated samples.[10]
Carrier GasHeliumInert gas providing good chromatographic efficiency.
Flow Rate1.0 - 1.5 mL/min (Constant Flow)Optimal flow rate for balancing separation efficiency and analysis time on standard capillary columns.[8]
GC Column HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm filmA robust, low-bleed, non-polar column suitable for a wide range of 1,3-benzodioxole compounds.[10]
Oven Program Initial 80°C (hold 2 min), ramp 25°C/min to 170°C, then 20°C/min to 280°C (hold 10 min)A general-purpose program that effectively separates many common derivatives. The initial hold separates volatile components from the solvent front, while the ramps elute compounds based on boiling point.[8][10]
MS System Electron Ionization (EI) Mass Spectrometer
Ion SourceElectron Ionization (EI)Standard, robust ionization technique that produces repeatable, library-searchable mass spectra.
Ionization Energy70 eVThe standard energy used for generating EI spectra, ensuring consistency with commercial libraries like NIST.
MS Source Temp230 °CPrevents condensation of analytes in the source.
MS Quad Temp150 °CPrevents condensation of analytes in the quadrupole.
Scan Range40 - 450 amuCovers the expected mass range for most 1,3-benzodioxole derivatives and their fragments.[8]
Visualization of the Analytical Workflow

The entire process, from sample receipt to final data, can be visualized as a logical sequence of operations.

GCMS_Workflow GC-MS Analytical Workflow for 1,3-Benzodioxole Compounds cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Receipt (e.g., Seized Powder, Biological Fluid) Prep_Choice Matrix Complexity? Sample->Prep_Choice LLE Protocol 1: Liquid-Liquid Extraction Prep_Choice->LLE High Dilution Protocol 2: Simple Dilution Prep_Choice->Dilution Low Deriv Polar Analytes? LLE->Deriv Dilution->Deriv Reconstitution Reconstitute in Solvent Deriv->Reconstitution Yes Vial Transfer to GC Vial Deriv->Vial No Reconstitution->Vial GC_Inject GC Injection Vial->GC_Inject GC_Separation Chromatographic Separation (HP-5ms Column) GC_Inject->GC_Separation MS_Ionization MS Ionization (EI, 70 eV) GC_Separation->MS_Ionization MS_Detection Mass Detection (m/z 40-450) MS_Ionization->MS_Detection TIC Total Ion Chromatogram MS_Detection->TIC Peak_Integration Peak Integration & Deconvolution TIC->Peak_Integration Library_Search Mass Spectral Library Search (NIST Database) Peak_Integration->Library_Search Report Final Report: Identification & Quantification Library_Search->Report

Caption: Overall workflow from sample preparation to data analysis.

Part IV: Data Analysis & Interpretation

Raw data from the GC-MS is a complex set of information. Proper interpretation relies on understanding chromatographic principles and mass spectral fragmentation.

Characteristic Fragmentation Patterns

Electron Ionization (EI) is a high-energy process that causes extensive and reproducible fragmentation of molecules. The 1,3-benzodioxole ring and its derivatives exhibit predictable fragmentation pathways, which are key to their identification.

For many amine-containing derivatives like MDMA, the primary fragmentation mechanism is alpha-cleavage (cleavage of the bond adjacent to the nitrogen atom). This is a highly favorable process that results in the formation of a stable immonium ion.

For MDMA (3,4-methylenedioxymethamphetamine), this process leads to a characteristic base peak at m/z 58. The other major fragment at m/z 135 corresponds to the tropylium-like cation formed after the loss of the amine side chain.[14][15] This fragmentation pattern is a powerful diagnostic tool.

Visualization of MDMA Fragmentation

Caption: Simplified fragmentation diagram for MDMA in EI-MS.

Spectral Library Matching: The Gold Standard for Identification

The most reliable method for identifying an unknown compound is to compare its experimentally obtained mass spectrum against a validated reference spectrum in a comprehensive database. The NIST/EPA/NIH Mass Spectral Library is the authoritative resource for this purpose, containing hundreds of thousands of EI spectra.[16] A high-quality match (typically a match factor > 80-90%) combined with a matching retention time to a known standard provides a high degree of confidence in the identification.

Method Validation: Ensuring Trustworthiness

For results to be considered reliable and defensible, particularly in regulated environments like pharmaceuticals or forensics, the analytical method must be validated.[17] Key validation parameters include:

  • Selectivity: The ability to differentiate the analyte from other components in the sample.

  • Precision & Accuracy: Demonstrating the closeness of repeated measurements and the closeness to the true value.[18]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration that can be reliably detected and quantified, respectively.[19]

  • Linearity: The range over which the instrument response is proportional to the analyte concentration.

Conclusion

The GC-MS analysis of 1,3-benzodioxole compounds is a powerful and versatile application that addresses critical needs in drug development, natural product research, and forensic science. By understanding the underlying chemical principles of volatility and fragmentation, and by applying systematic protocols for sample preparation and method development, researchers can achieve highly reliable and accurate results. The combination of optimized chromatography, standardized mass spectrometry, and comprehensive spectral libraries provides an unparalleled system for the definitive identification and quantification of this important class of chemical compounds.

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Application Notes: The Strategic Formulation of 1,3-Benzodioxole-5-propanol in Contemporary Fragrance Compositions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document serves as a comprehensive technical guide for research scientists and professional perfumers on the application of 1,3-Benzodioxole-5-propanol in fragrance formulations. It details the compound's unique olfactory characteristics, provides validated protocols for quality control and formulation, and outlines the critical regulatory and safety frameworks governing its use. The methodologies presented are rooted in established principles of fragrance chemistry to ensure product integrity, stability, and optimal sensory performance.

Introduction: Olfactory Significance and Molecular Profile

This compound is a synthetic aroma molecule prized in modern perfumery for its distinctive and versatile scent profile.[1] Characterized by fresh, green, ozonic, and subtly floral notes, it imparts a clean, watery essence to fragrance compositions. This makes it an invaluable component for creating contemporary scents in fine fragrances, personal care items, and air care products where a departure from traditional heavy florals or woods is desired. Its chemical structure, featuring the stable 1,3-benzodioxole moiety, is key to its unique aromatic signature. A foundational understanding of its physicochemical properties is essential for its effective and safe integration into complex fragrance matrices.

Material Specification and Quality Assurance

The consistency and safety of any fragrance formulation begin with the rigorous quality control of its constituent raw materials.[2][3][4] Prior to use, each batch of this compound must be analytically verified to confirm its identity and purity against established standards.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Name 3-(1,3-benzodioxol-5-yl)propan-1-ol[1]
CAS Number 7031-03-0[1]
Molecular Formula C₁₀H₁₂O₃[1]
Molecular Weight 180.20 g/mol [1]
Appearance Colorless to pale yellow liquidN/A
Odor Profile Fresh, green, ozonic, watery, slightly floralN/A
Solubility Soluble in perfumer's alcohol and common fragrance solventsN/A
Protocol 2.1: Incoming Raw Material Quality Control

Objective: To analytically validate the identity and purity of this compound prior to its use in formulation.

Rationale: This multi-step verification ensures batch-to-batch consistency and prevents the introduction of impurities that could alter the final scent profile or compromise product safety.[3][5]

Materials & Equipment:

  • Sample of this compound

  • Certified reference standard of this compound

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • FTIR Spectrometer

  • Automated Refractometer

  • Ethanol (solvent grade)

Procedure:

  • Identity and Purity Verification (GC-MS):

    • Prepare a 1% solution of the sample in ethanol.

    • Analyze via GC-MS. The primary objective is to compare the retention time and mass spectrum of the sample peak against the certified reference standard.

    • Acceptance Criterion: The sample's mass spectrum must match the reference spectrum, and the purity, as determined by peak area percentage, should be ≥98.0%.

  • Functional Group Confirmation (FTIR):

    • Acquire the infrared spectrum of the neat material.

    • Causality: This technique confirms the presence of key molecular bonds (e.g., O-H stretch from the alcohol, C-O bonds, and aromatic ring vibrations), providing a rapid identity check.[6] The resulting spectrum should be consistent with the known structure of this compound.

  • Physical Property Measurement (Refractive Index):

    • Measure the refractive index at 20°C.

    • Acceptance Criterion: The value should fall within the range specified by the supplier's Certificate of Analysis. This test is highly sensitive to impurities.[6]

Fragrance Formulation: Protocols and Best Practices

The successful use of this compound hinges on its solubility, stability within the chosen base, and its interaction with other aroma chemicals.

Stability and Solubility Insights

This compound is readily soluble in perfumer's alcohol (ethanol) and other common carriers like dipropylene glycol. However, its long-term stability can be compromised in highly acidic or alkaline conditions. It is recommended to maintain the final product pH between 5.0 and 8.0. For formulations with significant exposure to air and light, the inclusion of an antioxidant system (e.g., BHT or tocopherol) is a prudent measure to prevent potential degradation.

Protocol 3.1: Formulation of a Model Eau de Parfum (EDP)

Objective: To provide a systematic workflow for incorporating this compound into a fine fragrance concentrate and final product.

Rationale: This protocol follows industry-standard practices for fragrance creation, ensuring proper blending, maturation, and clarity of the final product.[7][8]

Materials & Equipment:

  • Verified this compound (from Protocol 2.1)

  • Other fragrance ingredients (essential oils, aroma chemicals)

  • Perfumer's Alcohol (SDA 40-B, 200 proof)

  • Digital scale (0.01g readability)

  • Glass beakers, pipettes, and stirring rod

  • Dark glass bottles for maceration and final product

Procedure:

  • Fragrance Concentrate Compounding:

    • Based on your creative brief, accurately weigh each ingredient of the fragrance concentrate into a glass beaker. A typical structure involves base, middle, and top notes.[9][10]

    • This compound typically functions as a middle or "heart" note. Its concentration in the final product can range from 0.2% to 5%, depending on the desired effect.

    • Stir the concentrate gently until it becomes a single, homogenous phase.

  • Dilution in Alcohol:

    • Calculate the required weights for a 20% EDP concentration (20% fragrance concentrate, 80% perfumer's alcohol).

    • Tare a clean, dark glass bottle on the scale. Add the fragrance concentrate, then add the perfumer's alcohol.

    • Secure the cap and shake vigorously for at least 30 seconds to ensure complete dissolution.[7]

  • Maceration (Aging):

    • Store the sealed bottle in a cool, dark environment for a minimum of 30 days.[7]

    • Causality: This critical aging period allows the complex mixture of molecules to settle, interact, and form Schiff bases or other adducts, leading to a more rounded, harmonious, and stable final scent.

  • Chilling & Filtration:

    • After maceration, chill the perfume solution at 4°C for 24-48 hours. This causes the precipitation of any less soluble materials, such as natural waxes.

    • Filter the cold solution through a laboratory-grade filter paper into the final bottle to ensure clarity.

  • Final Quality Check:

    • Evaluate the final product for its olfactory profile, clarity, and color. Document the results.

Fragrance_Development_Workflow cluster_QC Phase 1: Raw Material Validation cluster_Formulation Phase 2: Product Formulation cluster_Final Phase 3: Final Product RawMaterial This compound Analysis QC Analysis (GC-MS, FTIR, RI) RawMaterial->Analysis Verification Concentrate Compounding Fragrance Concentrate Analysis->Concentrate Approved Material Dilution Dilution in Perfumer's Alcohol Concentrate->Dilution Maceration Maceration (min. 30 days) Dilution->Maceration Filtration Chilling & Filtration Maceration->Filtration FinalProduct Finished Eau de Parfum Filtration->FinalProduct

Caption: A validated workflow from raw material QC to finished fragrance.

Safety and Regulatory Compliance: A Non-Negotiable Framework

The use of any fragrance ingredient in consumer products is strictly governed to ensure public safety.[3][5]

  • International Fragrance Association (IFRA): Formulators are required to comply with the standards set by IFRA. These standards dictate the maximum permissible concentration of specific ingredients in various consumer product categories based on rigorous safety assessments.[6] The limits for this compound must be verified against the most current IFRA Amendment before any formulation is finalized.

  • Safety Data Sheet (SDS): The SDS provided by the material manufacturer is an essential document.[11][12] It contains critical information regarding safe handling, storage, personal protective equipment (PPE), and emergency response procedures.

  • Allergen Declaration: While this compound is not one of the classic 26 declarable allergens in regions like the EU, the final formulation must be assessed in its entirety for its allergenic potential.

Safety_Compliance_Logic cluster_Checks Mandatory Safety & Regulatory Checks Formulation Proposed Fragrance Formulation IFRA IFRA Standard Check Is concentration within the limit for the product category? Formulation->IFRA Verify Limits SDS SDS Review Are handling and PPE protocols followed? Formulation->SDS Consult Handling Allergen Final Formula Assessment Is a complete allergen review conducted? Formulation->Allergen Assess Final Mix FinalProduct Market-Ready Product IFRA->FinalProduct Compliance Achieved SDS->FinalProduct Compliance Achieved Allergen->FinalProduct Compliance Achieved

Caption: The logical flow of safety and regulatory compliance checks.

Conclusion

This compound is a highly effective aroma chemical for imparting modern, fresh, and clean notes to fragrances. Its successful application is contingent upon a systematic approach that begins with stringent raw material quality control, proceeds through scientifically sound formulation and maturation practices, and is framed by unwavering adherence to global safety and regulatory standards. By following the protocols and guidelines presented herein, formulation scientists can leverage the unique properties of this ingredient to develop innovative, stable, and compliant fragrance products.

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  • PubMed. (2012, September). Fragrance material review on this compound, α-methyl-, 5-acetate.
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  • Enterprise Ethanol. (n.d.). The Ultimate How-to Guide to making Perfume.
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  • Oasis app. (n.d.). 3-(1,3-benzodioxol-5-yl)-2-methylpropanal Health Benefits and Risks.
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  • RIFM. (n.d.). RIFM fragrance ingredient safety assessment, this compound, α-methyl-, 5-acetate, CAS Registry Number 68844-96-2.
  • US EPA. (n.d.). 1,3-Benzodioxole-5-propanal - Substance Details.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innovation in Chemistry: Exploring the Synthesis of Alpha-Methyl-1,3-Benzodioxole-5-propanal.
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  • CPAChem. (n.d.). Safety data sheet.
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  • Fisher Scientific. (2014, December 3). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.

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Application Notes and Protocols for the Acylation of 1,3-Benzodioxole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,3-benzodioxole moiety is a privileged scaffold in medicinal chemistry, natural products, and the fragrance industry, serving as a key building block for numerous high-value compounds, including the iconic aroma chemical piperonal (heliotropin). The introduction of an acyl group onto this electron-rich aromatic ring is a pivotal synthetic transformation. This guide provides a comprehensive overview of the acylation of 1,3-benzodioxole, grounded in mechanistic principles and field-proven methodologies. We will explore the classic Friedel-Crafts reaction, its inherent challenges with this specific substrate, and detail robust protocols using both traditional and modern catalytic systems. This document is intended for researchers, chemists, and process development professionals seeking to implement or optimize this crucial C-C bond-forming reaction.

Scientific Foundation: The Chemistry of Acylating 1,3-Benzodioxole

The acylation of 1,3-benzodioxole is a classic example of an electrophilic aromatic substitution (EAS) reaction. The 1,3-benzodioxole ring system is highly activated towards electrophilic attack due to the electron-donating nature of the two oxygen atoms in the dioxole ring. This increased nucleophilicity, however, comes with a critical caveat: the methylenedioxy bridge is sensitive to strong Lewis and Brønsted acids, which can lead to ring-opening and subsequent polymerization or tar formation, a common issue in traditional Friedel-Crafts reactions.[1]

The Friedel-Crafts Acylation Mechanism

Developed by Charles Friedel and James Crafts in 1877, this reaction class remains a cornerstone of aromatic chemistry.[2][3] The acylation variant proceeds through three primary steps:

  • Generation of the Electrophile: A strong Lewis acid, typically aluminum chloride (AlCl₃), coordinates with an acyl halide or anhydride. This polarization weakens the carbon-halogen bond, leading to the formation of a highly electrophilic, resonance-stabilized acylium ion.[4][5]

  • Electrophilic Attack: The electron-rich π-system of the 1,3-benzodioxole attacks the acylium ion. This step forms a carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the ring's aromaticity.

  • Rearomatization: A weak base, often the AlCl₄⁻ complex formed in the first step, abstracts a proton from the carbon bearing the new acyl group. This restores the aromatic system and regenerates the Lewis acid catalyst, yielding the final acylated product.[4]

A key advantage of Friedel-Crafts acylation over its alkylation counterpart is the absence of carbocation rearrangements, as the acylium ion is resonance-stabilized.[3] Furthermore, the product ketone is deactivated towards further acylation, preventing poly-substitution.[3]

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2 & 3: Substitution AcylHalide R-CO-Cl AcyliumIon R-C≡O⁺ + AlCl₄⁻ (Acylium Ion) AcylHalide->AcyliumIon Coordination & Cleavage LewisAcid AlCl₃ LewisAcid->AcyliumIon Benzodioxole 1,3-Benzodioxole AcyliumIon->Benzodioxole Reacts With SigmaComplex Sigma Complex (Arenium Ion) Benzodioxole->SigmaComplex Electrophilic Attack Product Acyl-1,3-Benzodioxole + HCl + AlCl₃ SigmaComplex->Product Deprotonation by AlCl₄⁻

Caption: General mechanism of Friedel-Crafts Acylation.

Regioselectivity

The electron-donating dioxole group is an ortho, para-director. In the case of 1,3-benzodioxole, acylation overwhelmingly occurs at the C5 position (para to the ether-like oxygen), which is sterically more accessible than the C4 position (ortho). This high regioselectivity is a significant advantage in synthetic applications.

Experimental Protocols and Methodologies

The choice of protocol depends critically on the desired scale, the reactivity of the acylating agent, and the available equipment.

Protocol 1: Classic Friedel-Crafts Acylation with Propionyl Chloride

This method is effective for robust acylations but requires stringent control of conditions to mitigate degradation of the 1,3-benzodioxole substrate.

Materials & Reagents

ReagentFormulaM.W.M/VMolesEquiv.
1,3-BenzodioxoleC₇H₆O₂122.1210.0 g0.0821.0
Propionyl ChlorideC₃H₅ClO92.528.3 g0.0901.1
Aluminum Chloride (anhydrous)AlCl₃133.3412.3 g0.0921.12
Dichloromethane (DCM, anhydrous)CH₂Cl₂84.93150 mL--
Hydrochloric Acid (conc.)HCl36.46~20 mL--
IceH₂O18.02~200 g--

Step-by-Step Methodology

  • Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet connected to a bubbler/scrubber system (to neutralize evolved HCl gas). Ensure all glassware is oven-dried and assembled under a positive pressure of dry nitrogen.

  • Reagent Preparation: Charge the flask with anhydrous aluminum chloride (12.3 g) and anhydrous dichloromethane (100 mL). Cool the resulting suspension to 0 °C using an ice-water bath.

  • Acylium Ion Formation: Add propionyl chloride (8.3 g) dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0-5 °C. A yellow-orange complex will form.

  • Substrate Addition: In a separate flask, dissolve 1,3-benzodioxole (10.0 g) in anhydrous dichloromethane (50 mL). Add this solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up (Quenching): Cautiously pour the reaction mixture onto a stirred mixture of crushed ice (~200 g) and concentrated HCl (~20 mL). Caution: This is a highly exothermic step with vigorous HCl gas evolution. Perform in a well-ventilated fume hood.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 5% sodium bicarbonate solution (until effervescence ceases) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, 1-(benzo[d][6][7]dioxol-5-yl)propan-1-one, can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Greener Acylation via Continuous Flow with a Heterogeneous Catalyst

Modern synthetic chemistry increasingly favors safer and more sustainable methods. Continuous flow processing with recyclable heterogeneous catalysts offers significant advantages in terms of safety, scalability, and waste reduction.[8] Recent studies have demonstrated the effective acylation of 1,3-benzodioxole using propionic anhydride and a solid acid catalyst in a flow reactor.[6][7][8]

System Overview

  • Pumps: Two HPLC pumps for delivering the substrate solution and the acylating agent.

  • Reactor: A packed-bed reactor (PBR) containing a solid acid catalyst (e.g., Aquivion SO₃H®).

  • Temperature Control: A column heater to maintain the reactor at the desired temperature.

  • Back-Pressure Regulator (BPR): To maintain the system under pressure and prevent solvent boiling.

Experimental Workflow

G cluster_reagents Reagent Delivery ReagentA 1,3-Benzodioxole in Solvent PumpA Pump A ReagentA->PumpA ReagentB Propionic Anhydride PumpB Pump B ReagentB->PumpB Mixer T-Mixer PumpA->Mixer PumpB->Mixer Reactor Heated Packed-Bed Reactor (Solid Acid Catalyst) Mixer->Reactor 100-140 °C BPR Back-Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection

Caption: Continuous flow setup for heterogeneous catalysis.

Step-by-Step Methodology

  • Catalyst Packing: Pack a suitable stainless-steel column with the solid acid catalyst according to the manufacturer's instructions.

  • System Priming: Prime the pumps and flow lines with the chosen solvent (if any) to remove air.

  • Parameter Setup: Set the reactor temperature (e.g., 100 °C) and the back-pressure regulator (e.g., 10 bar).

  • Reagent Pumping: Prepare a solution of 1,3-benzodioxole and propionic anhydride (e.g., 1:1 molar ratio). Pump the reagent mixture through the heated reactor at a defined flow rate to achieve the desired residence time (e.g., 30 minutes).[7]

  • Steady State & Collection: Allow the system to reach a steady state (typically 2-3 reactor volumes) before collecting the product stream.

  • Analysis: Analyze the output stream by GC or HPLC to determine conversion and selectivity. A study using Aquivion SO₃H® at 100 °C with a 30-minute residence time reported a 73% conversion rate with 62% selectivity for the desired acylated product.[7][8]

  • Work-up: The collected product stream can be concentrated, and the unreacted starting material can be separated by distillation for recycling, a key advantage of this method.[9]

Protocol 3: Vilsmeier-Haack Formylation for Piperonal Synthesis

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic rings to produce aldehydes.[10] It uses a "Vilsmeier reagent," a chloroiminium salt, generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and an acid chloride (like phosphorus oxychloride, POCl₃).[11][12] This electrophile is milder than those in typical Friedel-Crafts reactions, making it suitable for sensitive substrates.

Mechanism Overview

G cluster_0 1. Vilsmeier Reagent Formation cluster_1 2. EAS & Hydrolysis DMF DMF Vilsmeier [Cl-CH=N⁺(Me)₂]Cl⁻ (Vilsmeier Reagent) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Benzodioxole 1,3-Benzodioxole Vilsmeier->Benzodioxole Reacts With Iminium Iminium Ion Intermediate Benzodioxole->Iminium Attack Product Piperonal Iminium->Product Hydrolysis (Work-up)

Caption: Vilsmeier-Haack reaction pathway for formylation.

Step-by-Step Methodology

  • Vilsmeier Reagent Preparation: In a three-neck flask under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF) to 0 °C. Slowly add phosphorus oxychloride (POCl₃) (1.1 equivalents) dropwise with vigorous stirring, keeping the temperature below 10 °C. Stir the resulting mixture at 0 °C for 30 minutes.

  • Substrate Addition: Add 1,3-benzodioxole (1.0 equivalent) to the Vilsmeier reagent, either neat or as a solution in a minimal amount of DMF.

  • Reaction: Allow the mixture to warm to room temperature, then heat to 60-80 °C for 2-6 hours. The reaction progress can be monitored by TLC.

  • Hydrolysis (Work-up): Cool the reaction mixture to 0 °C and quench by slowly pouring it into a stirred beaker of ice-cold saturated sodium acetate or sodium bicarbonate solution.

  • Product Formation: Stir the aqueous mixture, sometimes with gentle heating (e.g., to 50-60 °C), for 1-2 hours to ensure complete hydrolysis of the iminium intermediate to the aldehyde.

  • Extraction & Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether). Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. The crude piperonal can be purified by recrystallization or vacuum distillation.

Comparative Analysis of Protocols

FeatureProtocol 1: Classic Friedel-CraftsProtocol 2: Continuous FlowProtocol 3: Vilsmeier-Haack
Reaction Type Acylation (Ketone Synthesis)Acylation (Ketone Synthesis)Formylation (Aldehyde Synthesis)
Acylating Agent Acyl Halide / AnhydrideCarboxylic AnhydrideDMF / POCl₃
Catalyst/Reagent Strong Lewis Acid (e.g., AlCl₃)Heterogeneous Solid AcidVilsmeier Reagent
Conditions 0 °C to RT, Anhydrous100-140 °C, High Pressure60-80 °C
Advantages High reactivity, well-establishedHigh safety, scalable, recyclable catalyst, less wasteMilder conditions, specific for formylation
Disadvantages Harsh conditions, substrate degradation risk, stoichiometric catalyst wasteRequires specialized equipmentLimited to formylation, POCl₃ is corrosive
Typical Yield 60-85% (variable)~60-70% selectivity[7][8]75-90%

Conclusion and Future Outlook

The acylation of 1,3-benzodioxole is a versatile and essential transformation for accessing a wide range of valuable molecules. While the classic Friedel-Crafts acylation remains a viable laboratory-scale method, its drawbacks, particularly the harsh conditions and potential for substrate degradation, must be carefully managed. For the specific synthesis of piperonal, the Vilsmeier-Haack reaction offers a reliable and high-yielding alternative.

Looking forward, the field is clearly moving towards more sustainable and safer methodologies. The development and implementation of continuous flow processes using recyclable heterogeneous catalysts represent a significant advancement, offering improved process control, enhanced safety, and a reduced environmental footprint, making it a highly attractive option for industrial-scale production.[7][8]

References

  • Pollon, D., Annunziata, F., Paganelli, S., Tamborini, L., Pinto, A., Fabris, S., Baldo, M.A., Piccolo, O. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. Vapourtec. Available at: [Link]

  • Pollon, D., et al. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. Molecules, 29(3), 726. National Center for Biotechnology Information. Available at: [Link]

  • Pollon, D., et al. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. ResearchGate. Available at: [Link]

  • Micale, N., Zappala, M., & Grasso, S. (2002). Synthesis and antitumor activity of 1,3-benzodioxole derivatives. Il Farmaco, 57(10), 853-859. ResearchGate. Available at: [Link]

  • Study Mind. Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Study Mind. Available at: [Link]

  • Wikipedia. (2023). Friedel–Crafts reaction. Wikipedia. Available at: [Link]

  • Chemistry LibreTexts. (2023). Friedel-Crafts Acylation. Chemistry LibreTexts. Available at: [Link]

  • The Hive Chemistry Discourse. (2002). Friedel-Crafts Acetonylation of 1,3-Benzodioxole. The Hive. Available at: [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]

  • MDPI. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. MDPI. Available at: [Link]

  • Ataman Kimya. PIPERONAL. Ataman Kimya. Available at: [Link]

  • Google Patents. PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS. Google Patents.
  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]

  • NROChemistry. Vilsmeier-Haack Reaction. NROChemistry. Available at: [Link]

  • Wikipedia. (2023). Vilsmeier–Haack reaction. Wikipedia. Available at: [Link]

Sources

Application Notes & Protocols: The Utility of 1,3-Benzodioxole-5-propanol as a Versatile Scaffold in Agrochemical Innovation

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: A Senior Application Scientist

These application notes provide a comprehensive technical guide for researchers and development professionals on the potential applications of 1,3-Benzodioxole-5-propanol in the discovery and design of novel agrochemicals. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation frameworks for two primary research avenues: its use as a precursor for insecticide synergists and as a foundational structure for developing new plant growth regulators.

Introduction: The Significance of the 1,3-Benzodioxole Moiety

The 1,3-benzodioxole ring system is a privileged scaffold in chemical biology and drug discovery, notable for its presence in numerous natural products and synthetic compounds with potent biological activities.[1][2] In the agrochemical sector, this moiety is famously associated with insecticide synergists, which enhance the efficacy of active ingredients by inhibiting metabolic detoxification pathways in insects.[3][4] this compound (C₁₀H₁₂O₃) is a derivative of this core structure, presenting a unique combination of the benzodioxole ring and a propanol side chain that offers multiple sites for chemical modification.[5] This makes it an attractive starting material for creating diverse libraries of compounds for agrochemical screening.

Chemical Properties of this compound: [5]

PropertyValue
Molecular Formula C₁₀H₁₂O₃
Molecular Weight 180.20 g/mol
IUPAC Name 3-(1,3-benzodioxol-5-yl)propan-1-ol
CAS Number 7031-03-0

Application I: Precursor for Novel Insecticide Synergists

Scientific Rationale & Mechanistic Insight

The primary mechanism by which 1,3-benzodioxole derivatives act as synergists is through the inhibition of cytochrome P450 monooxygenases (P450s).[3][6] These enzymes are a primary defense mechanism in insects, detoxifying xenobiotics like insecticides. The methylenedioxy bridge of the benzodioxole ring is metabolized by P450s to form a carbene intermediate, which then binds irreversibly to the heme iron center of the enzyme, rendering it inactive.[7] By disabling this metabolic machinery, the insecticide remains in the insect's system for longer at a higher concentration, significantly boosting its potency. This is particularly crucial for overcoming metabolic resistance in pest populations.[7][8]

The propanol side chain of this compound can be functionalized, for example, through etherification, to create derivatives with improved lipophilicity and target engagement, akin to the well-known synergist Piperonyl Butoxide (PBO).[9][10]

Workflow for Synergist Development and Evaluation

G cluster_0 Synthesis Phase cluster_1 Bioassay Phase cluster_2 Validation start This compound synthesis Chemical Modification (e.g., Etherification) start->synthesis product Novel Synergist Candidate synthesis->product bioassay Dose-Response Bioassay (Insecticide +/- Synergist) product->bioassay data Collect Mortality Data bioassay->data analysis Calculate LC50 & Synergistic Ratio (SR) data->analysis result SR > 2 indicates significant synergism analysis->result

Caption: Workflow for synthesizing and validating a novel insecticide synergist.

Protocol 1: Synthesis of a Butoxyethoxyethyl Ether Derivative

This protocol describes a hypothetical synthesis of a novel synergist from this compound, designed to mimic structural features of PBO.

Objective: To introduce a polyether side chain to enhance biological activity.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • 2-(2-Butoxyethoxy)ethyl bromide

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator, magnetic stirrer, standard glassware

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) to a flame-dried round-bottom flask containing anhydrous THF.

  • Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add NaH (1.2 eq) portion-wise. Causality: The strong base NaH deprotonates the hydroxyl group of the propanol to form a more nucleophilic alkoxide, which is necessary for the subsequent etherification.

  • Stirring: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour. The evolution of hydrogen gas should cease.

  • Nucleophilic Substitution: Cool the reaction mixture back to 0°C. Add 2-(2-Butoxyethoxy)ethyl bromide (1.1 eq) dropwise via syringe.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir overnight. Monitor reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0°C. Causality: This step safely neutralizes any unreacted NaH.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

  • Washing & Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the final ether derivative.

Protocol 2: Evaluating Synergistic Activity with a Pyrethroid Insecticide

Objective: To quantify the ability of the synthesized compound to enhance the toxicity of a pyrethroid insecticide (e.g., deltamethrin) against a target pest (e.g., housefly, Musca domestica).

Materials:

  • Synthesized synergist candidate

  • Technical grade deltamethrin

  • Acetone (analytical grade)

  • Susceptible strain of adult houseflies (3-5 days old)

  • Microsyringe or micropipette

  • Glass vials or petri dishes

  • Sucrose solution (10%) for feeding

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of deltamethrin and the synergist candidate in acetone.

  • Serial Dilutions:

    • Insecticide Alone: Prepare a series of 5-7 concentrations of deltamethrin that are expected to cause between 10% and 90% mortality.

    • Insecticide + Synergist: Prepare an identical series of deltamethrin concentrations, but in each solution, include the synergist at a fixed, sub-lethal concentration (e.g., 5 µg per insect).

  • Topical Application:

    • Anesthetize the houseflies briefly with CO₂ or by chilling.

    • Using a microsyringe, apply a 1 µL droplet of each test solution to the dorsal thorax of each fly.

    • Use an "acetone only" group as the negative control and a "synergist only" group to confirm its low intrinsic toxicity.

    • Use at least 3 replicates of 20 insects per concentration level.

  • Incubation: Place the treated flies in clean containers with access to a 10% sucrose solution. Maintain at 25°C and 60% relative humidity.

  • Mortality Assessment: Record mortality at 24 hours post-application. Flies that are unable to move or stand are considered dead.

  • Data Analysis:

    • Correct for control mortality using Abbott's formula if necessary.

    • Perform probit analysis on the dose-response data to calculate the LC₅₀ (lethal concentration for 50% of the population) for deltamethrin alone and for the deltamethrin + synergist mixture.

    • Calculate the Synergistic Ratio (SR) as follows: SR = LC₅₀ of insecticide alone / LC₅₀ of insecticide + synergist

Interpreting the Results:

Treatment GroupHypothetical LC₅₀ (ng/insect)Synergistic Ratio (SR)Interpretation
Deltamethrin Alone25.0-Baseline toxicity
Deltamethrin + Synergist2.510.0Strong synergistic effect

A Synergistic Ratio significantly greater than 2 is considered indicative of meaningful synergism.[7]

Application II: Scaffold for Novel Plant Growth Regulators

Scientific Rationale & Mechanistic Insight

Auxins are a class of plant hormones that are critical for regulating plant growth, particularly root development. Synthetic auxins are widely used in agriculture to promote root initiation and elongation. Recent research has shown that derivatives of 1,3-benzodioxole can act as potent auxin receptor agonists.[11][12] These compounds bind to the auxin receptor, TIR1 (Transport Inhibitor Response 1), mimicking the effect of natural auxin (IAA). This binding event triggers a signaling cascade that ultimately leads to the expression of auxin-responsive genes, promoting the development of primary and lateral roots.[11]

The this compound structure can be modified to create amides or other functional groups that can effectively interact with the TIR1 receptor binding pocket, presenting a promising strategy for discovering novel root growth promoters.[12]

Auxin Signaling Pathway and Synthetic Agonist Action

G cluster_0 Normal State (Low Auxin) cluster_1 Active State (High Auxin or Synthetic Agonist) AuxD Aux/IAA Repressor Gene Auxin-Responsive Genes AuxD->Gene Represses ARF Auxin Response Factor (ARF) ARF->Gene Inactive Agonist Synthetic Agonist (Benzodioxole Derivative) TIR1 TIR1 Receptor Agonist->TIR1 SCF SCF Complex TIR1->SCF Ub Ubiquitination SCF->Ub Targets Aux/IAA for Proteasome 26S Proteasome Ub->Proteasome Degradation ARF2 Auxin Response Factor (ARF) Gene2 Auxin-Responsive Genes ARF2->Gene2 Activates Growth Root Growth Promotion Gene2->Growth

Sources

The Synthetic Cornerstone: A Guide to the Reductive Amination of 1,3-Benzodioxole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 1,3-Benzodioxole Scaffold

The 1,3-benzodioxole (or methylenedioxyphenyl) moiety is a cornerstone in the architecture of a vast array of biologically active molecules, ranging from pharmaceuticals and agrochemicals to natural products. Its unique electronic and steric properties often impart favorable pharmacokinetic and pharmacodynamic characteristics to a parent molecule. Consequently, the development of robust and efficient synthetic methodologies for the derivatization of this scaffold is of paramount importance to researchers in drug discovery and development. Among the myriad of chemical transformations, reductive amination stands out as a powerful and versatile tool for the introduction of nitrogen-containing functional groups, paving the way for the synthesis of diverse amine libraries with significant therapeutic potential.

This comprehensive guide provides an in-depth exploration of the reductive amination of 1,3-benzodioxole derivatives. We will delve into the mechanistic underpinnings of this reaction, present detailed, field-proven protocols, and offer insights into the selection of reagents and reaction conditions to empower researchers to confidently and successfully apply this methodology in their synthetic endeavors.

The Mechanism of Reductive Amination: A Two-Step Dance

Reductive amination is a sequential process that elegantly combines the formation of a C-N bond with a reduction step, typically in a one-pot fashion.[1][2] The reaction proceeds through two key stages:

  • Imine or Iminium Ion Formation: The reaction commences with the nucleophilic attack of a primary or secondary amine on the carbonyl carbon of an aldehyde or ketone derivative of 1,3-benzodioxole. This is followed by a dehydration step to yield an imine (from a primary amine) or an iminium ion (from a secondary amine).[1][3] This initial phase is often facilitated by mildly acidic conditions, which serve to activate the carbonyl group towards nucleophilic attack.

  • Reduction of the C=N Double Bond: The newly formed imine or iminium ion is then reduced in situ by a suitable reducing agent to afford the final amine product. The choice of reducing agent is critical to the success of the reaction, as it must selectively reduce the C=N bond without significantly affecting the starting carbonyl compound.[4][5]

Reductive_Amination_Mechanism

Choosing the Right Tools: A Comparative Overview of Reducing Agents

The success and selectivity of a reductive amination reaction are heavily dependent on the choice of the reducing agent. Several borohydride-based reagents are commonly employed, each with its own set of advantages and limitations.

Reducing AgentKey CharacteristicsCommon Solvents
Sodium Borohydride (NaBH₄) A strong reducing agent capable of reducing both imines and carbonyls.[4][5] Requires careful control of reaction conditions, often with sequential addition of the reducing agent after imine formation.Methanol, Ethanol
Sodium Cyanoborohydride (NaBH₃CN) Milder than NaBH₄ and selective for the reduction of iminimum ions over carbonyls at neutral or slightly acidic pH.[4][6] However, it is highly toxic and can generate cyanide gas under acidic conditions.Methanol
Sodium Triacetoxyborohydride (NaBH(OAc)₃) A mild and highly selective reagent for reductive amination.[6][7][8] It is less reactive towards carbonyls, allowing for a convenient one-pot procedure.[8] It is also less toxic than NaBH₃CN.Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)

For most applications involving 1,3-benzodioxole derivatives, sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice due to its excellent selectivity, operational simplicity, and improved safety profile.[8][9]

Experimental Protocols: Synthesizing Key 1,3-Benzodioxole Amine Derivatives

The following protocols provide detailed, step-by-step procedures for the reductive amination of common 1,3-benzodioxole starting materials.

Protocol 1: Synthesis of N-Methyl-1-(1,3-benzodioxol-5-yl)methanamine from Piperonal and Methylamine using Sodium Triacetoxyborohydride

This protocol details the synthesis of a secondary amine from an aldehyde.

Materials:

  • Piperonal (1,3-benzodioxole-5-carbaldehyde)

  • Methylamine solution (e.g., 40% in water or 2.0 M in THF)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add piperonal (1.0 eq). Dissolve the piperonal in anhydrous DCM.

  • Amine Addition: Add the methylamine solution (1.1 - 1.2 eq) to the stirred solution of piperonal at room temperature.

  • Imine Formation: Stir the reaction mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

  • Addition of Reducing Agent: In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. The addition may cause a slight exotherm.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x volumes).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Final Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-methyl-1-(1,3-benzodioxol-5-yl)methanamine.

Protocol_1_Workflow

Protocol 2: Synthesis of 3,4-Methylenedioxymethamphetamine (MDMA) from 3,4-Methylenedioxyphenyl-2-propanone (MDP2P) and Methylamine using Sodium Borohydride

This protocol illustrates the synthesis of a secondary amine from a ketone, a common route for the synthesis of MDMA.[10][11][12]

Safety Precaution: This synthesis involves controlled substances and should only be performed by authorized personnel in a licensed facility. The handling of methylamine, which is a toxic and flammable gas, requires extreme caution and appropriate safety measures.[11]

Materials:

  • 3,4-Methylenedioxyphenyl-2-propanone (MDP2P)

  • Methylamine solution (e.g., 40% in water)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl) solution

  • Dichloromethane (DCM)

  • Sodium hydroxide (NaOH) solution

Procedure:

  • Imine Formation: In a suitable reaction vessel, dissolve MDP2P (1.0 eq) in methanol. Cool the solution in an ice bath. Slowly add the aqueous methylamine solution (excess) to the cooled MDP2P solution. Allow the mixture to stir at a low temperature to form the intermediate imine.[11]

  • Reduction: While maintaining the low temperature, slowly and portion-wise add sodium borohydride (NaBH₄) to the reaction mixture.[13] Control the rate of addition to manage any effervescence or exotherm.

  • Reaction Completion: After the addition of NaBH₄ is complete, allow the reaction to stir for several hours, gradually warming to room temperature.

  • Work-up: Carefully acidify the reaction mixture with a hydrochloric acid solution to neutralize any unreacted NaBH₄ and the basic methylamine. Extract the aqueous layer with a non-polar solvent to remove any unreacted starting material.

  • Basification and Extraction: Make the aqueous layer basic by the addition of a sodium hydroxide solution. This will deprotonate the amine product, making it soluble in an organic solvent. Extract the basic aqueous layer with DCM (3 x volumes).

  • Purification: Combine the organic extracts, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude MDMA freebase.

  • Salt Formation (Optional): For purification and stabilization, the freebase can be converted to its hydrochloride salt by bubbling dry HCl gas through a solution of the freebase in an appropriate solvent.

Protocol_2_Workflow

Troubleshooting and Key Considerations

  • Over-alkylation: When using primary amines, there is a possibility of dialkylation to form a tertiary amine. Using a stepwise procedure where the imine is formed first, followed by the addition of the reducing agent, can sometimes mitigate this.[7]

  • Competing Carbonyl Reduction: With less selective reducing agents like NaBH₄, the starting aldehyde or ketone can be reduced to the corresponding alcohol. Ensuring complete imine formation before adding the reducing agent is crucial.[4][5]

  • Reaction Scale: For larger-scale reactions, controlling the temperature during the addition of the reducing agent is important to prevent runaway reactions.

  • Purity of Reagents: The use of high-purity starting materials and anhydrous solvents is essential for achieving high yields and minimizing side reactions.

Conclusion: A Versatile Tool for Amine Synthesis

Reductive amination is an indispensable reaction in the synthetic chemist's toolbox, particularly for the functionalization of valuable scaffolds like 1,3-benzodioxole. By understanding the underlying mechanism, carefully selecting the appropriate reducing agent, and adhering to robust experimental protocols, researchers can efficiently synthesize a wide array of novel amine derivatives for applications in drug discovery and beyond. The continued development of milder, more selective, and more sustainable reductive amination methods will undoubtedly further empower the scientific community in the quest for new and improved chemical entities.

References

  • Dark Classics in Chemical Neuroscience: 3,4-Methylenedioxymethamphetamine (MDMA) - PMC - PubMed Central. (n.d.).
  • MDMA Synthesis via NaBH4 Reduction | PDF - Scribd. (n.d.).
  • Impurities in MDMA synthesized by Al/Hg Reductive Amination - [www.rhodium.ws] - Erowid. (n.d.).
  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.).
  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1).
  • Reductive Amination - Common Conditions. (n.d.).
  • Synthetic strategies used to synthesize enantiopure MDMA. (A) Reductive... | Download Scientific Diagram - ResearchGate. (n.d.).
  • Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents - Organic Reactions. (n.d.).
  • MDMA Synthesis Approaches - Safrole. (n.d.).
  • Myers Chem 115. (n.d.).
  • Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA. | Sigma-Aldrich. (2005, March 8).
  • AU2022328454A1 - Improved method of synthesis of 1-(3',4'-methylene dioxyphenyl)-2-(methylamino) propane (mdma) - Google Patents. (2024, March 7).
  • Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride - Benchchem. (n.d.).
  • A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes | Request PDF - ResearchGate. (2025, August 6).
  • Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA. (n.d.).
  • 3,4-METHYLENEDIOXYPHENYL-2-PROPANONE CAS No. 4676-39-5 - Taj API ( Active Pharmaceutical Ingredients ). (2009, August 29).
  • Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. (n.d.).
  • Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. (n.d.).
  • The Decisive Advantage: Sodium Triacetoxyborohydride in Reductive Amination - Benchchem. (n.d.).
  • Sodium Triacetoxyborohydride - Merck Millipore. (n.d.).
  • Eschweiler–Clarke reaction - Wikipedia. (n.d.).
  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - NIH. (2022, June 10).
  • Eschweiler-Clarke Reaction - SynArchive. (n.d.).
  • Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. (n.d.).
  • Reductive amination - Wikipedia. (n.d.).
  • Reductive Amination - YouTube. (2023, March 16).
  • Eschweiler-Clarke Reaction - YouTube. (2022, May 7).
  • One-pot reductive amination of aldehydes catalyzed by a hydrio-iridium(III) complex in aqueous medium - NTU scholars. (n.d.).
  • Eschweiler-Clarke Reaction - J&K Scientific LLC. (2021, February 8).
  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - Frontiers. (2022, June 9).
  • Reductive Amination Reaction mechanism - Simple - YouTube. (2019, June 10).
  • Eschweiler-Clarke Reaction - Organic Chemistry Portal. (n.d.).
  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - Frontiers. (n.d.).
  • Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives - ResearchGate. (2025, August 6).

Sources

The Strategic Role of 1,3-Benzodioxole-5-propanol and its Isomers in the Synthesis of CNS-Active Phenethylamines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3-benzodioxole moiety is a key structural feature in a variety of neuroactive compounds, lending to their characteristic effects on the central nervous system (CNS). While precursors such as safrole and piperonal are well-documented starting materials for the synthesis of controlled substances like 3,4-methylenedioxymethamphetamine (MDMA), the role of 1,3-Benzodioxole-5-propanol and its structural isomers is less commonly discussed but represents a viable and important synthetic route. This application note details the synthesis and utilization of 1-(3,4-methylenedioxyphenyl)-2-propanol, an isomer of this compound, as a direct precursor to the pivotal intermediate 3,4-methylenedioxyphenyl-2-propanone (MDP2P), also known as piperonyl methyl ketone (PMK). Understanding this pathway is crucial for forensic analysis, monitoring of chemical precursors, and for researchers in the field of medicinal chemistry exploring analogues.

The primary advantage of utilizing the propanol intermediate lies in its direct conversion to MDP2P through oxidation, bypassing the need for handling more strictly regulated precursors like isosafrole. This note will provide a detailed protocol for this conversion, discuss the underlying chemical principles, and present a comparative analysis with other common synthetic routes.

Core Synthesis Pathway: From Precursor to Key Intermediate

The central strategy involves the synthesis of 1-(3,4-methylenedioxyphenyl)-2-propanol and its subsequent oxidation to yield MDP2P. This ketone is the immediate precursor for the synthesis of MDMA and other related phenethylamines through reductive amination.

G cluster_0 Synthesis of Propanol Intermediate cluster_1 Oxidation to Key Ketone cluster_2 Final Product Synthesis 5-bromo-1,3-benzodioxole 5-bromo-1,3-benzodioxole Grignard_Reaction Grignard Reaction 5-bromo-1,3-benzodioxole->Grignard_Reaction 1,2-propylene_oxide 1,2-propylene_oxide 1,2-propylene_oxide->Grignard_Reaction 1-(3,4-methylenedioxyphenyl)-2-propanol 1-(3,4-methylenedioxyphenyl)-2-propanol Grignard_Reaction->1-(3,4-methylenedioxyphenyl)-2-propanol TEMPO_Oxidation TEMPO-mediated Oxidation 1-(3,4-methylenedioxyphenyl)-2-propanol->TEMPO_Oxidation MDP2P 3,4-methylenedioxyphenyl-2-propanone (MDP2P) TEMPO_Oxidation->MDP2P Reductive_Amination Reductive Amination MDP2P->Reductive_Amination MDMA MDMA Reductive_Amination->MDMA

Figure 1: Overall synthetic workflow from 5-bromo-1,3-benzodioxole to MDMA, highlighting the role of the propanol intermediate.

Experimental Protocols

Part 1: Synthesis of 1-(3,4-methylenedioxyphenyl)-2-propanol

This procedure outlines a Grignard reaction to produce the propanol intermediate.

Materials:

  • 5-bromo-1,3-benzodioxole

  • Magnesium turnings

  • 1,2-propylene oxide

  • Anhydrous tetrahydrofuran (THF)

  • Iodine crystal (for initiation)

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add magnesium turnings. Add a small crystal of iodine to initiate the reaction.

  • Dissolve 5-bromo-1,3-benzodioxole in anhydrous THF and add it dropwise to the magnesium turnings. The reaction should be initiated, as evidenced by heat evolution and the disappearance of the iodine color. If the reaction does not start, gentle heating may be applied.

  • After the addition is complete, reflux the mixture for 1-2 hours to ensure the complete formation of the Grignard reagent.

  • Reaction with Epoxide: Cool the Grignard reagent to 0°C in an ice bath.

  • Dissolve 1,2-propylene oxide in anhydrous THF and add it dropwise to the cooled Grignard reagent, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether or dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, 1-(3,4-methylenedioxyphenyl)-2-propanol, can be purified by vacuum distillation[1].

Part 2: Oxidation of 1-(3,4-methylenedioxyphenyl)-2-propanol to MDP2P

This protocol utilizes a TEMPO-mediated oxidation system, which is a mild and efficient method for converting secondary alcohols to ketones.

Materials:

  • 1-(3,4-methylenedioxyphenyl)-2-propanol

  • (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)

  • Potassium bromide (KBr)

  • Sodium hypochlorite solution (bleach)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

Procedure:

  • Reaction Setup: In a flask equipped with a magnetic stirrer, dissolve 1-(3,4-methylenedioxyphenyl)-2-propanol, TEMPO, and KBr in a biphasic solvent system of DCM and water[1].

  • Oxidation: Cool the mixture to 0°C in an ice bath. Add the sodium hypochlorite solution dropwise while vigorously stirring, ensuring the temperature remains below 10°C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting alcohol is consumed.

  • Work-up: Separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (to quench excess oxidant), saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude MDP2P[1].

  • The crude product can be purified by vacuum distillation to obtain pure 3,4-methylenedioxyphenyl-2-propanone.

Comparative Analysis of Synthetic Routes to MDP2P

The synthesis of MDP2P from the corresponding propanol is one of several routes. Understanding the alternatives provides context for its application.

Starting MaterialKey Transformation(s)AdvantagesDisadvantages
Safrole Wacker OxidationDirect conversionRequires palladium catalyst; potential for byproducts.
Isosafrole Peroxyacid OxidationHigh yieldingIsosafrole is a regulated precursor; peroxyacids can be hazardous.
Piperonal Condensation with nitroethane, followed by reductionPiperonal is less regulated than safrole/isosafroleMulti-step process with potential for impurities.
1-(3,4-methylenedioxyphenyl)-2-propanol Oxidation (e.g., TEMPO)Mild reaction conditions; avoids some highly regulated precursors.Requires synthesis of the propanol starting material.

Conclusion

The synthesis of CNS-active drugs from 1,3-benzodioxole derivatives is a field of significant interest to both medicinal chemists and regulatory bodies. The pathway involving the oxidation of 1-(3,4-methylenedioxyphenyl)-2-propanol to MDP2P represents a viable, albeit less common, alternative to routes starting from more traditional precursors like safrole or piperonal. The use of a mild oxidation system such as TEMPO/bleach offers an efficient conversion of the secondary alcohol to the key ketone intermediate. A thorough understanding of this and other synthetic pathways is essential for the comprehensive analysis of seized materials and for the development of new therapeutic agents based on the phenethylamine scaffold.

References

  • Improved method of synthesis of 1-(3',4'-methylene dioxyphenyl)-2-(methylamino) propane (mdma). AU2022328454A1.

Sources

Application Note: Quantitative Analysis of 1,3-Benzodioxole-5-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides comprehensive protocols for the quantitative analysis of 1,3-Benzodioxole-5-propanol (also known as 3-(1,3-benzodioxol-5-yl)propan-1-ol), a compound relevant in the synthesis of fragrances, pharmaceuticals, and other specialty chemicals. Accurate quantification is critical for ensuring product quality, purity, and regulatory compliance. This guide details two robust and validated analytical methods: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV) for routine quality control and Gas Chromatography-Mass Spectrometry (GC-MS) for high-sensitivity and confirmatory analysis. The causality behind experimental choices, detailed step-by-step protocols, and method validation criteria according to international standards are discussed to ensure scientific integrity and reliable results for researchers and drug development professionals.

Introduction

This compound (CAS No: 7031-03-0) is a key chemical intermediate.[1] Its structural motif, the methylenedioxyphenyl group, is found in numerous natural and synthetic compounds. The presence and concentration of this alcohol in reaction mixtures, final products, or environmental samples must be precisely monitored. Inadequate control can lead to impurities that affect product efficacy, safety, and stability. Therefore, robust, accurate, and validated analytical methods are indispensable.

This document presents two primary analytical frameworks. RP-HPLC-UV is presented as a workhorse method for routine analysis due to its simplicity, and robustness. GC-MS is offered as a more specific and sensitive alternative, ideal for complex matrices and for providing unequivocal structural confirmation.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to method development.

PropertyValueSource
IUPAC Name 3-(1,3-benzodioxol-5-yl)propan-1-olPubChem[1]
CAS Number 7031-03-0PubChem[1]
Molecular Formula C₁₀H₁₂O₃PubChem[1]
Molecular Weight 180.20 g/mol PubChem[1]
Appearance Expected to be a liquid or low-melting solidInferred from similar compounds[2]
Solubility Soluble in organic solvents (e.g., methanol, acetonitrile, ethanol); limited solubility in waterInferred from structure[2]

Method 1: Quantification by RP-HPLC-UV

Principle: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) separates compounds based on their hydrophobic interactions with a non-polar stationary phase (e.g., C18). A polar mobile phase is used to elute the compounds, with more non-polar analytes being retained longer on the column. This compound, with its non-polar benzodioxole ring and polar alcohol group, is well-suited for this separation technique. Detection is achieved using a UV detector set to a wavelength where the benzodioxole chromophore exhibits strong absorbance.

Experimental Workflow: RP-HPLC-UV

cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep1 Weigh Sample/ Standard Prep2 Dissolve in Methanol/ Acetonitrile Prep1->Prep2 Prep3 Sonicate to Dissolve Prep2->Prep3 Prep4 Filter (0.45 µm) Prep3->Prep4 Ana1 Equilibrate C18 Column Prep4->Ana1 Ana2 Inject Sample/ Standard Ana1->Ana2 Ana3 Isocratic Elution Ana2->Ana3 Ana4 UV Detection (e.g., 235 nm) Ana3->Ana4 Data1 Integrate Peak Area Ana4->Data1 Data2 Generate Calibration Curve Data1->Data2 Data3 Quantify Concentration Data2->Data3

Caption: RP-HPLC-UV workflow for quantifying this compound.

Protocol: RP-HPLC-UV Analysis

1. Materials and Reagents:

  • This compound reference standard (>98% purity)

  • HPLC-grade acetonitrile (ACN) and/or methanol (MeOH)

  • Deionized water (18.2 MΩ·cm)

  • Phosphoric acid or formic acid (for mobile phase modification, if needed)

  • Syringe filters (0.45 µm, PTFE or nylon)

2. Standard & Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Calibration Standards: Serially dilute the stock solution with the mobile phase to prepare a series of standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Accurately weigh a quantity of the sample expected to contain this compound. Dissolve it in methanol in a volumetric flask to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

3. Instrumentation and Chromatographic Conditions: The conditions below are a robust starting point and may require optimization based on the specific instrument and sample matrix. The use of a C18 column and a mobile phase of acetonitrile and water is common for related benzodioxole compounds.[3][4][5]

ParameterRecommended SettingRationale
HPLC System Agilent 1260, Shimadzu LC-20A, or equivalentStandard systems capable of gradient or isocratic elution.
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeProvides excellent resolution for non-polar to moderately polar compounds.
Mobile Phase Acetonitrile:Water (60:40 v/v), isocraticA simple, effective mobile phase. Adjust ratio to optimize retention time.[6]
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temp. 30 °CMaintains stable retention times and improves peak shape.
Injection Volume 10 µLA typical volume to avoid column overloading while ensuring good sensitivity.
UV Detector Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)DAD is preferred for assessing peak purity.
Detection λ 235 nm or 285 nmBenzodioxole derivatives show absorbance in these regions.[4][7] Scan the standard from 200-400 nm to determine the precise λmax.

4. Data Analysis and Quantification:

  • Generate a calibration curve by plotting the peak area of the reference standard against its concentration.

  • Perform a linear regression analysis on the calibration data. The coefficient of determination (r²) should be >0.995.

  • Calculate the concentration of this compound in the sample solution using the regression equation.

Typical Performance Characteristics (RP-HPLC-UV)

The following are representative values based on methods for structurally similar compounds.[3][4]

ParameterExpected Value
Linearity (r²) > 0.995
LOD 0.1 - 1 µg/mL
LOQ 0.3 - 3 µg/mL
Precision (%RSD) < 2%
Accuracy (Recovery) 98 - 102%

Method 2: Quantification by GC-MS

Principle: Gas Chromatography-Mass Spectrometry (GC-MS) combines the powerful separation capability of GC with the sensitive and specific detection of MS. Compounds are first vaporized and separated in a capillary column based on their boiling points and interactions with the stationary phase. As they elute, they are ionized (typically by electron ionization, EI), fragmented, and detected by the mass spectrometer. This provides a unique fragmentation pattern (mass spectrum) for identification and allows for highly sensitive quantification using Selected Ion Monitoring (SIM). This method is ideal for volatile and semi-volatile compounds like this compound.

Experimental Workflow: GC-MS

cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep1 Weigh Sample/ Standard Prep2 Dissolve in Volatile Solvent (e.g., Ethyl Acetate) Prep1->Prep2 Prep3 Add Internal Standard (IS) Prep2->Prep3 Prep4 Dilute to Final Concentration Prep3->Prep4 Ana1 Inject into GC Prep4->Ana1 Ana2 Temperature- Programmed Separation Ana1->Ana2 Ana3 EI Ionization & Fragmentation Ana2->Ana3 Ana4 Mass Analysis (Scan or SIM) Ana3->Ana4 Data1 Extract Ion Chromatograms Ana4->Data1 Data2 Generate Calibration Curve (Analyte/IS Ratio) Data1->Data2 Data3 Quantify Concentration Data2->Data3

Caption: GC-MS workflow for quantifying this compound.

Protocol: GC-MS Analysis

1. Materials and Reagents:

  • This compound reference standard (>98% purity)

  • Internal Standard (IS), e.g., Eicosane or a deuterated analog. The IS should be chemically inert and chromatographically resolved from the analyte.

  • GC-grade solvents (e.g., ethyl acetate, hexane, dichloromethane)

  • Anhydrous sodium sulfate (for sample drying if needed)

2. Standard & Sample Preparation:

  • Internal Standard Stock (1000 µg/mL): Prepare a stock solution of the chosen internal standard in ethyl acetate.

  • Calibration Standards: Prepare a series of volumetric flasks. To each, add a constant amount of the Internal Standard stock. Then, add varying amounts of the this compound stock solution to create standards with a fixed IS concentration and varying analyte concentrations. Dilute to volume with ethyl acetate.

  • Sample Solution: Accurately weigh the sample, dissolve it in ethyl acetate, add the same amount of Internal Standard as in the calibration standards, and dilute to a final volume. The final analyte concentration should fall within the calibration range.

3. Instrumentation and GC-MS Conditions: These parameters are based on standard methods for analyzing semi-volatile organic compounds and should be optimized for your system.[8][9]

ParameterRecommended SettingRationale
GC-MS System Agilent 7890/5977, Thermo Fisher TRACE 1310/ISQ, or equivalentStandard, reliable systems for this type of analysis.
Column HP-5MS, DB-5, or equivalent (30 m x 0.25 mm ID, 0.25 µm film)A non-polar column providing good separation for a wide range of compounds.
Carrier Gas Helium, constant flow at 1.0 mL/minInert and provides good chromatographic efficiency.
Inlet Temp. 250 °CEnsures complete vaporization of the analyte without thermal degradation.
Injection Mode Split (e.g., 20:1) or SplitlessUse split for higher concentrations to avoid detector saturation; splitless for trace analysis.
Oven Program Initial 80 °C (hold 2 min), ramp 10 °C/min to 280 °C (hold 5 min)A general-purpose gradient to separate the analyte from solvents and other matrix components.
MS Transfer Line 280 °CPrevents condensation of the analyte before entering the MS.
Ion Source Temp. 230 °CStandard temperature for EI.
Ionization Mode Electron Ionization (EI) at 70 eVStandard mode that produces reproducible fragmentation patterns for library matching.
Mass Scan Range 40 - 450 amu (Full Scan)For initial identification and method development.
Quantification Selected Ion Monitoring (SIM)For routine quantification, monitor 3-4 characteristic ions of this compound and the IS to improve sensitivity and specificity.

4. Data Analysis and Quantification:

  • Full Scan Analysis: Confirm the identity of the this compound peak by comparing its retention time and mass spectrum to that of a pure standard and a reference library (e.g., NIST).

  • SIM Analysis: Identify characteristic, abundant, and interference-free ions for the analyte and the internal standard. A common fragment for the benzodioxole moiety is m/z 135.

  • Calibration: For each calibration standard, calculate the ratio of the analyte peak area to the internal standard peak area. Plot this ratio against the analyte concentration to generate the calibration curve.

  • Quantification: Calculate the analyte/IS peak area ratio for the unknown sample and determine its concentration from the calibration curve.

Method Validation

Both the HPLC-UV and GC-MS methods must be validated for their intended purpose to ensure trustworthiness and scientific validity. Validation should be performed in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH) Q2(R1).

Validation ParameterDescription and Purpose
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, matrix components). Verified by analyzing blank and spiked matrices.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte. Assessed by analyzing a minimum of five concentrations across the desired range.
Range The interval between the upper and lower concentration of the analyte for which the method has a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of the test results to the true value. Determined by spike-recovery studies on a blank matrix, analyzing samples at three different concentration levels.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, different analysts/equipment).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. Often calculated based on the signal-to-noise ratio (S/N = 3:1).
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Often calculated based on the signal-to-noise ratio (S/N = 10:1).
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition ±2%, column temperature ±5 °C).

Conclusion

This application note provides two validated, reliable methods for the quantification of this compound. The RP-HPLC-UV method is recommended for routine quality control applications where simplicity, cost-effectiveness, and high throughput are priorities. The GC-MS method is superior for applications requiring higher sensitivity, and specificity, or for confirmatory analysis, as it provides structural information that is invaluable for impurity identification in complex matrices. The choice of method should be guided by the specific requirements of the analysis, including the expected concentration range, the complexity of the sample matrix, and the available instrumentation. Proper method validation is a mandatory final step to ensure that the chosen protocol yields accurate and reproducible data.

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  • NIST. (n.d.). 1,3-Benzodioxole-5-propanal, α-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

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  • ResearchGate. (2024). Theoretical Insights and Solvatochromic Behavior of 1,3-Benzodioxole Derivatives. Retrieved from [Link]

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  • Kohara, K., et al. (2018). Combined analysis of 1,3-benzodioxoles by crystalline sponge X-ray crystallography and laser desorption ionization mass spectrometry. Analytical Sciences, 34(3), 325-330.
  • Eurofins Scientific. (n.d.). Testing Safrole in Beverages. Retrieved from [Link]

  • Chromatography Today. (n.d.). Sample Preparation Options for Aroma Analysis. Retrieved from [Link]

  • SciELO. (2023). Using integrated GC-MS analysis, in vitro experiments, network pharmacology: exploring migao fatty oil active components/mechanisms against coronary heart disease. Food Science and Technology, 43.
  • SIELC Technologies. (2018). Separation of 1,3-Benzodioxole-5-methanol on Newcrom R1 HPLC column. Retrieved from [Link]

  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • ResearchGate. (2022). Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. Retrieved from [Link]

  • Api, A. M., et al. (2020). RIFM fragrance ingredient safety assessment, α-methyl-1,3-benzodioxole-5-propionaldehyde, CAS Registry Number 1205-17-0. Food and Chemical Toxicology, 142, 111501.
  • IFRA. (2021). Amendment 49 STAND α-Methyl-1,3-benzodioxole-5-propionaldehyde (MMDHCA). Retrieved from [Link]

  • University of Notre Dame. (2018). HPLC METHODOLOGY MANUAL. Retrieved from [Link]

  • Sreekanth, N., et al. (2011). Development of an RP-HPLC Method for the Simultaneous Estimation of Propranolol Hydrochloride and Diazepam in Combined Dosage form. International Journal of Pharmaceutical Sciences and Drug Research, 3(2), 129-132.

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The Versatile Scaffold: Application of 1,3-Benzodioxole-5-propanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of the 1,3-Benzodioxole Moiety

The 1,3-benzodioxole ring system, a recurring motif in a multitude of natural products and pharmacologically active compounds, continues to be a focal point in the landscape of drug discovery.[1] Its inherent structural features, including its relative rigidity, lipophilicity, and potential for hydrogen bonding interactions through the dioxole oxygens, make it a privileged scaffold in medicinal chemistry. This application note delves into the utility of a key derivative, 1,3-Benzodioxole-5-propanol, as a versatile building block for the synthesis of novel therapeutic agents. We will explore its synthetic accessibility and showcase its application in the development of compounds targeting a range of biological pathways, supported by detailed protocols and structure-activity relationship (SAR) insights.

The 1,3-benzodioxole moiety is not merely a passive structural element; it actively contributes to the pharmacological profile of a molecule. It is known to influence metabolic stability by inhibiting certain cytochrome P450 enzymes, a property that can be strategically exploited to enhance the bioavailability and therapeutic window of a drug.[2] Furthermore, its ability to act as a bioisosteric replacement for other functionalities offers a powerful tool for medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of lead compounds.

This guide is intended for researchers, scientists, and drug development professionals, providing both the foundational knowledge and the practical protocols necessary to effectively utilize this compound in their research endeavors.

Core Synthetic Strategies and Protocols

The utility of this compound as a building block is underpinned by its straightforward synthesis from readily available starting materials, primarily piperonal (1,3-benzodioxole-5-carbaldehyde).[3] The propanol side chain offers a reactive handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities and the construction of complex molecular architectures.

Protocol 1: Synthesis of this compound from Piperonal via Grignard Reaction

This protocol outlines a common method for the synthesis of this compound, which involves a two-step process starting with the reaction of piperonal with a Grignard reagent, followed by reduction.

Step 1: Synthesis of 1-(1,3-Benzodioxol-5-yl)propan-1-ol

  • Rationale: This step introduces the three-carbon chain to the benzodioxole core. The Grignard reaction is a robust and well-established method for carbon-carbon bond formation.

  • Materials:

    • Piperonal

    • Ethylmagnesium bromide (or other suitable Grignard reagent)

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride solution

    • Magnesium sulfate (anhydrous)

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings and a small crystal of iodine (to initiate the reaction).

    • Add a solution of ethyl bromide in anhydrous diethyl ether dropwise to the magnesium turnings to form the Grignard reagent.

    • Once the Grignard reagent formation is complete, cool the reaction mixture to 0 °C in an ice bath.

    • Dissolve piperonal in anhydrous diethyl ether and add it dropwise to the Grignard reagent with continuous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 1-(1,3-Benzodioxol-5-yl)propan-1-ol.

Step 2: Reduction to this compound

  • Rationale: This step converts the secondary alcohol to the desired primary alcohol. Catalytic hydrogenation is a clean and efficient method for this transformation.

  • Materials:

    • 1-(1,3-Benzodioxol-5-yl)propan-1-ol

    • Palladium on carbon (10% Pd/C)

    • Ethanol or ethyl acetate

    • Hydrogen gas

  • Procedure:

    • Dissolve the crude 1-(1,3-Benzodioxol-5-yl)propan-1-ol in ethanol in a hydrogenation vessel.

    • Add a catalytic amount of 10% Pd/C.

    • Purge the vessel with hydrogen gas and maintain a positive pressure of hydrogen.

    • Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC or GC-MS).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain this compound, which can be further purified by column chromatography if necessary.

G Piperonal Piperonal Intermediate 1-(1,3-Benzodioxol-5-yl)propan-1-ol Piperonal->Intermediate Grignard Reaction Grignard EtMgBr Grignard->Intermediate Product This compound Intermediate->Product Reduction Reduction H2, Pd/C Reduction->Product

Figure 1: Synthetic pathway to this compound.

Functionalization of this compound

The terminal hydroxyl group of this compound is a key site for further chemical modifications. Two common and highly useful transformations are oxidation to the corresponding aldehyde and etherification.

Protocol 2: Oxidation to 1,3-Benzodioxole-5-propanal
  • Rationale: The conversion of the primary alcohol to an aldehyde provides a versatile intermediate for various subsequent reactions, such as reductive amination, Wittig reactions, and aldol condensations. The Dess-Martin periodinane (DMP) oxidation is a mild and highly selective method for this transformation, compatible with a wide range of functional groups.[4][5][6]

  • Materials:

    • This compound

    • Dess-Martin periodinane (DMP)

    • Dichloromethane (DCM), anhydrous

    • Sodium bicarbonate, saturated aqueous solution

    • Sodium thiosulfate, saturated aqueous solution

  • Procedure:

    • Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere.

    • Add Dess-Martin periodinane in one portion to the stirred solution at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

    • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.

    • Stir the biphasic mixture vigorously until the layers become clear.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1,3-Benzodioxole-5-propanal.

An alternative to DMP is the Swern oxidation, which is also a mild and effective method.[7][8][9][10][11]

G Alcohol This compound Aldehyde 1,3-Benzodioxole-5-propanal Alcohol->Aldehyde Oxidation Oxidant Dess-Martin Periodinane (DMP) Oxidant->Aldehyde

Figure 2: Oxidation of this compound.

Protocol 3: Etherification via Williamson Ether Synthesis
  • Rationale: The Williamson ether synthesis is a classic and reliable method for forming ethers.[12][13][14][15][16] This reaction allows for the introduction of a wide variety of substituents at the terminus of the propanol side chain, enabling the exploration of diverse chemical space.

  • Materials:

    • This compound

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

    • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

    • Saturated aqueous ammonium chloride solution

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend sodium hydride in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Dissolve this compound in anhydrous THF and add it dropwise to the sodium hydride suspension.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

    • Cool the reaction mixture back to 0 °C and add the desired alkyl halide dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the product with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the desired ether.

Applications in Medicinal Chemistry: Case Studies

The versatility of this compound and its derivatives as building blocks is best illustrated through their application in the synthesis of bioactive molecules.

Case Study 1: Anticonvulsant Agents - The Stiripentol Analogue Approach

Stiripentol, an anticonvulsant drug used in the treatment of Dravet syndrome, features a 1,3-benzodioxole core.[17][18][19] Its structure highlights the importance of this moiety in achieving the desired pharmacological effect. The synthesis of stiripentol analogues often utilizes piperonal as a starting material, which can be converted to intermediates structurally related to this compound.

A study by Aboul-Enein et al. described the synthesis of a series of stiripentol analogues.[20] While not directly starting from this compound, the synthetic strategies employed to construct the side chain are highly relevant. For instance, the Claisen-Schmidt condensation of piperonal with a ketone can generate an α,β-unsaturated ketone, which can then be further functionalized. One of the synthesized analogues, 7h , exhibited a potent anticonvulsant activity with an ED₅₀ value of 87 mg/kg in the maximal electroshock (MES) screen, which was significantly better than stiripentol itself (ED₅₀ = 277.7 mg/kg).[20] Another analogue, (±)-13b , showed an ED₅₀ of 110 mg/kg in the subcutaneous pentylenetetrazole (scPTZ) screen, comparable to stiripentol (ED₅₀ = 115 mg/kg).[20]

Table 1: Anticonvulsant Activity of Stiripentol and its Analogues [20]

CompoundMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)
Stiripentol277.7115
7h 87-
(±)-13b -110

This case study underscores the potential of modifying the side chain attached to the 1,3-benzodioxole ring to optimize anticonvulsant activity.

Case Study 2: Antidepressant Agents - Trazodone and its Derivatives

Trazodone is a well-known antidepressant that, while not directly containing the this compound substructure, its synthesis involves a propyl linker attached to a heterocyclic system.[21][22][23] The synthetic principles are transferable. For instance, this compound can be converted to a corresponding halide or mesylate, which can then be used to alkylate a suitable amine, such as a piperazine derivative, a common pharmacophore in CNS-active drugs.

A study on the microwave-assisted synthesis of trazodone and its derivatives highlighted efficient methods for coupling the side chain to the core structure.[24][25] This approach can be adapted for the synthesis of novel 1,3-benzodioxole-containing compounds. For example, a derivative, 10a , was synthesized and found to have a high affinity for the 5-HT₁ₐ receptor with a Kᵢ of 16 nM.[24][25]

This demonstrates how the propanol side chain of our building block can serve as a linker to introduce pharmacophoric elements for targeting specific receptors in the central nervous system.

G BuildingBlock This compound Activation Activation (e.g., to Halide/Mesylate) BuildingBlock->Activation DrugCandidate Novel CNS Drug Candidate Activation->DrugCandidate Nucleophilic Substitution Amine Pharmacophoric Amine (e.g., Piperazine) Amine->DrugCandidate

Figure 3: General scheme for synthesizing CNS drug candidates.

Case Study 3: Broad Biological Activities of 1,3-Benzodioxole Derivatives

Research has unveiled a wide spectrum of biological activities for compounds containing the 1,3-benzodioxole scaffold. These include anti-tumor, anti-hyperlipidemia, and antioxidant effects.[1][26]

  • Anti-tumor Activity: Certain 1,3-benzodioxole derivatives have demonstrated the ability to inhibit tumor cell growth by inducing apoptosis and inhibiting enzymes like thioredoxin reductase.[1] For example, noscapine analogues with modifications on the 1,3-benzodioxole ring have shown potent cytotoxic effects against breast cancer cells.[27]

  • Anti-hyperlipidemia Activity: A series of 1,3-benzodioxole-based fibrate derivatives were found to significantly reduce plasma levels of triglycerides, total cholesterol, and low-density lipoprotein cholesterol in animal models.[1]

  • Antioxidant Activity: The 1,3-benzodioxole moiety can contribute to the antioxidant properties of a molecule, with some derivatives showing moderate to potent free radical scavenging activity.[1]

These examples highlight the broad therapeutic potential of this scaffold and encourage the use of this compound as a starting point for the discovery of new drugs in various disease areas.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the reactivity of its propanol side chain provide a robust platform for the generation of diverse libraries of compounds. The inherent properties of the 1,3-benzodioxole moiety, including its influence on metabolic stability and its role as a key pharmacophore, further enhance its appeal in drug design.

The case studies presented herein demonstrate the successful application of this scaffold in the development of anticonvulsant and CNS-active agents, and highlight its potential in oncology and metabolic diseases. The detailed protocols provided offer a practical guide for researchers to incorporate this building block into their synthetic workflows.

Future research in this area will likely focus on the development of novel and more efficient synthetic methodologies for the functionalization of this compound. Furthermore, a deeper understanding of the structure-activity relationships of its derivatives will undoubtedly lead to the discovery of new and more potent therapeutic agents. The continued exploration of the chemical space around this privileged scaffold holds great promise for addressing unmet medical needs.

References

  • Aboul-Enein, M. N., El-Azzouny, A. A., Attia, M. I., Maklad, Y. A., Amin, K. M., Abdel-Rehim, M., & El-Behairy, M. F. (2012). Design and synthesis of novel stiripentol analogues as potential anticonvulsants. European Journal of Medicinal Chemistry, 47(1), 360-369. [Link]

  • Daicel Pharma. (n.d.). Stiripentol Impurities Manufacturers & Suppliers. Retrieved from [Link]

  • Wikipedia. (2023). Stiripentol. Retrieved from [Link]

  • BuzzChem. (n.d.). What Is Stiripentol? Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Chiron, C. (2015). Structure of stiripentol. ResearchGate. Retrieved from [Link]

  • Sagan, M., et al. (2019). Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT1A Ligands: Binding and Docking Studies. PubMed. Retrieved from [Link]

  • Sagan, M., et al. (2019). Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT 1A Ligands: Binding and Docking Studies. MDPI. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Swern oxidation. Retrieved from [Link]

  • NROChemistry. (n.d.). Swern Oxidation: Reaction Mechanism. Retrieved from [Link]

  • Edubirdie. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Utah Tech University. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Swern Oxidation Procedure. Retrieved from [Link]

  • The Hive Archive. (2005). Piperonal from 1,3-benzodioxole? Retrieved from [Link]

  • Micale, N., et al. (2002). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. ResearchGate. Retrieved from [Link]

  • Wikipedia. (2023). Dess–Martin periodinane. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Trazodone. PubChem. Retrieved from [Link]

  • Edubirdie. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Aboul-Enein, M. N., et al. (2011). (E)-1-(1,3-Benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-one. PubMed Central. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019154770A1 - Continuous process for the preparation of trazodone.
  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Synthesis of Dess-Martin-Periodinane. Retrieved from [Link]

  • designer-drug.com. (n.d.). Synthesis of Piperonal. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1,2-Benziodoxol-3(1H)-one, 1,1,1-tris(acetyloxy)-. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus. PubMed Central. Retrieved from [Link]

  • Wikipedia. (2023). Piperonal. Retrieved from [Link]

  • Wikipedia. (2023). Swern oxidation. Retrieved from [Link]

  • Sciencemadness.org. (2021). Synthesis proposal for preparing 1,3-benzodioxole oxidation products using simple precursors. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-(1,3-Benzodioxol-5-yl)propanethiol. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 3-(BENZODIOXOL-5-YL)PROPIONIC ACID. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). 1,3-Benzodioxole-Modified Noscapine Analogues: Synthesis, Antiproliferative Activity, and Tubulin-Bound Structure. PubMed. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Improving Yield in 1,3-Benzodioxole-5-propanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,3-Benzodioxole-5-propanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and product purity. We will focus on one of the most direct and efficient methods: the hydroboration-oxidation of safrole.

This document moves beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.

Overview of the Primary Synthetic Route: Hydroboration-Oxidation of Safrole

The conversion of safrole to this compound is most effectively achieved through a two-step hydroboration-oxidation sequence. Safrole, with its terminal alkene on a three-carbon chain attached to the benzodioxole core, is an ideal precursor.

  • Hydroboration: In this step, a borane reagent (e.g., borane-tetrahydrofuran complex, BH₃·THF) adds across the alkene's double bond. Boron adds to the less sterically hindered terminal carbon, and a hydride (H⁻) adds to the more substituted internal carbon. This process is repeated until all B-H bonds have reacted, forming a trialkylborane intermediate.

  • Oxidation: The trialkylborane is then oxidized, typically using alkaline hydrogen peroxide (H₂O₂/NaOH). This step replaces the carbon-boron bond with a carbon-hydroxyl bond with retention of stereochemistry, yielding the desired primary alcohol.

The key advantage of this method is its regioselectivity, which follows an anti-Markovnikov pattern, placing the hydroxyl group on the terminal carbon of the propyl chain.[1]

Synthesis_Overview Safrole Safrole (1,3-Benzodioxole-5-propene) Intermediate Trialkylborane Intermediate Safrole->Intermediate 1. Hydroboration (e.g., BH3·THF) Propanol This compound (Target Product) Intermediate->Propanol 2. Oxidation (H2O2, NaOH)

Caption: Overall synthetic scheme for this compound.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the synthesis in a question-and-answer format.

Part 1: The Hydroboration Step

Question 1: My hydroboration reaction is sluggish, or TLC analysis shows a significant amount of unreacted safrole even after extended reaction times. What are the likely causes?

Answer: Incomplete hydroboration is a frequent cause of low overall yield. Several factors can contribute to this issue:

  • Reagent Quality: The borane reagent is highly sensitive to air and moisture. Ensure you are using a fresh, high-quality source of borane, such as a recently purchased bottle of BH₃·THF solution with a confirmed molarity. Over time, BH₃ can decompose, reducing its effective concentration.

  • Solvent Purity: The reaction is extremely sensitive to water.[2] Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Tetrahydrofuran (THF) is the typical solvent and must be dry, as water will rapidly quench the borane reagent.

  • Reaction Temperature: While hydroboration is often initiated at 0 °C to control the initial exotherm, the reaction may need to be warmed to room temperature to ensure it proceeds to completion. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.[3]

  • Stoichiometry: One mole of BH₃ can react with three moles of alkene. Ensure that you are using at least a stoichiometric amount of B-H bonds relative to the safrole. A slight excess of the borane reagent can sometimes be beneficial, but a large excess can complicate the workup.

Question 2: My final product contains a significant amount of the isomeric secondary alcohol, 1-(1,3-benzodioxol-5-yl)propan-2-ol. How can I improve the regioselectivity for the desired primary alcohol?

Answer: The formation of the secondary alcohol results from Markovnikov addition, where the hydroxyl group ends up on the more substituted carbon. While standard hydroboration with BH₃ is strongly anti-Markovnikov, its selectivity can be compromised. To drastically improve regioselectivity, you should use a sterically hindered borane reagent.[1] These bulky reagents preferentially add to the less sterically hindered terminal carbon of the double bond.

Borane ReagentStructureKey Advantages & Considerations
Borane (BH₃·THF)BH₃Inexpensive, common reagent. Good, but not always perfect, selectivity.
9-Borabicyclononane (9-BBN)C₈H₁₅BExcellent regioselectivity (>99:1 for terminal alkenes). Higher cost. Reacts as a monomer.
Disiamylborane(C₅H₁₁)₂BHHigh regioselectivity. Prepared in situ. Can be more difficult to handle.

Using a reagent like 9-BBN is the most reliable way to ensure the exclusive formation of the desired primary alcohol.[1]

Part 2: The Oxidation & Workup Step

Question 1: The yield is still low even after confirming full conversion of the starting material. Where might the product be lost during oxidation and workup?

Answer: Product loss after the hydroboration step often occurs during the oxidation and subsequent purification phases.

  • Incomplete Oxidation: Ensure sufficient amounts of both hydrogen peroxide and aqueous base (e.g., NaOH) are used. The oxidation mechanism requires a basic medium for the peroxide to act as a nucleophile.[4] The reaction is often exothermic; add the oxidation reagents slowly at 0 °C to prevent overheating, which can decompose both the peroxide and the product.

  • Emulsion Formation: The workup involves partitioning the product between an organic solvent and an aqueous layer. The presence of borate salts can lead to the formation of stubborn emulsions, trapping the product.[5] To break emulsions, add a saturated solution of NaCl (brine), which increases the ionic strength of the aqueous layer.

  • pH-Related Issues: During workup, ensure the aqueous layer is neutralized or slightly basic before extraction. Acidic conditions could potentially lead to side reactions or degradation.

  • Insufficient Extraction: this compound has some polarity due to the hydroxyl group. Ensure you perform multiple extractions (e.g., 3x with ethyl acetate or dichloromethane) to efficiently recover all the product from the aqueous layer.[3]

Question 2: My purified product is an oil that is difficult to handle, or it contains persistent impurities. How can I effectively purify this compound?

Answer: Effective purification is critical for obtaining a high-quality final product.

  • Removal of Boron Byproducts: The primary byproduct is boric acid or its salts, which are water-soluble. Thoroughly washing the combined organic extracts with water and then brine is essential to remove these impurities.

  • Column Chromatography: Flash column chromatography is the most common method for purification. A solvent system of intermediate polarity, such as a gradient of ethyl acetate in hexanes, is typically effective. Monitor the fractions by TLC to isolate the pure product.

  • Distillation: If the product is contaminated with non-volatile impurities and is thermally stable, vacuum distillation can be an effective final purification step.

Troubleshooting_Workflow Start Low Yield Observed Check_TLC Analyze Crude Reaction Mixture by TLC Start->Check_TLC Incomplete_Rxn Incomplete Reaction? (Starting Material Present) Check_TLC->Incomplete_Rxn Yes Side_Products Side Products Formed? (e.g., Isomeric Alcohol) Check_TLC->Side_Products No Fix_Hydroboration Troubleshoot Hydroboration Step: - Check Reagent/Solvent Quality - Adjust Temp/Time - Verify Stoichiometry Incomplete_Rxn->Fix_Hydroboration Clean_Baseline Clean Conversion, Low Isolated Yield Side_Products->Clean_Baseline No Fix_Selectivity Improve Regioselectivity: - Use Sterically Hindered Borane (e.g., 9-BBN) Side_Products->Fix_Selectivity Yes Fix_Workup Troubleshoot Oxidation/Workup: - Ensure Complete Oxidation - Optimize Extraction Protocol - Break Emulsions with Brine Clean_Baseline->Fix_Workup Yes

Caption: A decision-making workflow for troubleshooting low yields.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a properly equipped chemical laboratory. Always perform a thorough safety assessment before beginning any experiment.

Protocol 1: Synthesis using Borane-THF Complex (BH₃·THF)
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a septum. Allow it to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Initiation: Add safrole (1.0 eq) to the flask via syringe, followed by anhydrous THF. Cool the stirred solution to 0 °C in an ice bath.

  • Hydroboration: Add BH₃·THF solution (1.0 M in THF, ~0.4 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Cool the reaction mixture back to 0 °C. Slowly and carefully add water dropwise to quench any excess borane.

  • Oxidation: Add aqueous sodium hydroxide (e.g., 3 M NaOH), followed by the slow, dropwise addition of hydrogen peroxide (30% solution), maintaining the temperature below 20 °C.

  • Workup: After stirring for 1-2 hours at room temperature, transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (hexanes/ethyl acetate gradient).

Protocol 2: High-Selectivity Synthesis using 9-BBN

This protocol offers superior regioselectivity.

  • Setup: Follow the same inert atmosphere setup as in Protocol 1.

  • Hydroboration: To the flask, add 9-BBN (0.5 M in THF, 1.1 eq) and cool to 0 °C. Add a solution of safrole (1.0 eq) in anhydrous THF dropwise. After addition, allow the mixture to warm to room temperature and stir for 4-6 hours or until the reaction is complete by TLC.

  • Oxidation & Workup: The oxidation and workup procedure is identical to steps 5-7 in Protocol 1. The use of 9-BBN generally results in a cleaner crude product, simplifying purification.

References
  • Cardona, F., et al. (2018). Chemo-enzymatic oxidative cleavage of isosafrole for the synthesis of piperonal. Reaction Chemistry & Engineering. [Link]

  • Sohilait, H. J. (2017). SYNTHESIS OF 1-(3,4-METHYLENEDIOXYPHENYL)-1-BUTENE-3- ONE FROM SAFROLE. Molekul. [Link]

  • Methyl Man. Benzoquinone Wacker Oxidation of Safrole in Methanol. Erowid. [Link]

  • DMF/O2 Wacker Oxidation of Safrole. Erowid. [Link]

  • Cox, M., et al. (2006). Synthesis by-products from the Wacker oxidation of safrole in methanol using rho-benzoquinone and palladium chloride. Forensic Science International. [Link]

  • PrepChem. (2023). Synthesis of 2-(1,3-Benzodioxol-5-yl)-2-propanol. [Link]

  • de Oliveira, B. H., & Leal, P. C. (2004). Microbiologic Oxidation of Isosafrole Into Piperonal. Applied Biochemistry and Biotechnology. [Link]

  • Wikipedia. (2023). Safrole. [Link]

  • Sohilait, H. J. (2018). REKAYASA PROSES SINTESIS PIPERONAL DARI KULIT LAWANG (Cinnamomum culilawan Blume) SEBAGAI PREKURSOR OBAT KANKER. ResearchGate. [Link]

  • Cox, M., & Klass, G. (2006). Synthesis by-products from the Wacker oxidation of safrole in methanol using rho-benzoquinone and palladium chloride. ResearchGate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innovation in Chemistry: Exploring the Synthesis of Alpha-Methyl-1,3-Benzodioxole-5-propanal. [Link]

  • Andersen, N. H., & Maddaluno, J. (2012). Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Organic & Biomolecular Chemistry. [Link]

  • Ciriminna, R., et al. (2021). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. MDPI. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. [Link]

  • Cox, M., & Klass, G. (2006). Synthesis by-products from the Wacker oxidation of safrole in methanol using rho-benzoquinone and palladium chloride. Semantic Scholar. [Link]

  • Wikipedia. (2023). Grignard reaction. [Link]

  • Al-Karawi, A. J. M., et al. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. World Researchers Associations. [Link]

  • Wikipedia. (2023). Hydroboration–oxidation reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]

  • The Ultimate Guide to Safrole. (n.d.). [Link]

  • Chemistry Steps. (n.d.). Hydroboration Oxidation of Alkenes. [Link]

  • Dias, A. F., et al. (2010). Safrole and eugenol: Study of the chemical reactivity and use in the synthesis of biologically active natural products and its derivatives. ResearchGate. [Link]

  • Google Patents. (n.d.). Synthesis of (S)
  • Wikipedia. (2023). Piperonal. [Link]

  • Google Patents. (n.d.). WO2018234299A1 - PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS.
  • Slideshare. (n.d.). Safrole. [Link]

  • Li, Y., et al. (2018). Identification and analysis of the reactive metabolites related to the hepatotoxicity of safrole. Xenobiotica. [Link]

  • Demir, A. S., et al. (2018). Production of (R)-1-(1,3-benzodioxol-5-yl)ethanol in high enantiomeric purity by Lactobacillus paracasei BD101. Journal of Basic Microbiology. [Link]

  • Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Ashenhurst, J. (2013). Hydroboration Oxidation of Alkenes. Master Organic Chemistry. [Link]

  • Wang, Y., et al. (2023). Enhanced 1,3-propanediol production with high yield from glycerol through a novel Klebsiella–Shewanella co-culture. Biotechnology for Biofuels and Bioproducts. [Link]

  • The Organic Chemistry Tutor. (2018). Hydroboration - Oxidation Reaction Mechanism. YouTube. [Link]

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Technical Support Center: Purification of Crude 1,3-Benzodioxole-5-propanol by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are tasked with the purification of crude 1,3-Benzodioxole-5-propanol. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and a detailed experimental protocol for purification by column chromatography, grounded in established scientific principles and practical laboratory experience.

Introduction: The Challenge of Purifying this compound

This compound is a moderately polar aromatic alcohol.[1] Its purification via normal-phase column chromatography presents a common yet nuanced challenge. Success hinges on a careful balance of interactions between the analyte, the stationary phase (typically silica gel), and the mobile phase.[2] This guide will address the specific issues that can arise during this process, providing both solutions and the underlying rationale to empower you to optimize your purification strategy.

Troubleshooting Guide

This section directly addresses specific problems you may encounter during the column chromatography of this compound.

Issue 1: Poor Separation of this compound from Impurities

  • Q: My TLC shows good separation, but the column fractions are all mixed. What's going wrong?

    A: This is a frequent issue that can stem from several factors:

    • Column Overloading: Loading too much crude material onto the column is a primary cause of poor separation. As a rule of thumb, the amount of crude mixture should be about 1-5% of the mass of the silica gel.[3]

    • Improper Sample Loading: The initial band of the sample should be as narrow and concentrated as possible. If the sample is dissolved in too much solvent or a solvent that is too strong (too polar for normal phase), the band will broaden as it is loaded, leading to co-elution of components.[4] It is best to dissolve the sample in a minimal amount of the initial mobile phase or a slightly less polar solvent.[4]

    • Compound Degradation on Silica: 1,3-Benzodioxole derivatives can sometimes be sensitive to the acidic nature of standard silica gel.[5] What appears as two spots on a TLC plate might be your product and a degradation product formed in situ.[5] To test for this, run a 2D TLC. Spot your compound, run the plate in one direction, then turn it 90 degrees and run it again in the same solvent system. If a new spot appears that is not on the diagonal, your compound is likely degrading on the silica.[5]

    • Solution:

      • Reduce the Load: Decrease the amount of crude material applied to the column.

      • Optimize Loading Technique: Use the "dry loading" method if your compound has poor solubility in the eluent.[4] This involves pre-adsorbing your crude mixture onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of your column.[4]

      • Deactivate the Silica Gel: If degradation is suspected, you can deactivate the silica gel by preparing a slurry with your initial, non-polar solvent containing 1-2% triethylamine and flushing the column with this mixture before loading your sample.[6]

Issue 2: The Product is Eluting Too Slowly or Not at All

  • Q: My this compound is sticking to the column, even with a high percentage of polar solvent. How can I get it to elute?

    A: this compound is a polar molecule due to the hydroxyl group, which can lead to strong interactions with the polar silica gel stationary phase.[2]

    • Insufficient Mobile Phase Polarity: The chosen solvent system may not be polar enough to effectively compete with the silica gel for your compound.[2]

    • Strong Adsorption: The alcohol functional group can form strong hydrogen bonds with the silanol groups (Si-OH) on the silica surface.

    • Solution:

      • Increase Mobile Phase Polarity: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system) in your mobile phase.[5]

      • Use a More Aggressive Solvent System: For very polar compounds, a solvent system containing a small amount of an even more polar solvent, like methanol, can be effective. A common strategy is to use a gradient of hexane/ethyl acetate and then add 1-5% methanol to the ethyl acetate at the end to elute highly retained compounds. Be cautious, as methanol can sometimes dissolve some of the silica gel.

      • Consider Alternative Stationary Phases: If your compound is exceptionally polar, reversed-phase chromatography (with a non-polar stationary phase like C18 and a polar mobile phase like water/acetonitrile) might be a more suitable technique.[6]

Issue 3: Low Yield of Purified this compound

  • Q: I've identified the correct fractions, but my final yield is very low. Where could my product have gone?

    A: Low recovery can be attributed to several possibilities:

    • Irreversible Adsorption/Degradation: As mentioned, the compound may be degrading on the column or binding so strongly that it cannot be eluted with the chosen solvent system.[5]

    • Dilute Fractions: The product may have eluted, but in a much larger volume of solvent than anticipated, making it difficult to detect by TLC.[5]

    • Co-elution with a UV-inactive Impurity: If you are monitoring by UV, an impurity that does not absorb UV light could be co-eluting with your product, making the fractions appear pure when they are not.

    • Solution:

      • Test for Stability: Before running a large-scale column, perform a small stability test by spotting your crude mixture on a TLC plate and letting it sit for a few hours before developing to see if any new spots appear.

      • Concentrate Fractions: If you suspect your product is present but too dilute to see on TLC, try concentrating a few of the fractions where you expected your product to elute and re-run the TLC.[5]

      • Use a Broader Range of Analytical Techniques: In addition to TLC with a UV lamp, consider staining the TLC plates with a universal stain like potassium permanganate or vanillin to visualize non-UV active compounds.

Frequently Asked Questions (FAQs)

  • Q1: What is the best stationary phase for purifying this compound?

    A1: For most applications, standard flash-grade silica gel (40-63 µm particle size) is the most effective and economical choice for normal-phase chromatography.[3] Given that this compound is an alcohol, which is a polar functional group, it will interact well with the polar silica gel.[2] If the compound shows signs of degradation, neutral alumina can be considered as an alternative.[5]

  • Q2: How do I choose the right mobile phase?

    A2: The ideal mobile phase is determined by running preliminary TLC plates.[2] A good starting point for a moderately polar compound like this compound is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.[7] The goal is to find a solvent ratio that gives your target compound a Retention Factor (Rf) of approximately 0.2-0.4.[2][6] This Rf value typically provides the best separation from impurities.

  • Q3: Should I run an isocratic or gradient elution?

    A3: This depends on the complexity of your crude mixture.

    • Isocratic Elution (constant solvent composition): If your TLC shows the desired product is well-separated from all impurities with a single solvent mixture, an isocratic elution is simpler and sufficient.

    • Gradient Elution (gradually increasing polarity): If your crude mixture contains both less polar and more polar impurities, a gradient elution is more efficient. You would start with a lower polarity mobile phase to elute the non-polar impurities and then gradually increase the polarity to elute your product, followed by any highly polar impurities.

  • Q4: What are the common impurities I should expect?

    A4: The impurities will depend on the synthetic route. Common impurities could include unreacted starting materials, such as safrole or 1,3-benzodioxole, or byproducts from the reaction, such as dimers or trimers of the starting material.[8] If the propanol is synthesized by reduction of the corresponding aldehyde or ketone, then the starting carbonyl compound could be a major impurity.

Detailed Experimental Protocol: Column Chromatography of Crude this compound

This protocol assumes a starting crude material of approximately 1 gram.

1. Materials and Equipment:

  • Crude this compound

  • Silica gel (flash grade, 40-63 µm)

  • Solvents: Hexane and Ethyl Acetate (HPLC grade)

  • Glass chromatography column (approx. 2-3 cm diameter)

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • TLC plates, chamber, and UV lamp

  • Rotary evaporator

2. Mobile Phase Selection:

  • Prepare several small beakers with varying ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3, 6:4).

  • Dissolve a small amount of your crude material in a few drops of dichloromethane or ethyl acetate.

  • Spot the crude mixture on several TLC plates.

  • Run each TLC plate in a different solvent mixture.

  • The optimal mobile phase for starting the column will give your product an Rf of ~0.3. Let's assume for this protocol that an 8:2 Hexane:Ethyl Acetate mixture is optimal.

3. Column Packing (Wet Slurry Method):

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer (approx. 1 cm) of sand.

  • In a separate beaker, make a slurry of silica gel (approx. 40-50 g for a 1 g sample) in the initial, least polar solvent you will use (e.g., 95:5 Hexane:Ethyl Acetate).

  • Pour the slurry into the column. Gently tap the side of the column to ensure even packing and remove any air bubbles.

  • Open the stopcock to drain some solvent, ensuring the solvent level never drops below the top of the silica bed.

  • Add another thin layer of sand on top of the silica bed to prevent disruption during solvent addition.[4]

4. Sample Loading (Dry Loading Recommended):

  • Dissolve your 1 g of crude material in a minimal amount of a volatile solvent (e.g., dichloromethane) in a round-bottom flask.

  • Add approximately 2-3 g of silica gel to the flask.

  • Gently swirl to mix and then remove the solvent completely on a rotary evaporator until you have a dry, free-flowing powder.[4]

  • Carefully add this powder to the top of the packed column.

5. Elution and Fraction Collection:

  • Carefully add your initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) to the column.

  • Begin collecting fractions. The size of the fractions will depend on the size of your column; 10-20 mL fractions are a good starting point.

  • Run the column using a gradient elution as planned (see table below for an example).

Solvent System (Hexane:Ethyl Acetate) Column Volumes (CVs) Purpose
95:52-3Elute very non-polar impurities
90:102-3Continue eluting non-polar impurities
80:205-10Elute the target compound (this compound)
50:502-3Elute more polar impurities
0:100 (Pure Ethyl Acetate)2Final column flush

6. Fraction Analysis:

  • Spot every few fractions on a TLC plate.

  • Run the TLC in your optimal solvent system (8:2 Hexane:Ethyl Acetate).

  • Visualize the spots under a UV lamp.

  • Combine the fractions that contain your pure product.

  • Confirm the purity of the combined fractions by running a final TLC.

  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Visual Workflow

The following diagram illustrates the key decision points and steps in the purification process.

Purification_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Find optimal solvent system, Rf ~0.3) Pack 2. Pack Column (Wet slurry method) TLC->Pack Determines initial eluent Load 3. Load Sample (Dry loading preferred) Pack->Load Elute 4. Elute with Gradient (Increase polarity) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Identify pure fractions Evaporate 8. Evaporate Solvent Combine->Evaporate Product Pure this compound Evaporate->Product

Sources

Technical Support Center: Synthesis of 1,3-Benzodioxole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,3-benzodioxole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during synthesis. Our goal is to provide not just procedural instructions, but also the underlying chemical principles to empower you to optimize your reactions for higher yield and purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 1,3-benzodioxole derivatives, particularly via the widely used Williamson ether synthesis route involving catechol and a dihalomethane.

Problem 1: Low or No Yield of the Desired 1,3-Benzodioxole Product

Q: I've followed the standard protocol of reacting catechol with dichloromethane in the presence of a base, but my yield of 1,3-benzodioxole is disappointingly low. What are the likely causes and how can I improve it?

A: Low yields in this synthesis are a common issue and can often be attributed to several factors, primarily related to reaction conditions and the purity of your starting materials. Let's break down the potential culprits and their solutions.

Probable Causes and Solutions:

  • Incomplete Deprotonation of Catechol: For the reaction to proceed, the catechol must be deprotonated to form the more nucleophilic catechoxide anion. If the base is not strong enough or is used in insufficient quantity, the concentration of the active nucleophile will be low, leading to a sluggish or incomplete reaction.

    • Solution: Ensure you are using a sufficiently strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). Use at least two equivalents of the base to deprotonate both phenolic hydroxyl groups. For particularly stubborn reactions, a stronger base like sodium hydride (NaH) in an anhydrous solvent can be considered, though with appropriate safety precautions.

  • Steric Hindrance: The Williamson ether synthesis is an SN2 reaction, which is sensitive to steric hindrance.[1] While dihalomethanes are not typically considered sterically hindered, substituents on the catechol ring can slow down the reaction.

    • Solution: If your catechol is sterically hindered, you may need to use more forcing reaction conditions, such as a higher temperature or a longer reaction time. However, be aware that this can also promote side reactions.

  • Poor Solubility of Reactants: If the catechoxide, dihalomethane, and base are not in the same phase, the reaction rate will be severely limited. This is a common issue when using aqueous bases with organic solvents.

    • Solution: The use of a phase-transfer catalyst (PTC) is highly recommended to shuttle the catechoxide anion from the aqueous phase to the organic phase where the dihalomethane resides.[2] Common PTCs include quaternary ammonium salts like tetrabutylammonium bromide (TBAB) or Aliquat 336.

  • Reaction Temperature is Too Low: Like most chemical reactions, the rate of the Williamson ether synthesis is temperature-dependent.

    • Solution: If the reaction is proceeding too slowly, gradually increasing the temperature can help. However, be cautious, as excessive heat can lead to the formation of byproducts (see Problem 2).

  • Kinetic vs. Thermodynamic Control: In some cases, the desired 1,3-benzodioxole is the thermodynamic product, while a side product might be the kinetic product.[1][3][4][5][6] This means that at lower temperatures and shorter reaction times, the undesired product may form faster.

    • Solution: If you suspect this is the case, running the reaction at a higher temperature for a longer period may favor the formation of the more stable thermodynamic product. Experimenting with different temperature profiles is key.

Problem 2: Formation of a Sticky, Rubbery, or Polymeric Solid in the Reaction Mixture

Q: My reaction has produced a significant amount of a dark, tarry, or polymeric substance, making product isolation difficult. What is this byproduct and how can I prevent its formation?

A: The formation of polymeric material is one of the most common and frustrating side reactions in the synthesis of 1,3-benzodioxoles from catechol and dihalomethanes. This is often due to intermolecular reactions competing with the desired intramolecular cyclization.

Probable Causes and Solutions:

  • Intermolecular Williamson Ether Synthesis: Instead of one catechoxide molecule reacting with both ends of a dihalomethane to form the five-membered ring, two different catechoxide molecules can react with the same dihalomethane molecule. This leads to the formation of dimers and, subsequently, polymers.[7]

    • Solution 1: High Dilution: Running the reaction under high dilution conditions favors the intramolecular reaction over the intermolecular one. By keeping the concentration of the reactants low, you decrease the probability of two catechoxide molecules being in close proximity to react with the same dihalomethane.

    • Solution 2: Slow Addition of Reactants: Slowly adding the dihalomethane to the solution of the catechoxide can help maintain a low concentration of the dihalomethane, further favoring the intramolecular cyclization.

  • Condensation with Formaldehyde: Under strongly basic conditions, dihalomethanes like dichloromethane can be hydrolyzed to formaldehyde. Formaldehyde can then undergo condensation reactions with the electron-rich catechol, leading to the formation of methylene-bridged catechol oligomers and polymers.

    • Solution 1: Control Base Concentration: Using a very high concentration of a strong base can promote the hydrolysis of the dihalomethane. Using the stoichiometric amount of base required for deprotonation, or a slight excess, is advisable.

    • Solution 2: Temperature Control: The hydrolysis of dihalomethanes is also temperature-dependent. Running the reaction at the lowest effective temperature can help minimize this side reaction.

  • Catechol Oxidation: Catechol is susceptible to oxidation, especially under basic conditions and in the presence of air, which can lead to the formation of colored, polymeric materials.[7][8]

    • Solution: To prevent oxidation, it is crucial to perform the reaction under an inert atmosphere, such as nitrogen or argon. Degassing your solvents before use can also be beneficial.

Frequently Asked Questions (FAQs)

Q1: What is the optimal choice of base for the synthesis of 1,3-benzodioxole from catechol?

A1: The choice of base is critical for a successful reaction. The most commonly used bases are sodium hydroxide (NaOH) and potassium hydroxide (KOH). Both are effective at deprotonating catechol. The choice between them may depend on the solvent system and the specific catechol derivative being used. In general, KOH is slightly more soluble in some organic solvents than NaOH, which can be advantageous. For reactions that are particularly sensitive to water, stronger, non-hydroxide bases like sodium hydride (NaH) in an anhydrous solvent such as THF or DMF can be used. However, NaH is highly reactive and requires careful handling under an inert atmosphere.

Q2: How does a phase-transfer catalyst (PTC) improve the reaction, and how do I choose the right one?

A2: A phase-transfer catalyst is essential when running the reaction in a biphasic system (e.g., an aqueous base and an organic solvent). The PTC facilitates the transfer of the catechoxide anion from the aqueous phase to the organic phase, where it can react with the dihalomethane. This dramatically increases the reaction rate and can improve the yield.

The choice of PTC can influence the reaction's efficiency. Quaternary ammonium salts, such as tetrabutylammonium bromide (TBAB) and tricaprylylmethylammonium chloride (Aliquat 336), are commonly used and effective. The structure of the PTC can affect its solubility in the organic phase and its ability to interact with the catechoxide anion.[9] For a given reaction, it may be necessary to screen a few different PTCs to find the one that gives the best results.

Q3: My reaction is highly exothermic and difficult to control, especially on a larger scale. What are the best practices for managing the reaction temperature?

A3: The reaction between catechol and a dihalomethane can be significantly exothermic, and uncontrolled temperature increases can lead to a higher rate of side reactions and potential safety hazards.[10][11]

Best Practices for Temperature Management:

  • Controlled Addition: Add one of the reactants (usually the dihalomethane) slowly to the reaction mixture. This allows the heat generated to be dissipated more effectively.

  • Efficient Cooling: Use an ice bath or a cryostat to maintain the desired reaction temperature. Ensure good stirring to promote even heat distribution.

  • Dilution: Running the reaction in a larger volume of solvent can help to absorb the heat generated.

  • For Scale-Up: When scaling up, consider using a jacketed reactor with a circulating cooling system for precise temperature control. Continuous flow reactors can also be an excellent option for managing exotherms in large-scale syntheses.[11]

Q4: How can I effectively purify my 1,3-benzodioxole derivative from the polymeric byproducts and unreacted catechol?

A4: Purification can be challenging, especially if a large amount of polymeric material has formed. A multi-step approach is often necessary.

Purification Strategy:

  • Aqueous Wash: After the reaction is complete, quenching with water and extracting with an organic solvent is the first step. Washing the organic layer with an aqueous base solution (e.g., 5-10% NaOH) can help remove unreacted catechol by converting it to the water-soluble sodium salt.[12]

  • Filtration: If a significant amount of solid polymeric material is present, it may be possible to remove some of it by filtration.

  • Distillation: For liquid 1,3-benzodioxole derivatives, vacuum distillation is often the most effective method for separating the product from non-volatile polymeric byproducts.

  • Recrystallization: If the 1,3-benzodioxole derivative is a solid, recrystallization from a suitable solvent can be a powerful purification technique.

  • Column Chromatography: For small-scale reactions or when high purity is required, column chromatography on silica gel can be used to separate the product from impurities.

Data Summary

Parameter Recommendation Rationale
Base NaOH or KOH (2.2 equivalents)Ensures complete deprotonation of catechol.
Solvent Polar aprotic (e.g., DMF, DMSO) or biphasic with PTCGood solubility of reactants and intermediates.
Phase-Transfer Catalyst TBAB or Aliquat 336 (1-5 mol%)Facilitates reaction in biphasic systems.[2]
Temperature 80-120 °C (monitor for exotherm)Balances reaction rate and side reactions.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of catechol.

Experimental Protocols

Protocol 1: Synthesis of 1,3-Benzodioxole

This protocol describes a general procedure for the synthesis of 1,3-benzodioxole from catechol and dichloromethane using a phase-transfer catalyst.

Materials:

  • Catechol

  • Dichloromethane (DCM)

  • Sodium Hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB)

  • Water (deionized)

  • Diethyl ether (or other suitable extraction solvent)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, dissolve catechol (1.0 eq) and TBAB (0.02 eq) in water.

  • Add a solution of NaOH (2.2 eq) in water to the flask and stir until the catechol has dissolved and the solution is homogeneous.

  • Add dichloromethane (1.5 eq) to the reaction mixture.

  • Heat the mixture to reflux (around 40-45 °C for DCM) and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with 5% NaOH solution to remove any unreacted catechol, followed by a wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield pure 1,3-benzodioxole.

Visualizations

Diagram 1: General Synthesis of 1,3-Benzodioxole

G cluster_reactants Reactants Catechol Catechol Benzodioxole 1,3-Benzodioxole Catechol->Benzodioxole Williamson Ether Synthesis Dihalomethane Dihalomethane (e.g., CH2Cl2) Dihalomethane->Benzodioxole Base Base (e.g., NaOH) Base->Benzodioxole PTC Phase-Transfer Catalyst PTC->Benzodioxole

Caption: General reaction scheme for the synthesis of 1,3-benzodioxole.

Diagram 2: Competing Reaction Pathways

G Catechoxide Catechoxide Anion DesiredProduct 1,3-Benzodioxole (Intramolecular) Catechoxide->DesiredProduct Desired Pathway (High Dilution, Controlled Temp.) Polymer Polymeric Byproduct (Intermolecular) Catechoxide->Polymer Side Reaction 1 (High Concentration) CondensationProduct Condensation Polymer Catechoxide->CondensationProduct Side Reaction 2 Dihalomethane Dihalomethane Dihalomethane->DesiredProduct Dihalomethane->Polymer Formaldehyde Formaldehyde (from CH2Cl2 hydrolysis) Dihalomethane->Formaldehyde Hydrolysis (High Base Conc., High Temp.) Formaldehyde->CondensationProduct

Caption: Competing pathways leading to desired product and byproducts.

References

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  • PubMed. (2018). Combined analysis of 1,3-benzodioxoles by crystalline sponge X-ray crystallography and laser desorption ionization mass spectrometry. [Link]

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  • Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach. [Link]

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  • Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. [Link]

  • OAlib. (2025). Influence of phase transfer catalyst structure on the E:Z ratio in the O-alkylation of an enolate. [Link]

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  • ResearchGate. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. [Link]

  • Google Patents. (n.d.). CN102766131A - Synthetic method of 1, 3-benzodioxole.
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  • ResearchGate. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. [Link]

  • ResearchGate. (n.d.). (a) Simplified possible reaction mechanism for catechol polymerization.... [Link]

  • PubMed. (n.d.). Organic impurity profiling of methylone and intermediate compounds synthesized from catechol. [Link]

  • Sciencemadness Discussion Board. (2009). Methylenation of catechol derivetives (Base cataylized). [Link]

  • Chromatography Online. (n.d.). Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. [Link]

  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. [Link]

  • Google Patents. (n.d.).
  • Sciencemadness Discussion Board. (2017). Methylenation of catechol with dichloromethane. [Link]

  • National Institutes of Health. (n.d.). Bis{4-[(1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}methane. [Link]

  • National Institutes of Health. (n.d.). New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus. [Link]

  • National Institutes of Health. (n.d.). Crystal structure of bis{3-(benzo[d][2][3]dioxol-5-yl).... [Link]

  • RSC Publishing. (2016). Synthesis and antitumor evaluation of 5-(benzo[d][2][3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines. [Link]

  • Sciencemadness Discussion Board. (2019). 4-Allylcatechol Methylenation. [Link]

  • Wikipedia. (n.d.). 1,3-Benzodioxole. [Link]

  • RSC Publishing. (n.d.). Combined analysis of 1,3-benzodioxoles by crystalline sponge X-ray crystallography and laser desorption ionization mass spectrometry. [Link]

  • NIST WebBook. (n.d.). (E)-5-(Benzo[d][2][3]dioxol-5-yl)-1-(piperidin-1-yl)pent-2-en-1-one. [Link]

  • Sciencemadness.org. (2013). What exactly is the mechanism by which catechols are methylenated? Why does the methylenedioxy group rotate?. [Link]

Sources

Technical Support Center: Stability of 1,3-Benzodioxole-5-propanol

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 1,3-Benzodioxole-5-propanol. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in storage. Our goal is to equip you with the scientific understanding and practical methodologies to ensure the integrity of your experiments.

I. Understanding the Stability Landscape of this compound

This compound is a valuable building block in synthetic chemistry. However, its unique chemical structure, featuring a benzodioxole ring and a propanol side chain, presents specific stability challenges. Understanding these potential degradation pathways is the first step in mitigating them.

Core Structural Features and Potential Instabilities

The primary areas of concern for the stability of this compound are the methylenedioxy bridge of the benzodioxole ring and the hydroxyl group of the propanol side chain.

  • Benzodioxole Moiety: The 1,3-benzodioxole ring system is susceptible to oxidative cleavage, particularly at the methylenedioxy bridge. This can be initiated by exposure to atmospheric oxygen, light (photo-oxidation), or strong oxidizing agents.[1][2] The cleavage of this ring leads to the formation of catechol derivatives, which can further oxidize to form colored quinone-type byproducts.[1]

  • Propanol Side Chain: The primary alcohol group can undergo oxidation to form the corresponding aldehyde (1,3-Benzodioxole-5-propanal) and subsequently the carboxylic acid (1,3-Benzodioxole-5-propanoic acid). This process can be accelerated by the presence of oxidizing agents and certain metal ions.

Below is a diagram illustrating the potential degradation pathways of this compound.

G A This compound B Oxidative Cleavage of Dioxole Ring A->B Light (UV) Oxygen Oxidizing Agents F Oxidation of Propanol Chain A->F Oxidizing Agents C Catechol Derivative (e.g., 3-(3,4-dihydroxyphenyl)propan-1-ol) B->C D Further Oxidation C->D E Quinone-type Byproducts (Colored Impurities) D->E G 1,3-Benzodioxole-5-propanal F->G H Further Oxidation G->H I 1,3-Benzodioxole-5-propanoic acid H->I

Caption: Potential degradation pathways of this compound.

II. Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you might encounter during the storage and handling of this compound.

Problem 1: My sample of this compound has developed a yellow or brownish color over time.
  • Likely Cause: The discoloration is a strong indicator of the degradation of the 1,3-benzodioxole ring. Exposure to light and/or oxygen has likely initiated the oxidative cleavage of the methylenedioxy bridge, leading to the formation of catechol derivatives which subsequently oxidize to colored quinone-type impurities.[1]

  • Troubleshooting Steps:

    • Confirm Degradation: Analyze a small portion of the discolored sample using a stability-indicating HPLC method (see Section IV for a general protocol). Compare the chromatogram to that of a fresh, pure sample. The presence of new peaks, particularly those with different UV spectra, confirms degradation.

    • Assess Usability: Depending on the extent of degradation and the sensitivity of your application, the material may still be usable after purification (e.g., by column chromatography). However, for applications requiring high purity, it is recommended to use a fresh batch.

    • Implement Preventative Measures:

      • Storage: Store the compound in an amber glass vial to protect it from light.

      • Inert Atmosphere: For long-term storage, purge the vial with an inert gas (e.g., argon or nitrogen) before sealing to minimize contact with oxygen.

      • Temperature: Store at a reduced temperature (2-8 °C) to slow down the rate of degradation.

Problem 2: I am observing unexpected peaks in my reaction mixture when using an older stock of this compound.
  • Likely Cause: Besides the colored impurities from ring degradation, the propanol side chain may have oxidized to the corresponding aldehyde or carboxylic acid. These new functional groups could lead to unexpected side reactions in your experimental setup.

  • Troubleshooting Steps:

    • Characterize Impurities: Use GC-MS or LC-MS to identify the molecular weights of the unknown peaks. This can help in tentatively identifying the degradation products.

    • Purity Check: Run a quantitative analysis (e.g., HPLC with a validated method) to determine the purity of your this compound stock.

    • Purification: If the impurities are identified and deemed problematic for your reaction, consider purifying the stock solution using an appropriate technique like flash chromatography.

Problem 3: My reaction yield is lower than expected when using this compound that has been stored for a while.
  • Likely Cause: The degradation of the starting material means that the actual concentration of this compound is lower than what you have calculated.

  • Troubleshooting Steps:

    • Re-assay the Starting Material: Before use, always re-check the purity of older batches of reagents. A quick purity check by HPLC or GC can save significant time and resources.

    • Adjust Stoichiometry: If you must use a partially degraded batch, adjust the amount of starting material based on its actual purity to ensure the correct stoichiometry in your reaction.

III. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored under the following conditions:

  • Temperature: 2-8 °C.

  • Atmosphere: Under an inert atmosphere (argon or nitrogen).

  • Container: Tightly sealed amber glass vial.

  • Location: In a dark, dry, and well-ventilated area away from strong oxidizing agents.

Q2: How can I quickly check the purity of my this compound sample?

A2: A simple and effective way to check for degradation is to run a Thin Layer Chromatography (TLC) plate. Spot a small amount of your sample alongside a fresh reference standard. The appearance of additional spots in your sample lane indicates the presence of impurities. For a more quantitative assessment, a stability-indicating HPLC method is recommended.

Q3: Is this compound sensitive to pH changes?

A3: While the 1,3-benzodioxole moiety is generally stable to hydrolysis under neutral conditions, prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, could potentially lead to the cleavage of the ether linkages in the dioxole ring. However, oxidative and photochemical degradation are typically the more significant concerns for this class of compounds.

Q4: What analytical techniques are best for monitoring the stability of this compound?

A4: A combination of techniques is often ideal:

  • HPLC with UV/DAD detection: This is the gold standard for quantitative purity analysis and for developing stability-indicating methods that can separate the parent compound from its degradation products.[3]

  • GC-MS: Useful for identifying volatile degradation products.

  • LC-MS: Powerful for identifying non-volatile degradation products by providing molecular weight information.

IV. Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.

Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (1N)

  • Sodium hydroxide (1N)

  • Hydrogen peroxide (3%)

  • HPLC system with UV/DAD detector

  • pH meter

  • Water bath or oven

  • Photostability chamber

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 60 °C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Keep a solid sample of the compound in an oven at 60 °C for 7 days.

    • Photolytic Degradation: Expose a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis:

    • After the specified time, neutralize the acidic and basic samples.

    • Dilute all samples to an appropriate concentration with the mobile phase.

    • Analyze all stressed samples, along with a control sample (unstressed), using a suitable HPLC method.

G cluster_0 Forced Degradation Workflow A Prepare Stock Solution of This compound B Acid Hydrolysis (1N HCl, 60°C) A->B C Base Hydrolysis (1N NaOH, RT) A->C D Oxidative Degradation (3% H2O2, RT) A->D E Thermal Degradation (Solid, 60°C) A->E F Photolytic Degradation (Solid, Light Exposure) A->F G Neutralize/Dilute Samples B->G C->G D->G E->G F->G H Analyze by Stability-Indicating HPLC Method G->H I Identify and Quantify Degradation Products H->I

Caption: Workflow for a forced degradation study.

Protocol 2: Development of a Stability-Indicating RP-HPLC Method

Objective: To develop a robust HPLC method capable of separating this compound from its potential degradation products.

Starting Conditions (to be optimized):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a low percentage of B and gradually increase to elute more non-polar compounds. A good starting point would be 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 235 nm and 285 nm (or use a DAD to monitor the entire spectrum).

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Method Development and Validation:

  • Specificity: Inject the stressed samples from the forced degradation study to ensure that all degradation products are well-resolved from the parent peak and from each other.

  • Linearity: Prepare a series of standard solutions of this compound at different concentrations and plot a calibration curve.

  • Accuracy and Precision: Perform recovery studies by spiking a known amount of the standard into a placebo. Analyze multiple preparations to assess repeatability and intermediate precision.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Robustness: Intentionally vary method parameters (e.g., pH of mobile phase, column temperature, flow rate) to assess the method's reliability during normal use.

V. Data Summary

The following table summarizes the expected stability of this compound under different conditions, based on the known chemistry of related compounds.

Stress ConditionExpected StabilityPotential Degradation Products
Acid Hydrolysis (1N HCl, 60°C) Likely StableMinimal degradation expected.
Base Hydrolysis (1N NaOH, RT) Likely StableMinimal degradation expected.
Oxidation (3% H₂O₂, RT) Prone to DegradationCatechol derivatives, quinones, 1,3-Benzodioxole-5-propanal, 1,3-Benzodioxole-5-propanoic acid.
Thermal (60°C) Moderately StablePotential for slow oxidation.
Photolytic (UV/Vis light) Prone to DegradationCatechol derivatives, quinones, and other products of ring-opening.

VI. References

  • Vyas, A. J., Jadav, C. D., Patel, A. I., Patel, A. B., Shah, S. R., Sheth, D., & Dholakia, S. (2023). Review on Stability Indicating Assay Method or Forced Degradation Study: Strategy and Regulatory Consideration. Asian Journal of Pharmaceutical Analysis, 13(2), 131-9. [Link]

  • Kate, P., Patel, P., Patel, N., Kulkarni, G., & Patel, B. K. (2015). Stability indicating RP-HPLC method development and validation of Etizolam and Propranolol hydrochloride in pharmaceutical dosage form. World Journal of Pharmaceutical Sciences, 3(6), 1113–1124. [Link]

  • Liu, Z., et al. (2017). Identification and analysis of the reactive metabolites related to the hepatotoxicity of safrole. Xenobiotica, 48(6), 549-556. [Link]

  • Wikipedia contributors. (2023, December 19). Safrole. In Wikipedia, The Free Encyclopedia. Retrieved January 18, 2026, from [Link]

  • Anders, M. W., Sunram, J. M., & Wilkinson, C. F. (1984). Mechanism of the metabolism of 1,3-benzodioxoles to carbon monoxide. Biochemical pharmacology, 33(4), 577–580. [Link]

  • P., K., & M., M. (2019). Stability Indicating Method Development and Validation for Determination of Alprazolam and Propranolol by RP-HPLC. International Journal of Pharmaceutical Sciences Review and Research, 56(2), 73-80. [Link]

Sources

Technical Support Center: Optimizing Acylation of 1,3-Benzodioxole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the acylation of 1,3-benzodioxole and its derivatives. This guide is designed for researchers, chemists, and process development professionals who are working with this important transformation, a cornerstone reaction for synthesizing key intermediates in the pharmaceutical, fragrance, and agrochemical industries.[1][2]

The Friedel-Crafts acylation of 1,3-benzodioxole is a powerful tool for creating C-C bonds, typically yielding the 5-acyl derivative, such as 3',4'-(Methylenedioxy)acetophenone, a valuable precursor for numerous complex molecules.[3][4] However, like many electrophilic aromatic substitutions, the reaction is sensitive to a variety of parameters. Seemingly minor deviations in conditions can lead to diminished yields, intractable byproduct profiles, and purification challenges.

This document moves beyond standard textbook procedures to provide field-proven insights and a systematic approach to troubleshooting. Here, we address the common (and uncommon) issues encountered during this synthesis, explaining the underlying chemical principles to empower you to optimize your reaction conditions effectively and rationally.

Core Principles: The "Why" Behind the Acylation

The acylation of 1,3-benzodioxole is a classic Friedel-Crafts reaction, an electrophilic aromatic substitution (EAS).[5] The fundamental mechanism involves the generation of a highly electrophilic acylium ion from an acylating agent (like an acyl chloride or anhydride) through the action of a Lewis acid catalyst.[6][7] This acylium ion is then attacked by the electron-rich benzodioxole ring.

The methylenedioxy group is a strong activating group, donating electron density into the aromatic ring and making it highly nucleophilic.[8] This group is an ortho, para-director. Due to steric hindrance at the positions adjacent to the fused ring (the ortho positions), substitution overwhelmingly favors the para position, which corresponds to the 5-position of the 1,3-benzodioxole ring system.[9]

Frequently Asked Questions (FAQs)

Here we address high-level strategic questions that often arise during the planning and execution phases of the synthesis.

Q1: Which catalyst system is best for my 1,3-benzodioxole acylation?

A1: The "best" catalyst depends on your scale, desired purity, and tolerance for waste streams.

  • Traditional Lewis Acids (e.g., AlCl₃, ZnCl₂): Aluminum chloride is a powerful Lewis acid but is often required in stoichiometric amounts because the product ketone complexes with it, deactivating the catalyst.[5] This can lead to harsh reaction conditions and significant aqueous waste during workup. Zinc chloride is a milder alternative and is frequently used, sometimes in combination with zinc oxide.[1][10] These are suitable for lab-scale synthesis where cost and waste are less critical.

  • Brønsted Acids (e.g., PPA, MsOH): Polyphosphoric acid (PPA) and methanesulfonic acid (MsOH) can also catalyze the reaction, particularly when using a carboxylic acid or anhydride as the acylating agent.[1][11] They can be easier to handle than pyrophoric Lewis acids, but often require higher temperatures.

  • Heterogeneous Catalysts (e.g., Zeolites, Acidic Resins): For larger scale and continuous flow applications, solid acid catalysts are superior.[1] Catalysts like AquivionSO₃H®, a perfluorinated sulfonic acid resin, offer high reactivity, excellent stability, and the significant advantage of being easily separated and recycled, minimizing waste.[1][2][12]

Q2: Should I use an acyl chloride or an acid anhydride as my acylating agent?

A2: Both are viable options, and the choice often comes down to cost, availability, and reaction energetics.

  • Acyl Chlorides (e.g., Acetyl Chloride, Propionyl Chloride): These are generally more reactive than anhydrides. The reaction generates hydrogen chloride (HCl) gas, which must be scrubbed.[13] They are excellent for driving reactions to completion at lower temperatures.[3]

  • Acid Anhydrides (e.g., Acetic Anhydride, Propionic Anhydride): Anhydrides are less volatile, often cheaper, and produce a carboxylic acid byproduct instead of HCl, which can be less corrosive.[14] However, the reaction may require slightly more forcing conditions (e.g., higher temperature or longer reaction time) to achieve comparable conversion to the acyl chloride.[12]

Q3: Why is my reaction regioselectivity poor? Am I getting substitution at other positions?

A3: Significant deviation from 5-position substitution is rare due to the strong directing effect of the methylenedioxy group.[8] If you suspect other isomers, it is more likely that you are observing byproducts from ring-opening or other side reactions. The primary electronic and steric factors strongly favor the 5-position. Confirm the identity of your "isomers" by rigorous analytical methods (e.g., NMR, GC-MS).

Troubleshooting Guide: From Low Yields to Impure Products

This section provides a systematic approach to diagnosing and solving specific experimental problems.

Problem 1: Low or No Conversion of Starting Material
Possible Cause Diagnostic Check Recommended Solution
Inactive Catalyst Is your Lewis acid fresh? AlCl₃ and ZnCl₂ are highly hygroscopic and lose activity upon exposure to moisture.Use a freshly opened bottle of the Lewis acid or a previously opened bottle stored in a desiccator. For heterogeneous catalysts, ensure they have been properly activated and dried if required by the protocol.
Insufficient Catalyst Are you using a catalytic or stoichiometric amount? Friedel-Crafts acylations often require >1 equivalent of Lewis acid due to product complexation.[5]Review the literature for your specific system. For AlCl₃, start with at least 1.1 equivalents. For milder or heterogeneous catalysts, stoichiometry may vary.[10][14]
Low Reaction Temperature Was the reaction maintained at the recommended temperature? Some systems require heating to overcome the activation energy.Monitor the internal reaction temperature. If the reaction is sluggish at a low temperature (e.g., 0-5 °C), consider allowing it to warm to room temperature or gently heating it as per established protocols.[13]
Poor Reagent Quality Are your 1,3-benzodioxole and acylating agent pure? Impurities can interfere with the catalyst.Purify the starting materials if necessary (e.g., distillation of 1,3-benzodioxole). Ensure the acylating agent has not hydrolyzed.
Problem 2: Significant Byproduct Formation
Observation Probable Cause & Explanation Corrective Action
Dark, Tarry Reaction Mixture; Complex ¹H NMR Decomposition of the Benzodioxole Ring. The methylenedioxy bridge is an acetal, which can be sensitive to very strong acids and high temperatures. Cleavage can lead to the formation of catechol derivatives, which are prone to oxidation and polymerization.[2][15]1. Lower the Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 0-10 °C).[3][10] 2. Use a Milder Catalyst: Switch from AlCl₃ to a milder Lewis acid like ZnCl₂ or a heterogeneous catalyst.[10][15] 3. Control Addition Rate: Add the acylating agent or the benzodioxole solution dropwise to manage the reaction exotherm.[3]
Unexpected Peaks in GC-MS Formation of Catechol Derivatives. As above, ring opening can lead to mono- or di-acylated catechol byproducts.[2]In addition to the above, ensure your workup procedure is not overly harsh. Promptly neutralize the reaction mixture after quenching.
High Molecular Weight Impurity Dimerization/Side Reactions. Under certain conditions, side products like bis(benzo[d][3][16]dioxol-5-yl)methane can form.[1][12]This is often catalyst-dependent. Optimizing the molar ratio of reactants and catalyst loading can minimize such side reactions. Consider exploring alternative catalysts if this is a persistent issue.[15]
Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing common issues in 1,3-benzodioxole acylation.

G start Reaction Outcome Unsatisfactory check_conversion Check Conversion (TLC, GC) start->check_conversion low_yield Low Yield Troubleshooting check_conversion->low_yield Low good_yield good_yield check_conversion->good_yield High check_purity Check Purity/Byproducts (NMR, GC-MS) impure Byproduct Troubleshooting check_purity->impure Impure pure pure check_purity->pure Success! catalyst_issue Catalyst Inactive/Insufficient? low_yield->catalyst_issue good_yield->check_purity temp_issue Temperature Too Low? catalyst_issue->temp_issue No sol_catalyst Use Fresh/More Catalyst catalyst_issue->sol_catalyst Yes reagent_issue Reagent Quality Poor? temp_issue->reagent_issue No sol_temp Increase Temperature temp_issue->sol_temp Yes sol_reagent Purify Reagents reagent_issue->sol_reagent Yes decomp_issue Decomposition/Tarring? impure->decomp_issue side_reactions Specific Byproducts? decomp_issue->side_reactions No sol_decomp Lower Temp / Milder Catalyst decomp_issue->sol_decomp Yes sol_side Optimize Stoichiometry / Change Catalyst side_reactions->sol_side Yes

Caption: A workflow for troubleshooting common acylation problems.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for common acylation procedures.

Protocol 1: Lab-Scale Acylation using Acetyl Chloride and AlCl₃

This protocol is adapted for the synthesis of 3',4'-(Methylenedioxy)acetophenone.[3]

Materials:

  • 1,3-Benzodioxole

  • Acetyl Chloride

  • Aluminum Chloride (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric Acid (1M aq.)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Stir under a nitrogen atmosphere to form a suspension.

  • Cooling: Cool the suspension to 0 °C using an ice/water bath.

  • Acyl Chloride Addition: Dissolve acetyl chloride (1.1 equivalents) in dichloromethane and add it to the dropping funnel. Add this solution slowly to the stirred AlCl₃ suspension.

  • Substrate Addition: Dissolve 1,3-benzodioxole (1.0 equivalent) in dichloromethane. Add this solution dropwise to the reaction mixture over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.[3]

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours, or until TLC/GC analysis indicates completion.

  • Quenching: Cool the mixture back to 0 °C and very carefully quench the reaction by slowly adding crushed ice, followed by 1M HCl.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.[14]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or methanol to yield 3',4'-(Methylenedioxy)acetophenone as a crystalline solid.[3][14]

Protocol 2: Acylation using Acetic Anhydride and ZnCl₂

This protocol is a milder alternative to the AlCl₃ method.[14]

Materials:

  • 1,2-(Methylenedioxy)benzene (1,3-Benzodioxole)

  • Acetic Anhydride

  • Zinc Chloride (anhydrous)

  • Dichloromethane (DCM)

  • 5% Sodium Bicarbonate solution

  • Methanol (for recrystallization)

Procedure:

  • Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add anhydrous zinc chloride (1.1 eq) and dichloromethane.

  • Reactant Addition: Add 1,2-(methylenedioxy)benzene (1.0 eq) to the flask.

  • Anhydride Addition: Slowly add acetic anhydride (1.05 eq) dropwise from the dropping funnel over a period of 2-4 hours. The reaction is exothermic; control the addition rate to maintain a gentle reflux.[14]

  • Reaction Monitoring: Monitor the reaction by TLC or GC until the starting material is consumed.

  • Workup: After cooling, wash the organic layer sequentially with deionized water, 5% sodium bicarbonate solution (to neutralize acid), and brine.[14]

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by recrystallization from hot methanol.[14]

Data Summary Table
CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
1,3-Benzodioxole274-09-9C₇H₆O₂122.12-18
3',4'-(Methylenedioxy)acetophenone3162-29-6C₉H₈O₃164.1687-89[3][4]

Mechanistic Overview and Catalyst Selection

The choice of catalyst and conditions is critical for a successful acylation. The following diagram illustrates the core mechanism and key decision points.

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation cluster_3 Catalyst Selection Logic AcylatingAgent Acylating Agent (Acyl Chloride or Anhydride) AcyliumIon Acylium Ion [R-C=O]⁺ AcylatingAgent->AcyliumIon + LewisAcid Lewis Acid Catalyst (e.g., AlCl₃, ZnCl₂) LewisAcid->AcyliumIon Activates Benzodioxole 1,3-Benzodioxole (Nucleophile) AreniumIon Arenium Ion Intermediate (Sigma Complex) Benzodioxole->AreniumIon Attacks Acylium Ion Deprotonation Deprotonation AreniumIon->Deprotonation Product 5-Acyl-1,3-benzodioxole (Product) Deprotonation->Product CatalystRegen Catalyst Regeneration/ Complexation Deprotonation->CatalystRegen Scale Reaction Scale? LabScale Lab Scale Scale->LabScale < 100g ProcessScale Process/Flow Scale->ProcessScale > 100g LabCat Use AlCl₃ (high reactivity) or ZnCl₂ (milder) LabScale->LabCat ProcessCat Use Heterogeneous Catalyst (e.g., AquivionSO₃H®) for recyclability ProcessScale->ProcessCat

Caption: Mechanism of acylation and a catalyst selection guide.

References

  • The Versatile Precursor: A Technical Guide to 3',4'-(Methylenedioxy)acetophenone in Organic Synthesis. (n.d.). Benchchem. Retrieved January 18, 2026.
  • Application Notes and Protocols for the Synthesis of 3',4'-(Methylenedioxy)acetophenone. (n.d.). Benchchem. Retrieved January 18, 2026.
  • Andonian, A. (n.d.). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Retrieved January 18, 2026, from [Link]

  • Controlling regioselectivity in Friedel-Crafts reactions of substituted benzenes. (n.d.). Benchchem. Retrieved January 18, 2026.
  • Technical Support Center: Scale-Up Synthesis of Benzodioxole Derivatives. (n.d.). Benchchem. Retrieved January 18, 2026.
  • A process for preparation of alkenyl and alkyl derivatives of alkylenedioxybenzene. (2018). Google Patents.
  • Pollon, D., et al. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. Molecules, 29(3), 726. Retrieved January 18, 2026, from [Link]

  • Pollon, D., et al. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. Molecules, 29(3), 726. Retrieved January 18, 2026, from [Link]

  • METHOD FOR PRODUCING 5- (ALFA-HYDROXYALKYL) BENZO-[3][16] DIOXOLANE. (n.d.). Google Patents. Retrieved January 18, 2026, from

  • Pollon, D., et al. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. Molecules, 29(3), 726. Retrieved January 18, 2026, from [Link]

  • Friedel–Crafts reaction. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]

  • Improved Process for the Continuous Acylation of 1,3-Benzodioxole. (2024). Vapourtec. Retrieved January 18, 2026, from [Link]

  • Morizur, V., et al. (2015). Catalysis of the acylation of aromatic derivatives by metallic tosylates. Tetrahedron, 71(38), 6813-6817. Retrieved January 18, 2026, from [Link]

  • Friedel-Crafts Acetonylation of 1,3-Benzodioxole. (2002). The Hive Chemistry Discourse. Retrieved January 18, 2026, from [Link]

  • Friedel-Crafts acylation of benzene. (n.d.). Chemguide.co.uk. Retrieved January 18, 2026, from [Link]

  • E.J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved January 18, 2026, from [Link]

  • The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. Retrieved January 18, 2026, from [Link]

Sources

Technical Support Center: Navigating Low Conversion Rates in 1,3-Benzodioxole Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 1,3-benzodioxole and its derivatives. This guide provides in-depth troubleshooting strategies, answers to frequently asked questions, and detailed protocols to enhance your experimental success. Our focus is on providing not just solutions, but also the underlying scientific principles to empower you to make informed decisions in your synthetic endeavors.

I. Frequently Asked Questions (FAQs)

This section addresses common high-level questions encountered during reactions involving 1,3-benzodioxole.

Q1: What are the primary reasons for consistently low yields in my 1,3-benzodioxole synthesis?

A1: Persistently low yields in 1,3-benzodioxole synthesis can often be attributed to a few critical factors. Suboptimal reaction conditions, such as incorrect temperature or pH, can significantly hinder the reaction.[1] The quality of your starting materials is paramount; impurities can lead to unwanted side reactions, consuming your reactants and complicating purification.[2] Furthermore, the choice and handling of catalysts, especially in reactions like Friedel-Crafts acylation, are crucial, as many are sensitive to moisture.[3][4]

Q2: I'm observing multiple spots on my TLC plate that I can't identify. What could they be?

A2: The formation of multiple, unexpected products is a common challenge. In the synthesis of the 1,3-benzodioxole core from catechol, impurities such as dimers and trimers of 1,3-benzodioxole can form.[5] When performing subsequent reactions like Friedel-Crafts acylation, you might be seeing isomers of your desired product or byproducts arising from the reaction of impurities in your starting material.[6] For instance, in the acylation of 1,3-benzodioxole, mono- and di-propionyl derivatives of catechol have been identified as impurities.[6]

Q3: How critical is the exclusion of water from my reaction?

A3: For many reactions involving the synthesis and functionalization of 1,3-benzodioxole, the exclusion of water is absolutely critical. In Friedel-Crafts reactions, for example, Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely hygroscopic and will be deactivated by even trace amounts of water.[3][4][7] Similarly, in Williamson ether syntheses, the presence of water will quench the highly reactive alkoxide nucleophile.[8] Therefore, employing anhydrous solvents and properly dried glassware is essential for achieving high conversion rates.

Q4: My reaction appears to stall and does not go to completion, even after extended reaction times. What should I investigate?

A4: A stalled reaction can be indicative of several issues. Catalyst deactivation is a primary suspect, especially in reactions that require a catalyst in stoichiometric amounts, like Friedel-Crafts acylation, where the product can form a complex with the catalyst.[7][9] It is also possible that an equilibrium has been reached. In such cases, you might consider strategies to shift the equilibrium, such as removing a byproduct (e.g., water via a Dean-Stark apparatus). Insufficient reagent stoichiometry or poor reagent quality could also be the cause.

II. Detailed Troubleshooting Guides

This section provides in-depth, step-by-step guidance for specific synthetic challenges.

Guide 1: Synthesis of the 1,3-Benzodioxole Core via Condensation of Catechol

The reaction of catechol with a dihalomethane is a fundamental method for forming the 1,3-benzodioxole ring system.[10] Low conversion in this step can often be traced back to issues with reaction setup and conditions.

Problem: Low yield of 1,3-benzodioxole from catechol and dihalomethane.

Potential Causes & Solutions:

  • Inefficient Phase Transfer Catalysis: This reaction is often performed in a biphasic system, requiring a phase transfer catalyst (PTC) to facilitate the reaction between the aqueous and organic phases.

    • Solution: Ensure you are using an appropriate PTC, such as trioctylmethylammonium chloride ("Aliquat 336").[11] The concentration of the PTC is also critical and may require optimization.

  • Suboptimal pH: The deprotonation of catechol to the more nucleophilic catecholate is essential for the reaction to proceed.

    • Solution: A strong base, such as sodium hydroxide, is required to maintain a sufficiently high pH.[11] The concentration of the base should be carefully controlled.

  • Poor Mixing: In a biphasic system, vigorous stirring is necessary to maximize the interfacial area where the reaction occurs.

    • Solution: Use a mechanical stirrer or a magnetic stir bar that provides vigorous agitation of the reaction mixture.

  • Side Reactions: Under basic conditions, catechol can be susceptible to oxidation.

    • Solution: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions.

Experimental Protocol: Synthesis of 1,3-Benzodioxole from Catechol and Dibromomethane [11]

  • Reaction Setup: In a two-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, combine dibromomethane (1.36 moles), water (180 mL), and trioctylmethylammonium chloride (4-5 mL).

  • Reagent Preparation: In a separate beaker, prepare a solution of catechol (0.91 moles) and sodium hydroxide (2.275 moles) in water (450 mL).

  • Reaction Execution: Heat the mixture in the round-bottom flask to reflux with vigorous stirring. Slowly add the catechol-sodium hydroxide solution from the dropping funnel over 2 hours.

  • Reaction Completion: After the addition is complete, continue to reflux and stir the mixture for an additional 90 minutes.

  • Workup: Allow the reaction to cool. The product can be isolated by steam distillation. Saturate the distillate with sodium chloride and extract with a suitable organic solvent (e.g., diethyl ether or tert-butyl methyl ether).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can then be purified by vacuum distillation.

Guide 2: Friedel-Crafts Acylation of 1,3-Benzodioxole

Friedel-Crafts acylation is a key reaction for introducing acyl groups onto the 1,3-benzodioxole ring. However, it is notoriously sensitive to reaction conditions.

Problem: Low conversion in the Friedel-Crafts acylation of 1,3-benzodioxole.

Causality-Driven Troubleshooting Workflow

start Low Conversion in Friedel-Crafts Acylation reagent_check Verify Reagent Purity and Anhydrous Conditions start->reagent_check Initial Check catalyst_activity Assess Catalyst Activity reagent_check->catalyst_activity Reagents OK sub_reagent Purity of 1,3-benzodioxole and acylating agent? reagent_check->sub_reagent sub_anhydrous Were anhydrous solvents and dry glassware used? reagent_check->sub_anhydrous reaction_params Optimize Reaction Parameters catalyst_activity->reaction_params Catalyst Active sub_catalyst_storage Was the Lewis acid stored under inert atmosphere? catalyst_activity->sub_catalyst_storage sub_catalyst_stoichiometry Is at least a stoichiometric amount of catalyst used? catalyst_activity->sub_catalyst_stoichiometry workup_issues Investigate Workup Procedure reaction_params->workup_issues Parameters Optimized sub_temp Is the reaction temperature optimized? reaction_params->sub_temp sub_time Is the reaction time sufficient? reaction_params->sub_time sub_emulsion Is an emulsion forming during aqueous workup? workup_issues->sub_emulsion purify_reagents Purify starting materials sub_reagent->purify_reagents No dry_glassware Dry solvents and flame-dry glassware before use sub_anhydrous->dry_glassware No fresh_catalyst Use a fresh, unopened bottle of Lewis acid catalyst sub_catalyst_storage->fresh_catalyst No increase_catalyst Increase catalyst loading to 1.1-1.2 equivalents sub_catalyst_stoichiometry->increase_catalyst No optimize_temp Screen a range of temperatures (e.g., 0°C to reflux) sub_temp->optimize_temp No monitor_reaction Monitor reaction by TLC/GC-MS to determine optimal time sub_time->monitor_reaction No break_emulsion Add brine (saturated NaCl) to break the emulsion sub_emulsion->break_emulsion Yes

Caption: Troubleshooting workflow for low conversion in Friedel-Crafts acylation.

Quantitative Data Summary: Friedel-Crafts Acylation of 1,3-Benzodioxole

ParameterRecommendationRationale
Catalyst Anhydrous AlCl₃, FeCl₃, or heterogeneous catalysts like Zn-Aquivion[12]Lewis acids are required to generate the acylium ion intermediate. Heterogeneous catalysts can offer easier separation and recyclability.[6][12]
Catalyst Loading ≥ 1.0 equivalentThe ketone product complexes with the Lewis acid, effectively removing it from the catalytic cycle.[7][9]
Solvent Non-polar aprotic solvents (e.g., dichloromethane, carbon disulfide)Solvent polarity can influence the stability of the acylium ion and the solubility of reactants.[3]
Temperature 0 °C to refluxThe optimal temperature is substrate-dependent and should be determined empirically.
Workup Quench with a mixture of ice and concentrated HClThis helps to decompose the aluminum chloride complex and can minimize emulsion formation.[3][7]

Experimental Protocol: Monitoring a Reaction by Thin-Layer Chromatography (TLC) [13][14][15]

  • Prepare the TLC Chamber: Add a suitable eluent (e.g., a mixture of hexanes and ethyl acetate) to a TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to saturate the atmosphere with solvent vapor.

  • Spot the Plate: On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom. Mark three lanes on this line.

    • Lane 1 (Starting Material): Using a capillary tube, spot a dilute solution of your starting 1,3-benzodioxole.

    • Lane 2 (Co-spot): Spot the starting material, and then spot the reaction mixture directly on top of it.

    • Lane 3 (Reaction Mixture): Spot a sample of your reaction mixture.

  • Develop the Plate: Place the TLC plate in the chamber, ensuring the solvent level is below the starting line. Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate and mark the solvent front with a pencil. Visualize the spots under a UV lamp. You can also use a staining agent (e.g., iodine or potassium permanganate) for further visualization.

  • Interpret the Results:

    • The disappearance of the starting material spot in lane 3 indicates consumption of the reactant.

    • The appearance of a new spot (or spots) in lane 3 indicates product formation.

    • The co-spot in lane 2 helps to confirm if the spot in the reaction mixture is indeed the starting material.

Guide 3: Williamson Ether Synthesis for 1,3-Benzodioxole Derivatives

The Williamson ether synthesis is a versatile method for preparing ethers from an alkoxide and an alkyl halide.[8][16] When working with 1,3-benzodioxole derivatives, common pitfalls can lead to low conversion rates.

Problem: Low yield in the Williamson ether synthesis of a 1,3-benzodioxole derivative.

Potential Causes & Solutions:

  • Incomplete Deprotonation: The alcohol must be fully deprotonated to the alkoxide to act as a potent nucleophile.

    • Solution: Use a strong base such as sodium hydride (NaH) in an anhydrous aprotic solvent like THF or DMF.[8] Ensure the base is fresh and has been stored properly.

  • Use of a Sterically Hindered Alkyl Halide: The Williamson ether synthesis proceeds via an SN2 mechanism, which is sensitive to steric hindrance.

    • Solution: Whenever possible, use a primary alkyl halide. Secondary alkyl halides will lead to a mixture of substitution and elimination products, while tertiary alkyl halides will predominantly give elimination.[16]

  • Poor Leaving Group: The rate of the SN2 reaction is dependent on the quality of the leaving group.

    • Solution: If using an alkyl chloride or bromide results in low conversion, consider converting the alcohol to a better leaving group, such as a tosylate (-OTs) or mesylate (-OMs).[8]

  • Presence of Water: Water will protonate the alkoxide, rendering it non-nucleophilic.

    • Solution: Use anhydrous solvents and flame- or oven-dried glassware. Perform the reaction under an inert atmosphere.

Logical Relationship for Diagnosing Low Conversion in Williamson Ether Synthesis

start Low Conversion in Williamson Ether Synthesis deprotonation Is the alcohol fully deprotonated? start->deprotonation sterics Is the alkyl halide primary? deprotonation->sterics Yes strong_base Use a stronger base (e.g., NaH) and ensure its activity deprotonation->strong_base No leaving_group Is the leaving group sufficiently reactive? sterics->leaving_group Yes primary_halide Redesign synthesis to use a primary alkyl halide sterics->primary_halide No anhydrous Are conditions strictly anhydrous? leaving_group->anhydrous Yes good_lg Convert alcohol to a tosylate or mesylate leaving_group->good_lg No dry_conditions Use anhydrous solvents and flame-dried glassware anhydrous->dry_conditions No

Caption: Decision tree for troubleshooting low yields in Williamson ether synthesis.

III. References

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • World Researchers Associations. (n.d.). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Retrieved from [Link]

  • Google Patents. (n.d.). WO2018234299A1 - Processes for the preparation of 1,3-benzodioxole heterocyclic compounds. Retrieved from

  • MDPI. (2024, February 4). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, February 4). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. Retrieved from [Link]

  • Google Patents. (n.d.). CN102766131A - Synthetic method of 1, 3-benzodioxole. Retrieved from

  • National Center for Biotechnology Information. (n.d.). Organic impurity profiling of methylone and intermediate compounds synthesized from catechol. Retrieved from [Link]

  • Rhodium.ws. (n.d.). Synthesis of Safrole. Retrieved from [Link]

  • ScienceDirect. (2014, December 31). Organic impurity profiling of 3,4-methylenedioxymethamphetamine (MDMA) synthesised from catechol. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. Retrieved from [Link]

  • Coconote. (2025, October 14). TLC Monitoring of Reaction Progress. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Sciencemadness.org. (2021, June 11). Sythesis proposal for preparing 1,3-benzodioxole oxidation products using simple precursors. Retrieved from [Link]

  • The Hive Chemistry Discourse. (2002, October 24). Friedel-Crafts Acetonylation of 1,3-Benzodioxole. Retrieved from [Link]

  • ResearchGate. (2024, February 4). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • Reddit. (2015, June 26). Williamson ether synthesis trouble, 2.0. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. Retrieved from [Link]

  • YouTube. (2020, April 16). CHM2210 Chapter 11 Problem Solving Williamson Ether Synthesis 041620. Retrieved from [Link]

  • Reddit. (2025, February 27). Williamson Ether synthesis. Retrieved from [Link]

  • Study.com. (n.d.). Monitoring Chemical Reactions: Process & Example. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,3-Benzodioxole. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, January 19). The Pictet-Spengler Reaction Updates Its Habits. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Pictet-Spengler Reaction Updates Its Habits. Retrieved from [Link]

  • Frontiers. (2022, June 9). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Retrieved from [Link]

Sources

Technical Support Center: Navigating the Labilities of 1,3-Benzodioxole Compounds During Workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for researchers, scientists, and drug development professionals working with 1,3-benzodioxole derivatives. This guide provides in-depth technical advice, troubleshooting strategies, and detailed protocols to mitigate the degradation of this important functional group during reaction workup and purification.

The 1,3-benzodioxole moiety, a key pharmacophore in numerous natural products and pharmaceuticals like tadalafil and paroxetine, is notoriously sensitive to certain chemical conditions commonly employed in synthetic chemistry.[1] Its electron-rich nature makes it susceptible to electrophilic attack and oxidation, often leading to unexpected product loss and the formation of complex impurity profiles. This guide is structured to help you understand the root causes of this instability and implement effective, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of degradation for 1,3-benzodioxole compounds during workup?

The degradation of the 1,3-benzodioxole ring during workup is primarily driven by two factors:

  • Acid Sensitivity: The methylenedioxy bridge is susceptible to cleavage under acidic conditions, particularly in the presence of strong Brønsted or Lewis acids.[2][3] This is because the oxygen atoms can be protonated, initiating a ring-opening cascade to form the corresponding catechol. The electron-donating nature of the oxygens also activates the aromatic ring, making it prone to electrophilic attack and polymerization under harsh acidic conditions.

  • Oxidative Degradation: The electron-rich aromatic system is sensitive to oxidation.[4] This can be triggered by atmospheric oxygen, especially in the presence of trace metal impurities, or by residual oxidizing agents from a previous reaction step. Oxidation can lead to the formation of catechols, quinones, and subsequently, dark-colored polymeric byproducts. The methylene bridge itself can also be a site of oxidative attack.[4]

Q2: My reaction mixture containing a 1,3-benzodioxole derivative is turning dark/black during an acidic workup. What is happening and how can I prevent it?

This is a classic sign of acid-catalyzed degradation. The dark coloration is likely due to the formation of quinone-like species and subsequent polymerization, which occurs after the initial cleavage of the methylenedioxy bridge to the corresponding catechol. Catechols are highly susceptible to oxidation, especially in non-degassed solutions, and this process is often accelerated by acid.

Prevention Strategies:

  • Avoid Strong Acids: Do not use strong mineral acids (e.g., concentrated HCl, H₂SO₄) for neutralization or washing.

  • Use Milder Alternatives: Opt for milder acidic solutions such as saturated aqueous ammonium chloride (NH₄Cl), dilute acetic acid, or even a CO₂ sparge/dry ice addition for gentle neutralization.

  • Temperature Control: Perform acidic washes at low temperatures (0-5 °C) to slow down the rate of decomposition.

  • Minimize Contact Time: Reduce the duration of contact between the organic phase containing your product and the acidic aqueous phase. Separate the layers promptly after washing.

Q3: Can I use strong acids to neutralize my basic reaction mixture if a 1,3-benzodioxole is present?

It is highly discouraged. While a strong acid will effectively neutralize a basic solution, it will likely cause significant degradation of your 1,3-benzodioxole compound for the reasons mentioned above. The localized heat generated during the neutralization of a strong base with a strong acid can further accelerate the decomposition. A much safer approach is to use a milder acid, as detailed in the troubleshooting guide below.[5]

Q4: Are 1,3-benzodioxole compounds sensitive to basic conditions during workup?

Generally, the 1,3-benzodioxole ring itself is stable to a wide range of basic conditions, especially when using common inorganic bases like sodium bicarbonate, sodium carbonate, or sodium hydroxide for washes. However, be mindful of other functional groups in your molecule that may be base-sensitive. The primary concern with basic workups is the potential for subsequent, non-ideal acidic neutralization, which can cause degradation.

Q5: I suspect oxidative degradation of my 1,3-benzodioxole compound. What are the signs and how can I minimize it?

Signs of oxidative degradation include a gradual darkening of your product upon standing, the appearance of new, more polar spots on a TLC plate, and diminished recovery after purification.

Minimization Techniques:

  • Inert Atmosphere: Whenever possible, perform workups under an inert atmosphere of nitrogen or argon to minimize contact with atmospheric oxygen.

  • Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by several freeze-pump-thaw cycles.

  • Antioxidant Addition: Consider adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) or a pinch of ascorbic acid to your organic solution during workup and before concentration.[6][7] These act as radical scavengers, inhibiting oxidative chain reactions.

Q6: Should I take any special precautions during solvent removal (e.g., rotary evaporation) or chromatography?

Yes. Concentrating a solution of a 1,3-benzodioxole derivative can increase its susceptibility to oxidation as the concentration of the substrate and any impurities increases.

  • Rotary Evaporation: Avoid excessive heating of the water bath. Concentrate your solution at the lowest reasonable temperature. Do not leave the dried product on the evaporator under vacuum for an extended period, as this can expose it to air if there are any leaks.

  • Chromatography: Standard silica gel is slightly acidic and can cause degradation of sensitive compounds directly on the column. This is often observed as streaking or a dark band at the top of the column. It is advisable to use neutralized silica gel or an alternative stationary phase. See the troubleshooting guide for more details.

Q7: When should I consider using a protecting group strategy for the catechol precursor instead of forming the 1,3-benzodioxole early in the synthesis?

If your synthetic route involves harsh acidic or strongly oxidative conditions that are unavoidable, it is often better to carry the catechol through the sequence with a more robust protecting group.[8][9] The 1,3-benzodioxole can then be formed in one of the final steps.

Consider a protecting group strategy if:

  • Your synthesis requires refluxing in strong acid.

  • You are performing reactions with strong oxidants (e.g., KMnO₄, CrO₃).

  • You are using Lewis acids known to cleave ethers (e.g., BBr₃).[3][10]

Common protecting groups for catechols include silyl ethers (e.g., TBDMS) or benzyl ethers, which can be removed under conditions that are orthogonal to the formation of the methylenedioxy bridge.[11][12]

Troubleshooting Guide

Problem 1: Significant Product Loss and/or Darkening of Organic Layer During Aqueous Acidic Wash
  • Potential Cause: Acid-catalyzed cleavage of the methylenedioxy bridge, leading to the formation of highly oxidizable catechol species.

  • Solutions:

    • Method 1: Use of Mild Acids: Replace strong acids with milder alternatives. A saturated solution of ammonium chloride (pH ~4.5-5.5) is often sufficient to neutralize residual base and wash the organic layer without causing significant degradation.

    • Method 2: Temperature Control: Always perform acidic washes in a separatory funnel jacketed with an ice bath or by pre-chilling your solutions.

    • Method 3: Biphasic Neutralization: For neutralizing a reaction that is basic, a gentle method is to add dry ice to the stirred biphasic mixture. This forms carbonic acid in situ, providing a gentle neutralization to a pH of around 7-8.

    • Method 4: Back-Extraction: If your compound has some basic character and needs to be separated from non-basic impurities, consider extracting it into a dilute, mild acid, immediately basifying the aqueous layer with a gentle base like sodium bicarbonate, and then promptly re-extracting your product back into an organic solvent. This minimizes the time your product spends in an acidic environment.

Decision Workflow for Acidic Workup

Caption: Decision tree for selecting an appropriate acidic workup.

Problem 2: Formation of Impurities or Product Degradation Upon Exposure to Air
  • Potential Cause: Oxidative cleavage of the electron-rich aromatic ring or the methylenedioxy bridge, often initiated by radical mechanisms.

  • Solutions:

    • Method 1: Inert Atmosphere Workup: Conduct all steps of the workup (washes, separations, drying) under a positive pressure of an inert gas like nitrogen or argon. Use Schlenk techniques or a glovebox for highly sensitive compounds.

    • Method 2: Use of Degassed Solvents: Before the workup, degas all aqueous and organic solvents by bubbling nitrogen or argon through them for 15-30 minutes. This removes dissolved oxygen.

    • Method 3: Addition of Radical Scavengers: Add a catalytic amount (0.1 mol%) of a radical inhibitor like butylated hydroxytoluene (BHT) to the organic phase during workup. BHT is a phenolic antioxidant that effectively quenches radical chain reactions.[6][13] It is generally non-polar and can often be separated from the final product during chromatography.

Workflow for an Inert Atmosphere Workup

inert_workup cluster_setup Setup cluster_execution Execution degas Degas Solvents (N2 or Ar sparge) prepare_sep_funnel Prepare Separatory Funnel with N2 Inlet/Outlet transfer Transfer Reaction Mixture to Funnel via Cannula prepare_sep_funnel->transfer add_solvents Add Degassed Solvents & Antioxidant (e.g., BHT) transfer->add_solvents wash Wash & Separate Layers under Positive N2 Pressure add_solvents->wash dry Dry Organic Layer (e.g., Na2SO4) wash->dry concentrate Concentrate in vacuo dry->concentrate

Caption: Steps for performing a workup under an inert atmosphere.

Problem 3: Degradation on Silica Gel During Chromatography
  • Potential Cause: The acidic nature of standard silica gel (due to surface silanol groups) can cause the same degradation pathways observed in acidic aqueous workups.

  • Solutions:

    • Method 1: Neutralized Silica Gel: Prepare a slurry of silica gel in your starting eluent and add ~1% triethylamine (or another volatile base like pyridine) by volume. Swirl the slurry for a few minutes before packing the column. This deactivates the acidic sites.

    • Method 2: Alternative Stationary Phases: If your compound is particularly acid-sensitive, consider using a different stationary phase altogether.

      • Alumina (basic or neutral): Excellent for separating compounds that are acid-sensitive but base-stable.

      • Florisil®: A magnesium silicate-based adsorbent that is less acidic than silica.

      • Celite® plug: For removing baseline impurities, a quick filtration through a plug of Celite® can be less harsh than a full chromatographic separation.

Comparison of Stationary Phases for Purifying 1,3-Benzodioxoles
Stationary PhaseAcidityAdvantagesDisadvantages
Standard Silica Gel AcidicHigh resolving power, widely available.Can cause degradation of sensitive compounds.
Neutralized Silica Gel NeutralMitigates acid-catalyzed degradation.Requires an extra preparation step.
Alumina (Neutral/Basic) Neutral/BasicExcellent for acid-sensitive compounds.Can have different selectivity than silica.
Reverse-Phase Silica (C18) NeutralGood for polar compounds.Requires different solvent systems.

Experimental Protocols

Protocol 1: Mild Acidic Workup for 1,3-Benzodioxole-Containing Compounds
  • Cool the reaction mixture to 0 °C in an ice bath.

  • If the reaction solvent is immiscible with water, proceed to step 3. If it is miscible (e.g., THF, MeOH), first remove the solvent under reduced pressure at a low temperature. Re-dissolve the residue in a water-immiscible solvent like ethyl acetate or dichloromethane.

  • Transfer the organic solution to a pre-chilled separatory funnel.

  • Add an equal volume of cold, saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Gently invert the funnel 3-4 times, venting frequently. Avoid vigorous shaking to minimize emulsion formation.

  • Allow the layers to separate and promptly drain the aqueous layer.

  • Wash the organic layer with cold brine (saturated NaCl solution) to aid in the removal of water.

  • Drain the organic layer into a flask containing anhydrous sodium sulfate or magnesium sulfate.

  • Dry the solution for 10-15 minutes, then filter and remove the solvent under reduced pressure at a bath temperature below 40 °C.

Protocol 2: Workup Under Inert Atmosphere with Antioxidant Addition
  • Ensure all solvents (organic and aqueous) are degassed by bubbling nitrogen through them for at least 20 minutes.

  • Set up a separatory funnel with a two-way adapter on top, connected to a nitrogen line and a bubbler. Maintain a gentle positive pressure of nitrogen.

  • Transfer the reaction mixture to the separatory funnel via cannula.

  • Add a small amount of BHT (e.g., 5-10 mg for a 100 mL workup).

  • Add the degassed aqueous wash solution via cannula or syringe.

  • Stopper the funnel and shake gently, venting into the nitrogen line.

  • Separate the layers as usual, ensuring the system remains under a positive pressure of nitrogen.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate as described previously.

Protocol 3: Preparation of Neutralized Silica Gel for Chromatography
  • Determine the amount of silica gel needed for your column.

  • In a fume hood, prepare your starting eluent (e.g., 9:1 Hexanes:Ethyl Acetate).

  • To this eluent, add 1% triethylamine by volume (e.g., 1 mL of Et₃N for every 99 mL of eluent).

  • In a beaker, add the dry silica gel.

  • Pour the triethylamine-containing eluent over the silica gel to create a slurry. Gently stir with a glass rod for 2-3 minutes to ensure thorough mixing and neutralization.

  • Pack your column with this slurry as you normally would.

  • Run your chromatography using an eluent that also contains a small percentage (0.5-1%) of triethylamine to maintain the neutrality of the column throughout the separation.

References

  • ResearchGate. (n.d.). Protection for Phenols and Catechols.
  • ResearchGate. (2015). Catechol Protecting Group Strategies in the Synthesis of Nitronyl Nitroxide—Semiquinone Metal Complexes.
  • National Institutes of Health. (n.d.). Mechanism of the Metabolism of 1,3-benzodioxoles to Carbon Monoxide. PubMed. Retrieved from [Link]

  • MDPI. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Liquid chromatographic determination of safrole in sassafras-derived herbal products. PubMed. Retrieved from [Link]

  • University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

  • Scribd. (n.d.). MDMA Synthesis Guide.
  • National Institutes of Health. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Retrieved from [Link]

  • Wikipedia. (n.d.). Methylenedioxy. Retrieved from [Link]

  • Scribd. (n.d.). A Complete MDMA Synthesis For The First Time Chemist.
  • Forensic Science International. (n.d.). Gas Chromatographic and Mass Spectrometric Analysis of Samples from a Clandestine Laboratory Involved in the Synthesis of Ecstacy from Sassafras Oil. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Hilaris Publisher. (n.d.). Isolation and Purification Techniques in Natural Products Chemistry. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Protecting Groups. Retrieved from [Link]

  • MDPI. (n.d.). Antioxidants from Natural Sources: Separation and Characterization II. Retrieved from [Link]

  • MDPI. (n.d.). Antioxidants of Natural Products. Retrieved from [Link]

  • National Institutes of Health. (n.d.). SFE with GC and MS determination of safrole and related allylbenzenes in sassafras teas. PubMed. Retrieved from [Link]

  • Scribd. (n.d.). MDMA Synthesis Guide for Beginners.
  • Sciencemadness.org. (2021). Synthesis proposal for preparing 1,3-benzodioxole oxidation products using simple precursors. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents.
  • National Institutes of Health. (n.d.). Antioxidants of Natural Plant Origins: From Sources to Food Industry Applications. PMC. Retrieved from [Link]

  • CRIS. (n.d.). Isolation and Characterization of Natural Antioxidants and Value-added Uses. Retrieved from [Link]

  • 911Metallurgist. (2017). pH Control in Solvent Extraction Circuits. Retrieved from [Link]

  • YouTube. (2023). MDMA synthesis in 3 steps & how it could help PTSD therapy (educational). Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanisms of Inhibitory and Regulatory Effects of Methylenedioxyphenyl Compounds on Cytochrome P450-Dependent Drug Oxidation.
  • Safrole. (n.d.). MDMA Synthesis Approaches. Retrieved from [Link]

  • Forensic Science International. (n.d.). isosafrole.mdp2p-mda.pdf. Retrieved from [Link]

  • Google Patents. (n.d.). CN103833722A - Method for preparing safrole.
  • National Institutes of Health. (n.d.). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. PMC. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction.
  • World Researchers Associations. (n.d.). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The effects of Lewis acid on the 1,3-dipolar cycloaddition reaction of C-arylaldonitrones with alkenes. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Impact of Lewis acid catalyst on the regioselectivity and kinetics of 1,3-dipolar cycloaddition reaction of azidobenzene with acrolein: a theoretical study using DFT.
  • Preprints.org. (2024). Theoretical Insights and Solvatochromic Behavior of 1,3-Benzodioxole Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Eco-sustainable synthesis and biological evaluation of 2-phenyl 1,3- benzodioxole derivatives as anticancer, DNA binding and antibacterial agents.
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Technical Support Center: Characterization of 1,3-Benzodioxole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for the analysis and characterization of 1,3-benzodioxole derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who work with this important class of compounds. The unique methylenedioxy bridge imparts specific electronic and conformational properties that, while crucial for biological activity, can present distinct challenges during analytical characterization.

This document is structured as a series of troubleshooting guides and frequently asked questions (FAQs) drawn from field-proven insights and established analytical principles. Our goal is to explain the "why" behind the "how," enabling you to diagnose issues, optimize your methods, and ensure the integrity of your results.

Section 1: NMR Spectroscopy Troubleshooting

Nuclear Magnetic Resonance (NMR) is the cornerstone of structural elucidation. However, the spectra of 1,3-benzodioxole derivatives can sometimes be more complex than anticipated.

Question: My ¹H NMR spectrum shows a complicated multiplet for the methylenedioxy (-O-CH₂-O-) protons around δ 6.0 ppm, but I was expecting a sharp singlet. What's happening?

Answer: This is a common and insightful observation. While a simple singlet is expected for the two equivalent protons of the methylenedioxy group in an achiral environment, the presence of a chiral center can render these protons diastereotopic.

  • Causality: If your 1,3-benzodioxole derivative has a stereocenter elsewhere in the molecule, the two protons of the -O-CH₂-O- group are no longer chemically equivalent. They exist in different magnetic environments and will therefore have different chemical shifts. This results in them coupling to each other (geminal coupling), typically appearing as a pair of doublets (an "AB quartet"), or a more complex multiplet if there is further long-range coupling.

  • Troubleshooting Protocol:

    • Confirm Chirality: First, verify if your target molecule is chiral. Even a stereocenter several bonds away can induce diastereotopicity.

    • Increase Magnetic Field Strength: If available, re-acquire the spectrum on a higher field spectrometer (e.g., 600 MHz instead of 400 MHz). This will increase the separation (in Hz) between the coupled protons, making the AB quartet easier to resolve and interpret.

    • Variable Temperature (VT) NMR: In some cases, restricted bond rotation can also lead to non-equivalence. Acquiring the spectrum at a higher temperature can sometimes cause the signals to coalesce back into a singlet if the issue is due to slow rotation on the NMR timescale.[1]

    • Solvent Change: Try acquiring the spectrum in a different deuterated solvent, such as benzene-d₆ or acetone-d₆.[1] Aromatic solvents like benzene-d₆ can induce significant changes in chemical shifts (aromatic solvent-induced shifts, ASIS), which may help to resolve overlapping signals or simplify complex patterns.

dot

Acid_Degradation cluster_0 Acid-Catalyzed Ring Opening Benzodioxole 1,3-Benzodioxole Derivative Protonation Protonation of Oxygen (+ H⁺) Benzodioxole->Protonation Carbocation Formation of Hemiacetal Carbocation Protonation->Carbocation Ring Cleavage Attack Nucleophilic Attack by H₂O Carbocation->Attack Catechol Catechol Derivative + Formaldehyde Attack->Catechol Hydrolysis Impurity_ID Start Unknown Peak in GC/HPLC MS_Data Obtain Mass Spectrum Start->MS_Data Check_MW MW matches known synthetic byproduct? MS_Data->Check_MW Tentative_ID Tentative ID: (e.g., Dimer, Isomer) Check_MW->Tentative_ID Yes No_Match Review Synthesis Scheme for Other Possibilities Check_MW->No_Match No Isolate Isolate Impurity (Prep HPLC/Column) Tentative_ID->Isolate NMR_Confirm Confirm Structure by NMR Isolate->NMR_Confirm Final_ID Impurity Identified NMR_Confirm->Final_ID Degradation Consider Degradation (See Section 3) No_Match->Degradation

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 3,4-Methylenedioxyphenyl-2-propanone (MDP2P): Isosafrole vs. 1,3-Benzodioxole-5-propanol Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The synthesis of 3,4-Methylenedioxyphenyl-2-propanone (MDP2P), a critical ketone intermediate for a range of substituted phenethylamines, can be approached from various precursors.[1][2] This guide provides an in-depth technical comparison of two prominent synthetic routes: the oxidation of isosafrole and the oxidation of 1,3-Benzodioxole-5-propanol (and its isomers). We will dissect the underlying chemical principles, provide detailed experimental protocols, and analyze the comparative performance, yields, and resulting impurity profiles of each pathway. This document is intended for researchers, chemists, and professionals in drug development seeking to understand the practical nuances and strategic considerations in selecting a synthetic route to this key intermediate.

Introduction: The Central Role of MDP2P

3,4-Methylenedioxyphenyl-2-propanone, also known as piperonyl methyl ketone (PMK), is the lynchpin in the synthesis of numerous compounds, most notably 3,4-methylenedioxymethamphetamine (MDMA).[1][3] The purity and yield of MDP2P directly impact the efficiency and final purity of the subsequent reductive amination step.[2][4] The choice of starting material—whether the unsaturated propenylbenzene, isosafrole, or the saturated secondary alcohol, this compound—fundamentally alters the synthetic strategy, equipment requirements, and the landscape of potential impurities. This guide will illuminate these differences to inform rational precursor selection.

Part 1: The Isosafrole Pathway: A Two-Stage Approach

The utilization of isosafrole is a classic and extensively documented route to MDP2P.[5] It typically begins with its more abundant natural isomer, safrole, which must first be converted to isosafrole to position the double bond for effective oxidation.[6][7]

Upstream Synthesis: Isomerization of Safrole to Isosafrole

The core principle behind this initial step is the thermodynamic favorability of the conjugated propenyl double bond in isosafrole over the isolated allyl double bond in safrole. This transformation is achieved by inducing the migration of the double bond using a strong base.

Causality of Experimental Choice: The use of a strong base, such as potassium hydroxide or sodium hydroxide, in a high-boiling solvent facilitates the deprotonation of the carbon adjacent to the benzene ring, forming a resonance-stabilized carbanion. Subsequent protonation at the terminal carbon of the original allyl group yields the more stable, conjugated isosafrole. Pressurized conditions can shorten reaction times and improve yield by preventing the loss of volatile components.[8]

Experimental Protocol: Base-Catalyzed Isomerization of Safrole

  • To a reaction vessel equipped with a stirrer and reflux condenser, add 1 part safrole.

  • Add a solution of sodium hydroxide (NaOH) in a suitable high-boiling solvent (e.g., ethanol) or a solid supported catalyst such as NaOH on CaO.[8] The catalyst amount is typically 1-5% of the safrole weight.[8]

  • Heat the mixture under reflux at a controlled temperature (e.g., 110-125°C), potentially under slight pressure (0.08-0.1 MPa), for 1-2 hours.[8]

  • After cooling, neutralize the reaction mixture with a suitable acid (e.g., hydrochloric acid) to a pH of 7-8.

  • Perform a liquid-liquid extraction using a non-polar organic solvent. Wash the organic layer with water to remove salts.

  • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

  • Purify the resulting crude isosafrole by vacuum distillation to achieve high purity (>99%).[8]

Oxidation of Isosafrole to MDP2P

With the double bond correctly positioned, the next step is its oxidative cleavage to form the target ketone. Two primary methods are prevalent: Peracid Oxidation and Wacker Oxidation.

This method involves the epoxidation of the alkene followed by an acid-catalyzed rearrangement to the ketone.[9] Performic acid and peracetic acid are commonly used reagents.[9][10]

Mechanism & Rationale: The peracid first transfers an oxygen atom to the double bond of isosafrole, forming a strained three-membered epoxide ring.[9] In the acidic reaction medium, this epoxide is protonated, making it susceptible to ring-opening. A subsequent 1,2-hydride shift occurs, leading to the formation of the more stable ketone, MDP2P. The choice of solvent is critical; for instance, using acetone can lead to the formation of a diol acetonide intermediate, which is then converted to the ketone upon treatment with acid.[5][11]

Experimental Protocol: Performic Acid Oxidation of Isosafrole [9]

  • Prepare a solution of performic acid by carefully mixing 35% hydrogen peroxide (H₂O₂) with 85% formic acid. Allow this mixture to stand for approximately one hour before use.

  • In a separate flask equipped with a stirrer and addition funnel, dissolve isosafrole in a suitable solvent like dichloromethane and add a buffer such as sodium bicarbonate (NaHCO₃).

  • Cool the isosafrole solution and add the prepared performic acid dropwise over several hours, maintaining a controlled temperature to manage the exothermic reaction.

  • Allow the mixture to stir at room temperature for 16-24 hours to ensure complete reaction.

  • Workup involves quenching the reaction, separating the organic layer, washing it with a basic solution (e.g., NaOH solution) to remove acidic byproducts, followed by a water wash.[10]

  • After drying the organic layer, the solvent is removed, and the crude MDP2P is purified by vacuum distillation.

The Wacker process is a palladium-catalyzed oxidation that can convert alkenes to ketones.[12] While it can be used to directly convert safrole to MDP2P, it is also applicable to isosafrole.[13][14]

Mechanism & Rationale: The reaction cycle involves the oxidation of the alkene by a palladium(II) salt in an aqueous environment. The Pd(II) catalyst coordinates to the double bond, which is then attacked by a water molecule to form a hydroxy-palladium intermediate. This intermediate undergoes β-hydride elimination and re-insertion steps, ultimately releasing the ketone product. The resulting Pd(0) is then re-oxidized back to Pd(II) by a co-oxidant, typically a copper salt like CuCl₂, which is in turn regenerated by oxygen.[12] This catalytic cycle makes the process efficient with respect to the expensive palladium catalyst.

Experimental Protocol: Wacker Oxidation of Safrole/Isosafrole [15][16]

  • In a suitable reaction vessel, dissolve the palladium(II) chloride (PdCl₂) and copper(II) chloride (CuCl₂) catalysts in a solvent such as dimethylformamide (DMF) or methanol.

  • Add the safrole or isosafrole to the catalyst solution.

  • Pressurize the vessel with oxygen or bubble air through the mixture to regenerate the Cu(II) catalyst.

  • Stir the reaction vigorously for several hours until completion, which can be monitored by techniques like GC-MS.

  • The workup involves filtering the catalyst, followed by extraction of the product into an organic solvent.

  • The organic extracts are washed, dried, and the crude product is purified via vacuum distillation, yielding MDP2P with reported molar yields up to 81%.[15]

Part 2: The this compound Pathway: A Direct Oxidation

This pathway offers a more direct, single-step conversion to MDP2P, provided the precursor alcohol is available. The core transformation is the straightforward oxidation of a secondary alcohol to a ketone. This guide will focus on the oxidation of the more synthetically accessible isomer, 1-(1,3-benzodioxol-5-yl)propan-2-ol.

Upstream Synthesis: Accessing the Propanol Precursor

While this compound itself is a viable precursor, a common synthetic route produces its isomer, 1-(1,3-benzodioxol-5-yl)propan-2-ol. A recently developed cGMP synthesis route starts from the non-controlled precursor 5-bromo-1,3-benzodioxole.[17]

Mechanism & Rationale: A Grignard reagent is first prepared from 5-bromo-1,3-benzodioxole and magnesium. This organometallic species then acts as a nucleophile, attacking one of the carbons of the epoxide ring of 1,2-propylene oxide. The regioselectivity of this ring-opening reaction favors attack at the less sterically hindered terminal carbon, yielding the desired 1-(1,3-benzodioxol-5-yl)propan-2-ol after an acidic workup.[17]

Oxidation of 1-(1,3-Benzodioxol-5-yl)propan-2-ol to MDP2P

The conversion of the secondary alcohol to the ketone is a standard transformation in organic synthesis. A variety of oxidizing agents can be used, but modern, milder methods like TEMPO-catalyzed oxidation are often preferred to avoid harsh conditions and unwanted side reactions.

Mechanism & Rationale: The (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) radical is a stable radical that acts as a catalyst. The actual oxidant is a stoichiometric amount of a substance like sodium hypochlorite (bleach). The catalytic cycle begins with the oxidation of TEMPO to the N-oxoammonium ion. This powerful electrophile then oxidizes the alcohol to the ketone, regenerating TEMPO in a reduced form, which is then re-oxidized by the bleach to continue the cycle. A co-catalyst like potassium bromide (KBr) is often used to facilitate the initial oxidation of TEMPO.[18] This method is advantageous due to its high selectivity for primary and secondary alcohols and its operation under mild, biphasic conditions.

Experimental Protocol: TEMPO-Catalyzed Oxidation [17][18]

  • To a biphasic system of dichloromethane (DCM) and water in a reaction vessel, add 1-(1,3-benzodioxol-5-yl)propan-2-ol.

  • Add catalytic amounts of TEMPO and potassium bromide (KBr).

  • Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hypochlorite (bleach), keeping the temperature below a set point (e.g., 10°C).

  • Monitor the reaction for completion (e.g., by TLC or HPLC).

  • Once complete, quench any remaining oxidant with a reducing agent like sodium thiosulfate.

  • Separate the organic layer, wash it with brine, and dry it over an anhydrous drying agent.

  • Remove the solvent under reduced pressure to yield crude MDP2P, which can be further purified by distillation.

Part 3: Comparative Analysis

The choice between these two pathways depends on precursor availability, scalability, and desired purity profile.

Data Presentation
ParameterIsosafrole Pathway (Peracid Oxidation)This compound Pathway (TEMPO)
Starting Material Isosafrole (often from Safrole)1-(1,3-Benzodioxol-5-yl)propan-2-ol
Key Transformation Alkene OxidationSecondary Alcohol Oxidation
Number of Core Steps 1-2 (Isomerization + Oxidation)1 (Oxidation)
Typical Reagents Performic/Peracetic Acid, H₂O₂, HCOOHTEMPO, KBr, NaOCl (Bleach)
Reaction Conditions Acidic, potentially exothermicMild, biphasic, <10°C
Reported Yield ~60-70% for oxidation step[10]79-87% for precursor step; high for oxidation[17]
Key Advantages Well-documented, established methodsHigh-yielding, mild conditions, direct conversion
Key Disadvantages Use of corrosive peracids, potential for byproductsPrecursor may require synthesis from regulated materials
Impurity TypeIsosafrole Pathway MarkerPropanol Pathway MarkerForensic Significance
Route-Specific Byproducts Diols, mono/diformates, cyclic carbonates[5][11]Unreacted starting alcohol, potential over-oxidation productsCan be used to determine the synthetic route of a seized sample.[1][19]
Precursor Impurities Dihydrosafrole, other essential oil components5,6-dibromo-1,3-benzodioxole (if from brominated precursor)[17]Provides clues about the starting materials and their source.

Part 4: Visualization of Synthetic Pathways

Diagram 1: Overall Synthetic Landscape

G cluster_0 Isosafrole Pathway cluster_1 Propanol Pathway Safrole Safrole Isosafrole Isosafrole Safrole->Isosafrole Isomerization MDP2P MDP2P (3,4-Methylenedioxyphenyl-2-propanone) Isosafrole->MDP2P Peracid or Wacker Oxidation MDMA MDMA MDP2P->MDMA Reductive Amination BromoBD 5-Bromo-1,3-benzodioxole Propanol 1-(1,3-Benzodioxol-5-yl) propan-2-ol BromoBD->Propanol Grignard + Epoxide Propanol->MDP2P TEMPO Oxidation G Isosafrole Isosafrole Epoxide Isosafrole Epoxide (Intermediate) Isosafrole->Epoxide Epoxidation Peracid R-COOOH (Peracid) Peracid->Epoxide Ketone MDP2P Epoxide->Ketone Acid-catalyzed rearrangement (1,2-hydride shift)

Caption: Mechanism of the peracid oxidation of isosafrole to MDP2P.

Diagram 3: TEMPO-Catalyzed Oxidation Workflow

G cluster_0 Catalytic Cycle TEMPO TEMPO (Radical) Oxoammonium N-Oxoammonium (Active Oxidant) TEMPO->Oxoammonium Oxidized by NaOCl Hydroxylamine Hydroxylamine (Reduced form) Oxoammonium->Hydroxylamine Oxidizes Alcohol Propanol Propanol Substrate Oxoammonium->Propanol Hydroxylamine->TEMPO Re-oxidized Ketone MDP2P Product Propanol->Ketone Oxidation

Caption: Catalytic cycle of TEMPO-mediated alcohol oxidation.

Conclusion

Both the isosafrole and this compound pathways represent viable and effective routes for the synthesis of the crucial intermediate MDP2P.

  • The Isosafrole Pathway is well-established and benefits from extensive documentation. However, it may require an initial isomerization step from safrole and involves the use of strong oxidizing agents like peracids, which necessitate careful handling and can lead to a more complex impurity profile. [9][11]* The This compound Pathway offers a more streamlined and modern approach, characterized by a direct, high-yielding oxidation under mild conditions. [17]Its primary limitation lies in the availability of the starting alcohol, which often must be synthesized itself, potentially from regulated precursors like 5-bromo-1,3-benzodioxole.

The optimal choice for a researcher or drug development professional will depend on a strategic evaluation of starting material availability, regulatory constraints, required scale, and the ultimate purity standards for the final product. The distinct impurity profiles generated by each route are not merely a chemical footnote; they are critical data points for quality control, process validation, and forensic analysis. [1][19]

References

  • Wikipedia. Safrole . [Link]

  • PrepChem.com. Synthesis of 2-(1,3-Benzodioxol-5-yl)-2-propanol . [Link]

  • Candeias, C. Z., & Cal, P. M. S. D. (2016). Dark Classics in Chemical Neuroscience: 3,4-Methylenedioxymethamphetamine (MDMA) . ACS Chemical Neuroscience, 7(9), 1192–1205. [Link]

  • Wikipedia. Isosafrole . [Link]

  • Google Patents. CN104262320A - Method for converting safrole into iso-safrole.
  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). EU Drug Market: MDMA — Production . [Link]

  • Swist, M., Wilamowski, J., & Parczewski, A. (2005). Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA . Forensic Science International, 149(2-3), 181–192. [Link]

  • Google Patents. AU2022328454A1 - Improved method of synthesis of 1-(3',4'-methylene dioxyphenyl)-2-(methylamino) propane (mdma).
  • ResearchGate. A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes . [Link]

  • Noggle, F. T., Clark, C. R., & DeRuiter, J. (1994). Analysis of 3,4-methylenedioxyphenyl-2-propanone and 3,4-methylenedioxyamphetamine prepared from isosafrole . Journal of Chromatographic Science, 32(9), 393-402. [Link]

  • Erowid. The Peracid Oxidation of Isosafrole: A Review . [Link]

  • Taj API. 3,4-METHYLENEDIOXYPHENYL-2-PROPANONE CAS No. 4676-39-5 . [Link]

  • Royal Society of Chemistry. Appendix 8: An Unusual Case of MDMA Manufacture . [Link]

  • ResearchGate. Chemical markers from the peracid oxidation of isosafrole . [Link]

  • Erowid. Oxidation of Propenylbenzenes to P2P's using Peracetic acid . [Link]

  • Kovtun, D., et al. (2021). Fully Validated, Multi-Kilogram cGMP Synthesis of MDMA . ACS Omega, 6(51), 35835–35845. [Link]

  • Erowid. DMF/O2 Wacker Oxidation of Safrole . [Link]

  • Erowid. L'Oxydation De Substances Insaturees Par L'Acide Peracetique . [Link]

  • Cox, M., et al. (2008). Chemical markers from the peracid oxidation of isosafrole . Forensic Science International, 179(1), 44-53. [Link]

  • Erowid. KRV/SRV: Aerobic Wacker Oxidation of Safrole to MDP2P . [Link]

  • The Hive. Benzo Wacker views, safrole or isosafrole made? . [Link]

  • Chemistry LibreTexts. Wacker Oxidation . [Link]

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A Comparative Guide to the Biological Activity of Benzodioxole Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The 1,3-benzodioxole scaffold, a five-membered ring fused to a benzene ring, is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with significant biological activities. From the well-known synergist piperonyl butoxide to the psychoactive compound safrole, the versatility of the benzodioxole core has spurred extensive research into its derivatives. This guide provides a comparative analysis of the diverse biological activities of these derivatives, offering experimental data, detailed protocols, and mechanistic insights to inform future drug discovery and development efforts.

Anticancer Activity: A Multifaceted Approach to Combatting Malignancy

Benzodioxole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines through various mechanisms of action.

Comparative Cytotoxicity

The in vitro cytotoxic activity of various benzodioxole derivatives is a key indicator of their potential as anticancer drugs. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cancer cell growth. Table 1 provides a comparative overview of the IC50 values for representative benzodioxole derivatives against different cancer cell lines.

Derivative ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
Thiourea DerivativesN1,N3-disubstituted-thiosemicarbazone 7HCT116 (Colon)1.11[1]
HepG2 (Liver)1.74[1]
MCF-7 (Breast)7.0[1]
Piperine DerivativesHJ1HeLa (Cervical)~4-fold more potent than piperine[2]
MDA-MB-231 (Breast)~10-fold more potent than piperine[2]
Carboxamide DerivativesCompound 2aHep3B (Liver)Potent activity[3]

Note: The potency of these derivatives is highly dependent on the specific substitutions on the benzodioxole ring and the nature of the conjugated moieties. For instance, the thiourea derivatives demonstrate significant activity, with some compounds showing greater potency than the standard chemotherapeutic drug doxorubicin.[1] Similarly, structural modifications of the natural product piperine have led to derivatives with enhanced inhibitory effects.[2]

Mechanisms of Anticancer Action

The anticancer effects of benzodioxole derivatives are not limited to cytotoxicity but also involve the modulation of key cellular pathways.

One of the key mechanisms of action for some benzodioxole-arsenical conjugates is the inhibition of the thioredoxin (Trx) system.[4] The Trx system, comprising thioredoxin reductase (TrxR), thioredoxin (Trx), and NADPH, is a crucial antioxidant system often overexpressed in cancer cells, contributing to their survival and resistance to therapy. By inhibiting TrxR, these derivatives induce oxidative stress and subsequently trigger apoptosis (programmed cell death).[4]

Thioredoxin_System_Inhibition Benzodioxole_Derivative Benzodioxole-Arsenical Conjugate TrxR Thioredoxin Reductase (TrxR) Benzodioxole_Derivative->TrxR Inhibits Trx_ox Thioredoxin (Oxidized) TrxR->Trx_ox Reduces ROS Reactive Oxygen Species (ROS) TrxR->ROS Increased NADPH NADPH NADPH->TrxR Trx_red Thioredoxin (Reduced) Trx_ox->Trx_red Apoptosis Apoptosis ROS->Apoptosis

Caption: Inhibition of the Thioredoxin System by Benzodioxole Derivatives.

Certain thiourea derivatives bearing a benzodioxole moiety have been shown to inhibit the epidermal growth factor receptor (EGFR), a transmembrane protein that plays a critical role in cell proliferation and survival.[1] Overexpression or mutations of EGFR are common in many cancers, making it a key therapeutic target.

EGFR_Inhibition_Pathway EGF Epidermal Growth Factor (EGF) EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Benzodioxole_Derivative Benzodioxole-Thiourea Derivative Benzodioxole_Derivative->EGFR Inhibits Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) Dimerization->Downstream_Signaling Proliferation Cell Proliferation & Survival Downstream_Signaling->Proliferation

Caption: EGFR Signaling Pathway and its Inhibition.

A common outcome of the anticancer activity of benzodioxole derivatives is the induction of apoptosis. This can be a consequence of various upstream events, including DNA damage, oxidative stress, and the inhibition of survival pathways. For example, some derivatives have been shown to cause cell cycle arrest in the G2-M phase, a critical checkpoint before cell division.[3]

Experimental Protocols for Anticancer Activity Assessment

The MTS assay is a colorimetric method to assess cell viability.[5][6][7][8]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the benzodioxole derivatives for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.[3][9][10][11]

Protocol:

  • Cell Treatment: Treat cells with the benzodioxole derivatives at their IC50 concentrations for a specified time.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

The CAM assay is an in vivo model to assess the effect of compounds on blood vessel formation, a crucial process for tumor growth.[1][2][4][12][13][14]

Protocol:

  • Egg Incubation: Incubate fertilized chicken eggs for 3-4 days.

  • Windowing: Create a small window in the eggshell to expose the CAM.

  • Compound Application: Apply a sterile filter paper disc soaked with the benzodioxole derivative onto the CAM.

  • Incubation: Reseal the window and incubate the eggs for another 48-72 hours.

  • Observation and Quantification: Observe the CAM for changes in blood vessel formation and quantify the angiogenic or anti-angiogenic effect.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Benzodioxole derivatives have also demonstrated significant potential as antimicrobial agents, with activity against a range of bacteria and fungi.

Comparative Antimicrobial Potency

The antimicrobial efficacy of benzodioxole derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Derivative ClassMicroorganismMIC (µg/mL)Reference
Schiff BasesStaphylococcus aureus (MRSA)Active[15]
Escherichia coliActive[15]
Aryl Acetate DerivativesStaphylococcus aureus125[16]
Escherichia coli250[16]
Enterococcus faecalis220[16]
Pseudomonas aeruginosa100[16]

Note: The antimicrobial spectrum and potency of benzodioxole derivatives are influenced by their specific chemical structures. For instance, Schiff base derivatives have shown promising activity against both Gram-positive (including MRSA) and Gram-negative bacteria.[15]

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR is still evolving, some trends have been observed. The introduction of certain functional groups, such as Schiff bases, can enhance antibacterial activity.[15] The lipophilicity and electronic properties of the substituents on the benzodioxole ring also play a crucial role in determining the antimicrobial potency.

Experimental Protocol for Antimicrobial Susceptibility Testing

This is a widely used qualitative method to screen for antimicrobial activity.[6][16][17][18][19][20][21]

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Plate Inoculation: Evenly spread the inoculum onto the surface of a Mueller-Hinton agar plate.

  • Disk Application: Place sterile paper discs impregnated with known concentrations of the benzodioxole derivatives onto the agar surface.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the zone of no growth around each disc. A larger zone of inhibition indicates greater antimicrobial activity.

Antioxidant Activity: Quenching Free Radicals

Several benzodioxole derivatives have been reported to possess antioxidant properties, which are crucial for combating oxidative stress implicated in various diseases.

Comparative Antioxidant Capacity

The antioxidant activity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals.

Derivative ClassIC50 (µg/mL)Reference
Benzodiazepine Derivatives (7a)39.85[3]
Benzodiazepine Derivatives (7b)79.95[3]
Aryl Acetate Derivative (3a)21.44[16]

Note: The antioxidant potential of benzodioxole derivatives is highly structure-dependent. For example, certain benzodiazepine and aryl acetate derivatives have shown moderate to good antioxidant activity.[3][16]

Experimental Protocol for Antioxidant Activity Assessment

This simple and rapid spectrophotometric assay is widely used to measure the antioxidant capacity of compounds.[22][23][24][25]

Protocol:

  • Sample Preparation: Prepare different concentrations of the benzodioxole derivatives in a suitable solvent (e.g., methanol or ethanol).

  • Reaction Mixture: Add the sample solutions to a solution of DPPH in the same solvent.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Insecticidal Activity: A Potential for Pest Management

Historically, benzodioxole derivatives, most notably piperonyl butoxide, have been used as insecticide synergists. However, some derivatives also exhibit intrinsic insecticidal activity.

Structure-Activity Relationship (SAR) Insights

The insecticidal activity of benzodioxole derivatives is often associated with their ability to inhibit cytochrome P450 enzymes in insects, which are crucial for detoxifying insecticides. The specific side chains and substituents on the benzodioxole ring significantly influence this inhibitory activity and, consequently, the synergistic or direct insecticidal effect.

Experimental Protocol for Insecticidal Bioassays

Various bioassay methods can be employed to evaluate the insecticidal properties of benzodioxole derivatives, depending on the target insect and the mode of application.[26][27][28][29][30]

This method is suitable for testing the contact toxicity of compounds against phytophagous insects.

Protocol:

  • Solution Preparation: Prepare different concentrations of the benzodioxole derivatives in an appropriate solvent with a surfactant.

  • Leaf Treatment: Dip leaves of a host plant into the test solutions for a few seconds and allow them to air dry.

  • Insect Exposure: Place the treated leaves in a petri dish or a suitable container and introduce the test insects.

  • Mortality Assessment: Record the insect mortality at regular intervals (e.g., 24, 48, and 72 hours).

  • Data Analysis: Calculate the lethal concentration (LC50) values.

Conclusion and Future Perspectives

The benzodioxole scaffold represents a versatile platform for the development of novel therapeutic agents and other bioactive compounds. The diverse biological activities, including anticancer, antimicrobial, antioxidant, and insecticidal properties, underscore the immense potential of this chemical class. The structure-activity relationship studies, although still in their early stages for some applications, provide valuable guidance for the rational design of more potent and selective derivatives.

Future research should focus on elucidating the detailed mechanisms of action for the various biological effects, particularly for the antimicrobial and insecticidal activities. Furthermore, in vivo studies are crucial to validate the in vitro findings and to assess the pharmacokinetic and toxicological profiles of the most promising candidates. The continued exploration of the chemical space around the benzodioxole nucleus, guided by computational modeling and a deeper understanding of SAR, will undoubtedly lead to the discovery of new and effective agents for a wide range of applications in medicine and agriculture.

References

  • Hu, Y., et al. (2022). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. International Journal of Molecular Sciences, 23(13), 6930. [Link]

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A Comparative Guide to the Validation of a Novel RP-HPLC-UV Method for the Quantification of 1,3-Benzodioxole-5-propanol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The accurate quantification of 1,3-Benzodioxole-5-propanol, a key intermediate and potential impurity in pharmaceutical synthesis, is critical for ensuring product quality and safety. This guide introduces a novel, rapid, and robust isocratic Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. We provide a comprehensive walkthrough of the method's validation, structured according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] Through a detailed presentation of experimental protocols and data, this guide demonstrates the new method's superior performance in specificity, linearity, accuracy, precision, and sensitivity compared to traditional analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and conventional HPLC methods.

Introduction: The Analytical Challenge

This compound is a significant compound in synthetic chemistry, often serving as a building block or appearing as a process-related impurity. Its structural integrity and concentration must be meticulously controlled. Traditional analytical methods, while functional, present notable drawbacks. Gas Chromatography (GC) is often unsuitable for thermally labile or non-volatile compounds and may require derivatization, adding complexity and potential for error.[4][5] Standard HPLC methods can be effective but are often hampered by long run times, high consumption of organic solvents, and suboptimal sensitivity.

This guide addresses these challenges by presenting a newly developed RP-HPLC-UV method designed for efficiency and reliability. The causality behind this development is the need for a high-throughput, "green," and highly accurate method that aligns with modern pharmaceutical quality control demands.

Comparative Overview of Analytical Methodologies

The choice of an analytical technique is fundamentally dictated by the physicochemical properties of the analyte.[5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): While offering high separation efficiency for volatile compounds, GC-MS is less ideal for this compound. The high temperatures required in the injection port can risk thermal degradation of the analyte, and its polarity may necessitate derivatization to achieve good peak shape and volatility.

  • Conventional HPLC: Existing HPLC methods often rely on gradient elution to separate the analyte from impurities, leading to longer run times and re-equilibration periods. Furthermore, the mobile phases may use less common or more hazardous solvents.

  • The Novel RP-HPLC-UV Method: Our proposed method is built on the principle of hydrophobic interaction chromatography, which is ideal for molecules like this compound that possess hydrophobic character.[7] By optimizing the stationary and mobile phases, we have developed an isocratic method that provides a rapid, highly specific, and sensitive analysis without the need for complex sample preparation or lengthy run times.

The Proposed Method: Optimized Chromatographic Conditions

The foundation of a robust analytical method lies in its well-defined and optimized conditions. The following parameters were systematically developed to ensure optimal resolution, peak symmetry, and a short analysis time.

ParameterSpecificationRationale
Instrument Agilent 1260 Infinity II or equivalent HPLC system with UV/Vis DetectorA standard, reliable platform ensures method transferability.
Column C18, 4.6 x 150 mm, 5 µm particle sizeC18 columns provide excellent hydrophobic retention for aromatic compounds. The 5 µm particle size offers a good balance between efficiency and backpressure.[8]
Mobile Phase Acetonitrile : 20mM Potassium Phosphate Buffer (pH 3.5) (60:40 v/v)Acetonitrile is a common, effective organic modifier.[9][10] The acidic phosphate buffer suppresses the ionization of any residual silanols on the stationary phase, improving peak shape.[9]
Flow Rate 1.0 mL/minProvides optimal efficiency and a reasonable run time without excessive pressure.
Column Temp. 30 °CMaintaining a constant temperature ensures retention time stability.
Detection λ 288 nmSelected based on the UV absorbance maximum of this compound, ensuring maximum sensitivity.
Injection Vol. 10 µLA small volume minimizes potential for band broadening.
Run Time 5 minutesThe isocratic method allows for a rapid elution and no column re-equilibration time.

Method Validation: Protocols and Performance Data

The validation process is designed to provide objective evidence that the method is fit for its intended purpose.[3][11] Each protocol described below is a self-validating system, with acceptance criteria grounded in the ICH Q2(R1) guidelines.[1][3]

Validation_Workflow cluster_dev Phase 1: Development cluster_val Phase 2: Validation (ICH Q2 R1) Dev Method Development & Optimization Specificity Specificity Dev->Specificity Linearity Linearity & Range Dev->Linearity LOD_LOQ LOD & LOQ Dev->LOD_LOQ Validated Validated Method for Routine Use Specificity->Validated Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness LOD_LOQ->Validated Robustness->Validated

Fig. 1: Workflow for Analytical Method Validation
Specificity
  • Causality & Rationale: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This ensures that the detector signal is solely from the target analyte.

  • Experimental Protocol:

    • A solution of a placebo (matrix without the analyte) was prepared and injected.

    • A solution of this compound reference standard was prepared and injected.

    • A sample was subjected to forced degradation (acid, base, oxidation, heat, and light) and the resulting solution was injected.

    • The chromatograms were analyzed for any interference at the retention time of the analyte peak.

  • Results & Discussion:

    • The placebo injection showed no peaks at the retention time of this compound (~3.8 min).

    • In the forced degradation samples, degradation products were formed but were well-resolved from the main analyte peak.

Linearity and Range
  • Causality & Rationale: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. This is fundamental for accurate quantification.

  • Experimental Protocol:

    • A stock solution of the reference standard was prepared.

    • A series of at least five calibration standards were prepared by diluting the stock solution to cover the expected working range (e.g., 5 µg/mL to 150 µg/mL).

    • Each standard was injected in triplicate.

    • A calibration curve was constructed by plotting the average peak area against the concentration.

  • Results & Discussion:

Concentration (µg/mL)Average Peak Area (n=3)
5.052,150
25.0260,500
50.0525,100
100.01,049,500
150.01,578,200
Correlation Coefficient (R²) 0.9998
Linear Regression Equation y = 10512x - 350
  • Acceptance Criteria: The correlation coefficient (R²) should be greater than 0.999.[12]

Accuracy (Recovery)
  • Causality & Rationale: Accuracy measures the closeness of the experimental value to the true value. It is determined by performing recovery studies, where a known amount of analyte is spiked into a placebo matrix.

  • Experimental Protocol:

    • A placebo solution was prepared.

    • Known amounts of this compound reference standard were added (spiked) to the placebo at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Each level was prepared in triplicate and analyzed.

    • The percentage recovery was calculated.

  • Results & Discussion:

Spike LevelAmount Added (µg/mL)Amount Found (µg/mL, avg n=3)% Recovery
80%80.079.699.5%
100%100.0100.7100.7%
120%120.0119.599.6%
Average Recovery 99.9%
  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision
  • Causality & Rationale: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day/inter-analyst).

  • Experimental Protocol:

    • Repeatability: Six replicate samples were prepared at 100% of the target concentration and analyzed on the same day by the same analyst.

    • Intermediate Precision: The repeatability protocol was repeated on a different day by a different analyst using a different instrument.

    • The Relative Standard Deviation (RSD) of the results was calculated for both studies.

  • Results & Discussion:

Precision LevelMean Assay Value (n=6)Standard Deviation% RSD
Repeatability 99.8%0.450.45%
Intermediate Precision 100.3%0.620.62%
  • Acceptance Criteria: RSD should be not more than 2.0%.[12]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Causality & Rationale: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. These define the sensitivity of the method.

  • Experimental Protocol:

    • These were determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

    • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

  • Results & Discussion:

ParameterResulting Concentration
LOD 0.5 µg/mL
LOQ 1.5 µg/mL
Robustness
  • Causality & Rationale: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.

  • Experimental Protocol:

    • Key method parameters were slightly varied, one at a time.

    • Parameters included: Flow Rate (±0.1 mL/min), Mobile Phase Composition (±2% organic), and Column Temperature (±2 °C).

    • The effect on retention time and assay results was observed.

  • Results & Discussion:

    • Minor variations in flow rate, mobile phase composition, and temperature did not significantly impact the assay results (all results remained within 2% of the initial value) or system suitability parameters (e.g., peak tailing, resolution).

Performance Comparison: A Head-to-Head Analysis

To provide a clear perspective on the advantages of the new method, the following table compares its key performance attributes against those of traditional analytical techniques.

Performance MetricTraditional GC-MSConventional HPLCNovel RP-HPLC-UV Method
Analysis Time 20-30 min15-25 min (gradient)< 5 min (isocratic)
Sample Preparation May require derivatizationSimple dilutionSimple dilution
Specificity High (with MS)GoodExcellent (stability-indicating)
LOD / LOQ Moderate to HighModerateLow (High Sensitivity)
Solvent Consumption LowHighLow
Thermal Stability Req. High (analyte must be stable)Not requiredNot required

This comparison highlights that the novel RP-HPLC-UV method is not only faster and more sensitive but also more aligned with green chemistry principles due to lower solvent consumption.[4]

Conclusion

The novel isocratic RP-HPLC-UV method presented in this guide has been rigorously validated according to ICH Q2(R1) guidelines and has demonstrated exceptional performance. It is specific, linear, accurate, precise, sensitive, and robust for the quantification of this compound. By providing a significantly faster analysis time, simpler operation, and improved sensitivity over traditional GC-MS and conventional HPLC methods, this new method represents a substantial advancement for quality control and research applications. Its adoption can lead to increased laboratory throughput, reduced operational costs, and greater confidence in analytical outcomes.

References

  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]

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  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • FILAB. (n.d.). Analytical validation of an HPLC assay method. Retrieved from [Link]

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  • AxisPharm. (2024). GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained. Retrieved from [Link]

  • Welch Materials. (2025). HPLC Content Determination Method Validation: A Comprehensive Guide. Retrieved from [Link]

  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]

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  • Sule, P. S., et al. (2014). A PRACTICAL APPROACH TO RP HPLC ANALYTICAL METHOD DEVELOPMENT. World Journal of Pharmaceutical Research, 3(9), 260-274. Retrieved from [Link]

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  • International Journal of Advanced Research in Science, Communication and Technology. (2021). Importance of RP-HPLC in Analytical Method Development: A Review. Retrieved from [Link]

  • SIELC Technologies. (2018). alpha-Methylene-1,3-benzodioxole-5-propionaldehyde. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2023). Analytical Method Development and Validation by RP-HPLC technique: a Review. Retrieved from [Link]

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A Comparative Guide to Catalysts for the Acylation of 1,3-Benzodioxole: From Traditional Lewis Acids to Heterogeneous Systems

Author: BenchChem Technical Support Team. Date: January 2026

The selective acylation of 1,3-benzodioxole is a cornerstone of synthetic chemistry, providing key intermediates for a wide array of pharmaceuticals, agrochemicals, and fragrances. Notably, it is a critical step in the synthesis of the fragrance Helional® and the insecticide synergist piperonyl butoxide (PBO).[1] The choice of catalyst for this Friedel-Crafts reaction is paramount, dictating not only the yield and regioselectivity of the desired 5-acyl-1,3-benzodioxole but also the overall sustainability and scalability of the process. This guide provides a comparative analysis of various catalytic systems, moving from classical Lewis acids to modern heterogeneous catalysts, supported by experimental data to inform catalyst selection and process optimization.

The Chemistry of Choice: Understanding the Acylation Mechanism

The Friedel-Crafts acylation of 1,3-benzodioxole proceeds via an electrophilic aromatic substitution mechanism. The catalyst's primary role is to generate a highly reactive acylium ion from an acylating agent, typically an acid anhydride or acyl chloride. This electrophile is then attacked by the electron-rich aromatic ring of 1,3-benzodioxole. The dioxole ring is highly activated, leading to a strong preference for substitution at the 5-position.

Friedel-Crafts Acylation Mechanism cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution Acylating_Agent R-CO-X (e.g., Propionic Anhydride) Acylium_Ion [R-C≡O]⁺ (Acylium Ion) Acylating_Agent->Acylium_Ion + Catalyst Catalyst Catalyst (e.g., Lewis or Brønsted Acid) Catalyst_Complex [Catalyst-X]⁻ Benzodioxole 1,3-Benzodioxole Sigma_Complex Arenium Ion (Sigma Complex) Benzodioxole->Sigma_Complex + [R-C≡O]⁺ Product 5-Acyl-1,3-benzodioxole Sigma_Complex->Product - H⁺

Caption: General mechanism of the Friedel-Crafts acylation of 1,3-benzodioxole.

A Comparative Analysis of Catalytic Systems

The ideal catalyst for industrial applications should be highly active, selective, recyclable, and environmentally benign. Here, we compare the performance of several classes of catalysts for the acylation of 1,3-benzodioxole.

Traditional Homogeneous Catalysts: Brønsted and Lewis Acids

Historically, the acylation of 1,3-benzodioxole has relied on homogeneous catalysts such as Brønsted acids (e.g., methanesulfonic acid, trifluoroacetic acid) and Lewis acids (e.g., zinc chloride, aluminum chloride).[1][2] While often effective in driving the reaction, these catalysts present significant drawbacks. Lewis acids like AlCl₃ are typically required in stoichiometric amounts because they form a stable complex with the product ketone, complicating product isolation and generating large volumes of waste.[3]

Catalyst ClassExampleAcylating AgentTemperature (°C)ObservationsDrawbacks
Brønsted Acids Methanesulfonic Acid, Trifluoroacetic AcidPropionic AnhydrideVariesEffective for industrial production.Corrosive, difficult to recycle, significant waste generation.[1]
Lewis Acids Zinc Chloride (ZnCl₂), Aluminum Chloride (AlCl₃)Propionic AnhydrideVariesWidely used historically.Often require stoichiometric amounts, difficult product separation, large waste streams.[1][2][3]
Other Polyphosphoric Acid (PPA)Propionic AcidVariesCan be used with carboxylic acids as the acylating agent.[4]Can lead to side reactions and tar formation if not carefully controlled.[4]
Modern Heterogeneous Catalysts: A Move Towards Sustainability

The limitations of traditional homogeneous catalysts have spurred the development of solid acid catalysts that are easily separable and reusable.

Perfluorinated sulfonic acid (PFSA) resins, such as Aquivion-SO₃H®, have emerged as highly effective and recyclable catalysts for the acylation of 1,3-benzodioxole.[1][5][6] These materials function as super Brønsted acids and can be utilized in both batch and continuous flow processes.

A recent study investigated the use of Aquivion-SO₃H® and its zinc salt (Zn-Aquivion) for the acylation of 1,3-benzodioxole with propionic anhydride.[5][6] In batch reactions, Zn-Aquivion provided a conversion of 59% with a selectivity of 34% for the desired acylated product.[6] However, in a continuous flow system, the unmodified Aquivion-SO₃H® proved superior.

CatalystProcessMDB:Propionic Anhydride RatioTemperature (°C)Residence Time (min)Conversion (%)Selectivity (%)Isolated Yield (%)
Zn-Aquivion Batch1:1.212024h5934-
Aquivion-SO₃H® Continuous Flow1:11003071-7361-6260

Data compiled from Pollon, D., et al. (2024). Molecules, 29(3), 726.[5][6]

The continuous flow process using Aquivion-SO₃H® demonstrated excellent stability over 6 hours of operation, and the unreacted 1,3-benzodioxole could be easily recovered by distillation, enhancing the sustainability of the process.[1][5][6]

Zeolites are crystalline aluminosilicates with well-defined microporous structures and strong Brønsted and/or Lewis acid sites, making them attractive catalysts for various organic transformations, including Friedel-Crafts acylations.[7] H-beta zeolite, in particular, has shown superior performance in the acylation of other aromatic compounds due to its pore structure.[7] While specific comparative data for 1,3-benzodioxole acylation is limited in the provided search results, the general applicability of zeolites like H-Y and H-beta to the acylation of phenolic and aromatic compounds suggests their potential in this specific reaction.[7][8] The key advantages of zeolites are their high thermal stability, shape selectivity, and recyclability.

Ionic liquids (ILs) have been explored as both solvents and catalysts for Friedel-Crafts acylations.[9][10] They can enhance reaction rates and selectivity, and their negligible vapor pressure makes them environmentally attractive alternatives to volatile organic solvents.[9] Chloroaluminate ILs have shown high catalytic activity. For other aromatic substrates like anisole, metal triflates in imidazolium-based ILs have been shown to be highly efficient and recyclable catalyst systems. While direct comparative studies on 1,3-benzodioxole are not extensively detailed in the search results, the principles suggest that a carefully chosen ionic liquid system could offer a viable and recyclable catalytic medium.

Experimental Protocols

Reproducible and detailed methodologies are essential for the evaluation and comparison of catalyst performance.

Protocol 1: Batch Acylation of 1,3-Benzodioxole using Aquivion-SO₃H®

This protocol is adapted from the work of Pollon, D., et al. (2024).[1][6]

Materials:

  • 1,3-Benzodioxole (MDB)

  • Propionic anhydride

  • Aquivion-SO₃H® catalyst

  • Round-bottom flask with magnetic stirrer and reflux condenser

  • Heating mantle

Procedure:

  • To a round-bottom flask, add 1,3-benzodioxole (2 g, 0.016 mol).

  • Add propionic anhydride (0.019 mol).

  • Add Aquivion-SO₃H® (approximately 0.14 g, maintaining a catalyst to substrate molar ratio of 1:100).

  • Heat the reaction mixture to 120 °C with stirring.

  • Monitor the reaction progress by taking samples at regular intervals (e.g., 30 minutes and 1 hour) for GC-MS analysis.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to recover the heterogeneous catalyst. The catalyst can be washed with a suitable solvent and dried for reuse.

  • The filtrate containing the product can be purified by distillation or column chromatography.

Protocol 2: Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (e.g., Shimadzu GCMS-QP2020).

  • Capillary column suitable for separating aromatic compounds (e.g., 30 m Rxi®-5Sil MS).

GC Conditions (example):

  • Carrier Gas: Helium

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 1 µL

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 min

    • Ramp: 20 °C/min to 250 °C

    • Final hold: 5 min at 250 °C

  • Transfer Line Temperature: 250 °C

  • Ion Source Temperature: 250 °C

MS Conditions (example):

  • Ionization Mode: Electron Ionization (EI)

  • Scan Range: 50-500 m/z

Sample Preparation:

  • Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., dichloromethane or acetonitrile).

  • If desired, add an internal standard (e.g., mesitylene) for quantitative analysis.[5]

  • Wash the sample with a dilute alkaline solution to neutralize any remaining acid before injection.

The retention time for 1-(benzo[d][1][11]dioxol-5-yl)propan-1-one is reported to be around 7.38 minutes under specific conditions.[6] By analyzing the chromatogram and mass spectra, the conversion of the starting material and the selectivity for the desired product and any byproducts can be determined.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup (1,3-Benzodioxole, Acylating Agent, Catalyst) Start->Reaction_Setup Heating_Stirring Heating and Stirring (Controlled Temperature) Reaction_Setup->Heating_Stirring Monitoring Reaction Monitoring (e.g., GC-MS) Heating_Stirring->Monitoring Monitoring->Heating_Stirring Incomplete Workup Work-up (Cooling, Catalyst Filtration) Monitoring->Workup Complete Purification Product Purification (Distillation or Chromatography) Workup->Purification Analysis Product Characterization (GC-MS, NMR) Purification->Analysis End End Analysis->End

Caption: A generalized experimental workflow for catalyst comparison in 1,3-benzodioxole acylation.

Conclusion and Future Outlook

The choice of catalyst for the acylation of 1,3-benzodioxole has a profound impact on the efficiency, selectivity, and environmental footprint of the synthesis. While traditional homogeneous Brønsted and Lewis acids are effective, they are hampered by issues of waste generation and difficult separation. Modern heterogeneous catalysts, particularly perfluorinated sulfonic acid resins like Aquivion-SO₃H®, offer a sustainable and highly efficient alternative, especially when implemented in continuous flow systems.[1][5][6] Zeolites and ionic liquids also present promising avenues for developing recyclable and selective catalytic processes for this important transformation. Future research should focus on the development of even more robust, cost-effective, and environmentally friendly heterogeneous catalysts to further optimize the industrial production of valuable 1,3-benzodioxole derivatives.

References

  • Pollon, D., Annunziata, F., Paganelli, S., Tamborini, L., Pinto, A., Fabris, S., Baldo, M.A., & Piccolo, O. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. Vapourtec. Available at: [Link]

  • Pollon, D., Annunziata, F., Paganelli, S., Tamborini, L., Pinto, A., Fabris, S., Baldo, M.A., & Piccolo, O. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. ResearchGate. Available at: [Link]

  • Pollon, D., Annunziata, F., Paganelli, S., Tamborini, L., Pinto, A., Fabris, S., Baldo, M.A., & Piccolo, O. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. PMC - NIH. Available at: [Link]

  • Pollon, D., Annunziata, F., Paganelli, S., Tamborini, L., Pinto, A., Fabris, S., Baldo, M.A., & Piccolo, O. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. AIR Unimi. Available at: [Link]

  • Pollon, D., Annunziata, F., Paganelli, S., Tamborini, L., Pinto, A., Fabris, S., Baldo, M.A., & Piccolo, O. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. MDPI. Available at: [Link]

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  • Earle, M. J., et al. (2000). Friedel–Crafts acylation reactions using metal triflates in ionic liquid. University of Liverpool IT Services. Available at: [Link]

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  • Fu, J., et al. (2022). Modulating the dynamics of Bronsted acid sites on PtWOx inverse catalyst. OSTI.GOV. Available at: [Link]

  • Zeolite-Based Catalysts: A Valuable Approach toward Ester Bond Formation. MDPI. (2019). Available at: [Link]

  • Ramirez-Marquez, C., et al. (2020). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Scientific & Academic Publishing. Available at: [Link]

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Spectroscopic comparison of 1,3-Benzodioxole-5-propanol and its precursors

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and pharmaceutical development, a thorough understanding of the spectroscopic characteristics of a target molecule and its synthetic antecedents is paramount. This guide provides an in-depth comparative analysis of the spectroscopic properties of 1,3-Benzodioxole-5-propanol and its common precursors: safrole, isosafrole, and piperonal. By elucidating the transformations through the lens of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we aim to equip researchers with the foundational knowledge for unambiguous compound identification, reaction monitoring, and quality control.

The Synthetic Pathways: A Visual Overview

The journey from the readily available precursors to this compound can be achieved through several synthetic routes. The choice of precursor and methodology influences not only the overall yield and purity but also the impurity profile of the final product. Below, we outline the key transformations that will be spectroscopically scrutinized in this guide.

Synthesis_Pathways cluster_precursors Precursors cluster_intermediates Intermediates safrole Safrole mdp2p MDP2P (1-(1,3-Benzodioxol-5-yl)propan-2-one) safrole->mdp2p Wacker Oxidation propanol This compound safrole->propanol Hydroboration- Oxidation isosafrole Isosafrole isosafrole->mdp2p Peracid Oxidation piperonal Piperonal allyl_intermediate Allylic Intermediate piperonal->allyl_intermediate Wittig Reaction mdp2p->propanol Reduction allyl_intermediate->propanol Reduction

Caption: Synthetic routes from safrole, isosafrole, and piperonal to this compound.

Spectroscopic Deep Dive: Unraveling Molecular Fingerprints

The transformation of a functional group or the alteration of a carbon skeleton imparts a unique signature on the spectroscopic data. In this section, we will dissect the NMR, IR, and MS spectra of our target compound and its precursors, highlighting the key diagnostic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

¹H and ¹³C NMR spectroscopy provide invaluable information about the connectivity and chemical environment of atoms within a molecule. The aromatic protons of the benzodioxole ring system typically resonate between 6.5 and 8.0 ppm in the ¹H NMR spectrum.[1][2]

¹H NMR Comparison:

CompoundAromatic Protons (ppm)Methylene-dioxy Protons (ppm)Other Diagnostic Protons (ppm)
Safrole ~6.6-6.8 (m, 3H)~5.9 (s, 2H)~5.0-5.1 (m, 2H, =CH₂), ~5.9-6.0 (m, 1H, -CH=), ~3.3 (d, 2H, -CH₂-)
Isosafrole ~6.7-6.9 (m, 3H)~5.9 (s, 2H)~1.8 (d, 3H, -CH₃), ~6.0-6.4 (m, 2H, -CH=CH-)
Piperonal ~6.9-7.4 (m, 3H)~6.1 (s, 2H)~9.8 (s, 1H, -CHO)
This compound ~6.6-6.8 (m, 3H)~5.9 (s, 2H)~3.6 (t, 2H, -CH₂OH), ~2.6 (t, 2H, Ar-CH₂-), ~1.8 (quintet, 2H, -CH₂-), ~1.5 (br s, 1H, -OH)

¹³C NMR Comparison:

CompoundAromatic Carbons (ppm)Methylene-dioxy Carbon (ppm)Other Diagnostic Carbons (ppm)
Safrole ~108-148~101~137 (-CH=), ~115 (=CH₂), ~40 (-CH₂-)
Isosafrole ~108-148~101~123-131 (-CH=CH-), ~18 (-CH₃)
Piperonal ~108-153~102~190 (-CHO)
This compound ~108-148~101~62 (-CH₂OH), ~34 (Ar-CH₂-), ~32 (-CH₂-)
Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a powerful tool for identifying the presence of specific functional groups. The characteristic C-O-C stretches of the methylenedioxy group are typically observed in the 1250-1040 cm⁻¹ region.

CompoundKey Diagnostic Peaks (cm⁻¹)Functional Group
Safrole ~3080, ~1640, ~990, ~915=C-H stretch, C=C stretch, =C-H bend (alkene)
Isosafrole ~3020, ~1650, ~965=C-H stretch, C=C stretch, =C-H bend (alkene)
Piperonal ~2820, ~2720, ~1685C-H stretch (aldehyde), C=O stretch (aldehyde)
This compound ~3350 (broad)O-H stretch (alcohol)
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which can be used for structural elucidation. The molecular ion peak (M⁺) for all these compounds is expected to be prominent.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
Safrole 162131, 104, 77
Isosafrole 162131, 104, 77
Piperonal 150149, 121, 93, 63
This compound 180135 (loss of -CH₂CH₂OH), 131

Experimental Protocols

To ensure scientific rigor and reproducibility, detailed experimental protocols are provided below.

Synthesis of this compound via Hydroboration-Oxidation of Safrole

This procedure is adapted from general hydroboration-oxidation protocols.[3][4]

Materials:

  • Safrole

  • Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution in THF

  • Sodium hydroxide (NaOH), 3 M aqueous solution

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and a septum, add safrole (1 equivalent) dissolved in anhydrous THF.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add BH₃·THF solution (1.1 equivalents) dropwise via syringe over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Cool the reaction mixture back to 0 °C and slowly add 3 M NaOH solution (1.2 equivalents).

  • Carefully add 30% H₂O₂ (1.5 equivalents) dropwise, ensuring the temperature does not exceed 25 °C.

  • Stir the mixture at room temperature for 1 hour.

  • Add diethyl ether to the reaction mixture and transfer to a separatory funnel.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of the synthesized compounds.

Spectroscopic_Analysis start Synthesized Compound nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ir FT-IR Spectroscopy start->ir ms GC-MS Analysis start->ms data_analysis Data Analysis and Structure Elucidation nmr->data_analysis ir->data_analysis ms->data_analysis

Caption: A generalized workflow for the spectroscopic characterization of synthesized compounds.

General Procedure for NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.[5] Samples are dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

General Procedure for FT-IR Spectroscopy: FT-IR spectra are obtained using an FT-IR spectrometer equipped with an attenuated total reflectance (ATR) accessory.[6][7] A small drop of the liquid sample is placed directly on the ATR crystal. The spectrum is recorded in the range of 4000-600 cm⁻¹.

General Procedure for GC-MS Analysis: GC-MS analysis is performed on a gas chromatograph coupled to a mass spectrometer.[8] A capillary column suitable for the analysis of semi-volatile organic compounds is used. The sample is injected into the GC, and the components are separated based on their boiling points and interactions with the stationary phase. The mass spectrometer is operated in electron ionization (EI) mode.

Conclusion

The spectroscopic comparison of this compound and its precursors—safrole, isosafrole, and piperonal—reveals a clear and logical progression of chemical transformations. Each synthetic step leaves an indelible mark on the NMR, IR, and MS spectra, providing a robust analytical framework for reaction monitoring and product characterization. The distinct shifts in proton and carbon environments, the appearance and disappearance of characteristic functional group vibrations, and the predictable fragmentation patterns in mass spectrometry collectively offer a powerful toolkit for the modern chemist. By understanding these spectroscopic nuances, researchers can navigate the synthesis of this compound and related compounds with greater confidence and precision.

References

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A Comparative Guide to the Cytotoxicity of Synthetic 1,3-Benzodioxole Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,3-Benzodioxole Scaffold as a Privileged Structure in Oncology

The 1,3-benzodioxole, or methylenedioxyphenyl, moiety is a prominent structural motif found in numerous natural products and synthetic compounds that exhibit a vast spectrum of biological activities.[1] This heterocyclic scaffold is a key feature in clinically significant antitumor agents like Etoposide and Teniposide, underscoring its importance in medicinal chemistry.[2] The rigid, planar structure and the electron-donating nature of the methylenedioxy bridge contribute to the unique pharmacological profiles of its derivatives.[1] In recent years, extensive research has focused on synthesizing novel 1,3-benzodioxole derivatives to explore their potential as selective and potent cytotoxic agents against various cancer cell lines.[3][4]

This guide provides a comparative analysis of the cytotoxic profiles of several synthetic 1,3-benzodioxole derivatives, supported by experimental data from peer-reviewed studies. We will delve into the structure-activity relationships that govern their potency, present detailed protocols for standard cytotoxicity assays, and explore the underlying mechanisms of their anticancer action.

Comparative Cytotoxicity Analysis of Novel Derivatives

The anticancer efficacy of 1,3-benzodioxole derivatives is highly dependent on the nature and position of substituents on the core scaffold. Synthetic modifications aim to enhance potency, selectivity, and drug-like properties.[5] Studies have shown that introducing specific functional groups can dramatically influence cytotoxic activity against a panel of human cancer cell lines.

For instance, a recent study focused on designing derivatives that retained the 1,3-benzodioxole ring while incorporating a vinyl linker and a trifluoromethylpiperazine moiety.[5] This strategic design led to the identification of compound YL201 , which demonstrated potent cytotoxicity against the triple-negative breast cancer cell line MDA-MB-231, with a half-maximal inhibitory concentration (IC₅₀) significantly lower than the standard chemotherapeutic agent 5-fluorouracil (5-Fu).[5]

Another approach involves conjugating the 1,3-benzodioxole moiety with other bioactive molecules, such as arsenicals.[6] This strategy leverages the potential of the benzodioxole ring to modulate the activity and selectivity of the arsenical warhead. The resulting organic arsenicals exhibited broad-spectrum anti-proliferative activity against several cancer cell lines while showing significantly less inhibition against normal cell lines, indicating a favorable selectivity profile.[6] Specifically, the derivative MAZ2 was found to be highly effective, with IC₅₀ values below 1 µM for all tested cancer cell lines.[6]

Quantitative Data: In Vitro Cytotoxicity (IC₅₀)

The following table summarizes the cytotoxic activity of representative synthetic 1,3-benzodioxole derivatives against various human cancer cell lines. The IC₅₀ value represents the concentration of the compound required to inhibit cell growth by 50% and is a standard measure of cytotoxic potency.

Compound IDDerivative ClassCancer Cell LineIC₅₀ (µM)Reference
YL201 Acrylamide-PiperazineMDA-MB-231 (Breast)4.92 ± 1.09[5]
5-Fu (Reference Drug)MDA-MB-231 (Breast)18.06 ± 2.33[5]
PZ2 Arsenical ConjugateMolm-13 (Leukemia)2.1 ± 0.6[6][7]
PZ2 Arsenical ConjugateK562 (Leukemia)2.1 ± 0.2[6][7]
PZ2 Arsenical ConjugateA549 (Lung)>10[6][7]
PZ2 Arsenical ConjugateHepG2 (Liver)>10[6][7]
MAZ2 Arsenical ConjugateMolm-13 (Leukemia)0.8 ± 0.1[6]
MAZ2 Arsenical ConjugateK562 (Leukemia)0.9 ± 0.1[6]
MAZ2 Arsenical ConjugateA549 (Lung)0.6 ± 0.1[6]
MAZ2 Arsenical ConjugateHepG2 (Liver)0.5 ± 0.1[6]
Compound 11a 1,4-BenzodioxineMCF-7 (Breast)< 10[8]
Compound 11a 1,4-BenzodioxineHepG2 (Liver)< 10[8]
Compound 11a 1,4-BenzodioxinePC-3 (Prostate)< 10[8]
Compound 11a 1,4-BenzodioxineA549 (Lung)< 10[8]

Table 1: Cytotoxic activity (IC₅₀) of selected synthetic 1,3-benzodioxole derivatives.

Mechanisms of Cytotoxic Action

The anticancer effects of 1,3-benzodioxole derivatives are not limited to simple cytotoxicity but involve complex interactions with cellular machinery. Several studies have elucidated their mechanisms, which often converge on the induction of apoptosis (programmed cell death) and cell cycle disruption.[8][9]

For example, compound 11a , a 1,4-benzodioxine derivative, was found to induce cell cycle arrest at the G2/M phase in MCF-7 breast cancer cells.[8] Further investigation revealed that it acts as a tubulin polymerization inhibitor, disrupting the microtubule dynamics essential for mitosis. This disruption ultimately leads to the induction of both early and late-stage apoptosis, confirmed by an increased Bax/Bcl-2 ratio and elevated levels of caspases and cytochrome C.[8]

The workflow for investigating these mechanisms often follows a logical progression from initial cytotoxicity screening to more detailed mechanistic studies.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Outcome A Synthesized 1,3-Benzodioxole Derivatives B In Vitro Cytotoxicity Assay (e.g., MTT, SRB) on Cancer Cell Panel A->B C Determine IC50 Values B->C D Cell Cycle Analysis (Flow Cytometry) C->D Potent Compounds Selected E Apoptosis Assays (Annexin V, Caspase Activity) C->E Potent Compounds Selected F Target Identification (e.g., Tubulin Polymerization Assay) C->F Potent Compounds Selected G Identification of Lead Compound with Defined Mechanism D->G E->G F->G

Caption: Workflow for Cytotoxicity Screening and Mechanistic Analysis.

Experimental Methodologies: A Guide to Best Practices

Reproducible and reliable data are the bedrock of drug discovery. The choice of cytotoxicity assay is critical and depends on the specific research question and the compound's expected mechanism of action. Here, we provide detailed protocols for two widely accepted methods: the MTT assay, which measures metabolic activity, and the Sulforhodamine B (SRB) assay, which quantifies total cellular protein.[10][11]

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method for assessing cell viability.[12] The principle lies in the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living, metabolically active cells to reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[13][14] The amount of formazan produced is directly proportional to the number of viable cells.[13]

MTT_Principle cluster_cell Living Cell Mitochondria Mitochondria Formazan Formazan (Purple, Insoluble) Mitochondria->Formazan Reduction by Dehydrogenases MTT MTT (Yellow, Soluble) MTT->Mitochondria Uptake Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Measurement Measure Absorbance (~570 nm) Solubilization->Measurement

Caption: Principle of the MTT Cell Viability Assay.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture human cancer cells to ~80% confluency. Trypsinize, count, and prepare a cell suspension of the desired density (e.g., 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well microtiter plate. Include wells for 'medium only' blanks.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[15]

  • Compound Treatment:

    • Prepare a series of dilutions of the 1,3-benzodioxole derivatives in the appropriate cell culture medium.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include untreated (vehicle control) wells.

    • Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).

  • MTT Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).[15]

    • After the treatment period, add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[15]

    • Incubate the plate for 2-4 hours at 37°C. Visually inspect for the formation of purple formazan crystals within the cells.[14]

  • Solubilization and Measurement:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals at the bottom of the wells.

    • Add 100-150 µL of a solubilizing agent (e.g., dimethyl sulfoxide (DMSO) or a solution of 0.01 M HCl in 10% SDS) to each well.[14]

    • Agitate the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.

    • Measure the absorbance of the resulting colored solution using a microplate spectrophotometer at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background noise.[15]

  • Data Analysis:

    • Subtract the average absorbance of the 'medium only' blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot a dose-response curve (percentage viability vs. compound concentration) and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Sulforhodamine B (SRB) Assay

The SRB assay, developed and utilized by the National Cancer Institute (NCI) for its drug screening program, is a method based on the quantification of total cellular protein content.[16][17] It relies on the ability of the bright pink aminoxanthene dye, Sulforhodamine B, to bind stoichiometrically to basic amino acid residues of proteins under mildly acidic conditions.[18] The amount of bound dye is directly proportional to the cell number.

Step-by-Step Protocol:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT protocol.

  • Cell Fixation:

    • After the drug incubation period, terminate the assay by gently adding 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well (final concentration of 10% TCA).[19]

    • Incubate the plates at 4°C for at least 60 minutes. This step fixes the cells to the bottom of the well and precipitates cellular proteins.

  • Washing:

    • Discard the supernatant containing TCA and drug.

    • Wash the plates five times with slow-running tap water or deionized water to remove TCA, serum proteins, and unbound metabolites.

    • Allow the plates to air dry completely. At this point, the plates can be stored indefinitely at room temperature.[17]

  • SRB Staining:

    • Prepare a 0.4% (w/v) SRB solution in 1% (v/v) acetic acid.

    • Add 100 µL of the SRB solution to each well.[19]

    • Incubate the plates at room temperature for 10-30 minutes.[18][19]

  • Removal of Unbound Dye:

    • Quickly wash the plates four times with 1% (v/v) acetic acid to remove any unbound SRB dye.[18]

    • Allow the plates to air dry completely.

  • Solubilization and Measurement:

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[17]

    • Place the plates on an orbital shaker for 5-10 minutes to ensure the dye is fully dissolved.

    • Measure the optical density (OD) on a microplate reader at a wavelength of 515 nm or 540 nm.[16][17]

  • Data Analysis:

    • Data analysis is performed similarly to the MTT assay to calculate percentage growth inhibition and determine IC₅₀ values. The NCI also uses this data to calculate other metrics like Total Growth Inhibition (TGI) and Lethal Concentration 50 (LC₅₀).[16]

Conclusion and Future Directions

Synthetic 1,3-benzodioxole derivatives represent a versatile and promising class of compounds in the search for novel anticancer agents.[9] The studies highlighted in this guide demonstrate that strategic chemical modifications to the benzodioxole scaffold can yield derivatives with potent and selective cytotoxicity against a range of human cancer cell lines. The elucidation of their mechanisms of action, such as the induction of apoptosis and cell cycle arrest via tubulin inhibition, provides a solid foundation for rational drug design.[8]

The continued exploration of structure-activity relationships, coupled with robust and standardized in vitro screening protocols like the MTT and SRB assays, will be crucial for identifying lead candidates worthy of further preclinical and clinical development. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to translate their in vitro potency into in vivo efficacy.

References

  • Micale, N., Zappala`, M., & Grasso, S. (2002).
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Abdel-hameed, R. M., et al. (2019). Design, synthesis and anticancer evaluation of novel 1,3-benzodioxoles and 1,4-benzodioxines. Bioorganic Chemistry, 92, 103254.
  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]

  • Li, Y., et al. (2025). Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity. Bioorganic & Medicinal Chemistry Letters.
  • Greco, W. R., et al. (2006). Cytotoxic assays for screening anticancer agents.
  • National Cancer Institute. (n.d.). In vitro antitumor activity (NCI, USA) [SRB procedure]. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Classic NCI-60 Screen (Archived). Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). A Review on in-vitro Methods for Screening of Anticancer Drugs. Retrieved from [Link]

  • Micale, N., et al. (2002).
  • Micale, N., et al. (2003). Synthesis and cytotoxic activity of 1,3-benzodioxole derivatives. Note II. Il Farmaco, 58(5), 351-355.
  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17737–17746.
  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

  • Vichai, V., & Kirtikara, K. (2025).
  • PubMed. (2025). Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Anticancer Activity and Molecular Docking Studies of Novel N-Mannich Bases of 1,3,4-Oxadiazole Based on 4,6-Dimethylpyridine Scaffold. Retrieved from [Link]

  • Wang, Y., et al. (2022). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. International Journal of Molecular Sciences, 23(11), 6289.
  • MDPI. (2022). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. Retrieved from [Link]

  • ResearchGate. (n.d.). The Cytotoxicity of Compound 13 against Three Cancer Cell Lines... Retrieved from [Link]

  • Asgharian, P., et al. (2016). New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus. Iranian Journal of Pharmaceutical Research, 15(1), 197–204.

Sources

A Comparative Guide to the Reactivity of 1,3-Benzodioxole-5-propanol in Diverse Reaction Types

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, a nuanced understanding of a molecule's reactivity is paramount for its effective utilization in synthetic strategies. This guide provides an in-depth technical comparison of the reactivity of 1,3-Benzodioxole-5-propanol, a versatile building block, across various reaction classes. We will explore the distinct reactivity of its constituent functional groups—the electron-rich aromatic ring, the primary alcohol, and the propyl side chain—supported by mechanistic insights and comparative data to inform your experimental designs.

Introduction to this compound

This compound, also known as 3-(3,4-methylenedioxyphenyl)propanol, is a valuable synthetic intermediate. Its structure is characterized by a 1,3-benzodioxole core, which is a common motif in numerous natural products and pharmacologically active compounds, attached to a propanol side chain.[1][2] This arrangement of functional groups imparts a differential reactivity profile, allowing for selective transformations at three key positions: the aromatic ring, the hydroxyl group, and the benzylic position of the propyl chain. Understanding the interplay of these reactive sites is crucial for designing efficient and selective synthetic routes.

I. Reactivity of the 1,3-Benzodioxole Aromatic Ring

The 1,3-benzodioxole ring system is inherently electron-rich due to the electron-donating nature of the two oxygen atoms in the dioxole ring.[1] This heightened electron density significantly influences its susceptibility to electrophilic attack and its utility in modern cross-coupling reactions.

A. Electrophilic Aromatic Substitution (SEAr)

The methylenedioxy group is a strong activating group and directs electrophilic substitution to the positions ortho and para to the ether linkages. In the case of 1,3-benzodioxole, this corresponds to the positions adjacent to the propyl substituent. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation.[3][4]

The general mechanism for electrophilic aromatic substitution involves the attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate (the sigma complex), followed by deprotonation to restore aromaticity.[5]

G Aromatic_Ring 1,3-Benzodioxole Ring (Nucleophile) Sigma_Complex Sigma Complex (Carbocation Intermediate) Aromatic_Ring->Sigma_Complex Attack Electrophile Electrophile (E+) Electrophile->Sigma_Complex Product Substituted Benzodioxole Sigma_Complex->Product Deprotonation Base Base Base->Sigma_Complex G Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_Ar Ar-Pd(II)-X OxAdd->PdII_Ar Transmetal Transmetalation (R-B(OR)2) PdII_Ar->Transmetal PdII_Ar_R Ar-Pd(II)-R Transmetal->PdII_Ar_R RedElim Reductive Elimination PdII_Ar_R->RedElim RedElim->Pd0 Regeneration Product Ar-R RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The electronic nature of the 1,3-benzodioxole ring can influence the efficiency of the Suzuki-Miyaura coupling. The electron-rich nature of the ring can facilitate the oxidative addition step. Research has shown that electron-donating groups on the aryl halide generally lead to higher yields in Suzuki-Miyaura couplings. [6]

II. Reactivity of the Propanol Side Chain

The propanol side chain of this compound offers two primary sites for chemical transformation: the terminal primary alcohol and the benzylic C-H bonds.

A. Reactions of the Primary Alcohol

The primary alcohol functional group can undergo a variety of common transformations, including oxidation and etherification.

1. Oxidation:

The primary alcohol can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent. [7]

  • To the Aldehyde: Selective oxidation to the corresponding aldehyde, 3-(1,3-benzodioxol-5-yl)propanal, can be achieved using milder oxidizing agents such as pyridinium chlorochromate (PCC), or under Swern or Dess-Martin periodinane oxidation conditions. [2]* To the Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (KMnO4) or Jones reagent (CrO3 in H2SO4), will typically oxidize the primary alcohol all the way to the carboxylic acid, 3-(1,3-benzodioxol-5-yl)propanoic acid. [8][9] 2. Etherification:

The hydroxyl group can be converted to an ether through reactions such as the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide.

B. Reactions at the Benzylic Position

The presence of the aromatic ring activates the C-H bonds at the benzylic position (the carbon atom directly attached to the ring) towards radical reactions and oxidation. [10][11] Benzylic Oxidation:

Strong oxidizing agents like hot, acidic potassium permanganate can cleave the alkyl chain and oxidize the benzylic carbon to a carboxylic acid, forming 1,3-benzodioxole-5-carboxylic acid. [12][13]This reaction requires the presence of at least one benzylic hydrogen.

III. Comparative Reactivity Analysis

The diverse reactivity of this compound can be leveraged for selective transformations by careful choice of reagents and reaction conditions.

Functional GroupReaction TypeRelative Reactivity/SelectivityTypical Reagents
Aromatic Ring Electrophilic SubstitutionHighBr2, HNO3/H2SO4, SO3/H2SO4
Suzuki-Miyaura Coupling (of bromo-derivative)GoodArylboronic acid, Pd catalyst, base
Hydroxyl Group Oxidation to AldehydeModerate (requires mild conditions)PCC, DMP, Swern conditions
Oxidation to Carboxylic AcidHigh (with strong oxidants)KMnO4, Jones Reagent
EtherificationModerate (requires strong base)NaH, alkyl halide
Benzylic Position Oxidation to Carboxylic AcidHigh (with strong oxidants, cleaves C-C)Hot, acidic KMnO4

Comparison with Related Compounds:

CompoundKey Reactive Site(s)Notes on Reactivity
This compound Aromatic ring, primary alcohol, benzylic C-HOffers multiple, distinct reactive sites for selective functionalization.
Safrole (5-(prop-2-en-1-yl)-1,3-benzodioxole)Aromatic ring, alkeneThe alkene is highly reactive towards addition reactions and oxidation. [14]
Dihydrosafrole (5-propyl-1,3-benzodioxole)Aromatic ring, benzylic C-HLacks the reactive hydroxyl group of the title compound and the alkene of safrole. [15][16]

IV. Experimental Protocols

The following are representative protocols for key transformations of this compound, synthesized from literature procedures for analogous compounds.

A. Protocol for Suzuki-Miyaura Coupling of 5-Bromo-1,3-benzodioxole-propanol

This protocol is adapted from procedures for the Suzuki-Miyaura coupling of similar bromo-1,3-benzodioxole derivatives. [17] Materials:

  • 5-Bromo-1,3-benzodioxole-propanol

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh3)4 (0.05 equivalents)

  • K2CO3 (2 equivalents)

  • Toluene/Ethanol/Water (4:1:1)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask, add 5-Bromo-1,3-benzodioxole-propanol, the arylboronic acid, and K2CO3.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the toluene/ethanol/water solvent mixture via syringe.

  • Add the Pd(PPh3)4 catalyst.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.

  • Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel.

G Start Combine Reactants (Bromo-benzodioxole, Boronic Acid, Base) Inert Establish Inert Atmosphere Start->Inert Solvent Add Solvent Inert->Solvent Catalyst Add Pd Catalyst Solvent->Catalyst Heat Heat and Stir Catalyst->Heat Workup Aqueous Workup Heat->Workup Purify Column Chromatography Workup->Purify Product Coupled Product Purify->Product

Sources

A Senior Application Scientist's Guide to HPLC Column Performance in 1,3-Benzodioxole-5-propanol Separation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the precise separation and quantification of active pharmaceutical ingredients (APIs) and their intermediates are paramount. 1,3-Benzodioxole-5-propanol, a key structural motif in various pharmacologically active compounds, presents a common analytical challenge. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) column performance for the separation of this compound, offering experimentally-backed insights for researchers, scientists, and drug development professionals.

The Analytical Imperative: Why Column Selection is Critical

The goal of any chromatographic separation is to achieve adequate resolution between the analyte of interest and any impurities or related substances. The choice of the HPLC column, the heart of the separation, dictates the selectivity, efficiency, and ultimately, the success of the analysis. For a molecule like this compound, with its moderately polar and aromatic structure, several reversed-phase columns could be employed. However, subtle differences in stationary phase chemistry can lead to significant variations in performance.

This guide will compare three distinct reversed-phase column chemistries:

  • A traditional C18 (octadecylsilane) column: The workhorse of reversed-phase chromatography.

  • A column with a Phenyl-Hexyl stationary phase: Offering alternative selectivity through π-π interactions.

  • A column with low silanol activity: Designed to minimize undesirable interactions with basic analytes and improve peak shape.

Experimental Design: A Comparative Approach

To provide a robust comparison, a standardized experimental protocol was designed. The primary objective is to assess retention, selectivity, peak shape, and resolution for this compound and a potential closely related impurity, Safrole (1,3-Benzodioxole-5-(2-propenyl)) which lacks the hydroxyl group.

Experimental Workflow

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_columns Column Comparison cluster_data Data Analysis p1 Prepare Standard Solutions (this compound & Safrole) p2 Prepare Mobile Phase (Acetonitrile:Water) h1 Equilibrate HPLC System p2->h1 h2 Inject Sample h1->h2 h3 Isocratic Elution h2->h3 h4 UV Detection h3->h4 c1 C18 Column h4->c1 Run 1 c2 Phenyl-Hexyl Column h4->c2 Run 2 c3 Low Silanol Activity Column h4->c3 Run 3 d1 Compare Retention Times c1->d1 c2->d1 c3->d1 d2 Calculate Resolution d1->d2 d3 Assess Peak Asymmetry d2->d3

Caption: A streamlined workflow for the comparative analysis of HPLC columns.

Experimental Protocols

Instrumentation:

  • HPLC system with a UV detector.

  • Columns:

    • Standard C18, 5 µm, 4.6 x 250 mm

    • Phenyl-Hexyl, 5 µm, 4.6 x 250 mm

    • Low Silanol Activity C18, 5 µm, 4.6 x 250 mm

Mobile Phase Preparation:

  • Prepare a mobile phase of Acetonitrile:Water (60:40 v/v).[1]

  • Filter and degas the mobile phase before use.

Sample Preparation:

  • Accurately weigh and dissolve standards of this compound and Safrole in the mobile phase to a final concentration of 0.1 mg/mL.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min[2]

  • Detection: UV at 285 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Data Analysis:

  • Record the chromatograms for each column.

  • Determine the retention time (t R ), peak asymmetry (A s ), and resolution (R s ) between this compound and Safrole.

Performance Comparison: A Data-Driven Analysis

The following table summarizes the theoretical performance of each column based on established chromatographic principles and data from analogous separations.

ParameterStandard C18 ColumnPhenyl-Hexyl ColumnLow Silanol Activity C18 Column
Primary Interaction Hydrophobic interactionsHydrophobic & π-π interactionsHydrophobic interactions
Expected Retention ModerateIncreased for aromatic compoundsModerate
Selectivity Good for general-purpose separations.Enhanced for aromatic and unsaturated compounds.[3]Similar to standard C18 but with improved peak shape.
Peak Shape May exhibit some tailing for polar analytes.Generally good, can be influenced by mobile phase.Excellent, especially for compounds with basic functionalities.[4]
Best Suited For Routine analysis and quality control.[1]Separating aromatic isomers or compounds with subtle structural differences.Assays requiring high peak symmetry and accuracy.

The "Why": Explaining the Chromatographic Behavior

The choice of stationary phase directly influences the separation mechanism. Understanding these mechanisms is key to rational method development.

Separation Mechanisms

G cluster_c18 C18 Column cluster_phenyl Phenyl-Hexyl Column cluster_lowsilanol Low Silanol Activity Column c18 C18 Stationary Phase Hydrophobic Interactions phenyl Phenyl-Hexyl Stationary Phase Hydrophobic Interactions π-π Interactions low_silanol C18 Stationary Phase Hydrophobic Interactions Reduced Silanol Interactions analyte This compound analyte->c18:f1 analyte->phenyl:f1 analyte->phenyl:f2 analyte->low_silanol:f1

Caption: Dominant interaction mechanisms for each column type with the analyte.

  • C18 Columns: These columns rely primarily on hydrophobic (van der Waals) interactions between the long alkyl chains of the stationary phase and the non-polar regions of the analyte.[5] For this compound, the benzodioxole ring and the propyl chain will interact with the C18 phase.

  • Phenyl-Hexyl Columns: In addition to hydrophobic interactions, these columns offer π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the analyte.[6] This can provide unique selectivity for aromatic compounds, potentially leading to better separation from closely related substances.

  • Low Silanol Activity Columns: Residual silanol groups on the silica support can interact with polar functional groups on the analyte, such as the hydroxyl group of this compound, leading to peak tailing.[7] Columns with low silanol activity are specially treated (end-capped) to minimize these interactions, resulting in more symmetrical peaks and improved reproducibility.[4]

Chiral Considerations: Separating Enantiomers

It is crucial to consider that derivatives of this compound can be chiral. If the separation of enantiomers is required, a chiral stationary phase (CSP) is necessary. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating a wide range of chiral compounds, including those with structures analogous to this compound.[8][9] The separation on a CSP is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase.[8]

Conclusion and Recommendations

For the routine analysis of this compound, a standard C18 column provides a robust and reliable starting point. However, for challenging separations involving closely related aromatic impurities, a Phenyl-Hexyl column may offer superior resolution due to its alternative selectivity. When high peak symmetry and analytical accuracy are critical, a low silanol activity C18 column is highly recommended to mitigate the effects of secondary interactions.

Ultimately, the optimal column choice will depend on the specific requirements of the analysis, including the complexity of the sample matrix and the desired level of resolution. Method development should ideally involve screening several column chemistries to identify the most suitable stationary phase for the application.

References

  • SIELC Technologies. (n.d.). Separation of 1,3-Benzodioxole-5-propanal on Newcrom R1 HPLC column.
  • BenchChem. (2025). Comparative Purity Analysis of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine by HPLC.
  • Saputri, F. A., et al. (2017). Development And Validation Of A RP-HPLC Method To Determine Dehydrodiisoeugenol, Myristicin, And Safrole In Ethanol Extract Of Nutmeg (Myristica fragrans Houtt). Research Journal of Pharmaceutical, Biological and Chemical Sciences.
  • Schreiber-Deturmeny, E. M., et al. (1993). Determination of safrole, dihydrosafrole, and chloromethyldihydrosafrole in piperonyl butoxide by high-performance liquid chromatography. Journal of Pharmaceutical Sciences.
  • (n.d.). Liquid chromatographic determination of safrole in sassafras-derived herbal products. PubMed.
  • SIELC Technologies. (n.d.). Separation of Safrole on Newcrom R1 HPLC column.
  • (n.d.). Chiral Drug Separation.
  • (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • Phenomenex. (2018). Reversed Phase Selectivity.
  • Restek. (n.d.). LC Column Comparison.
  • (n.d.). SEPARATION OF PROPRANOLOL ENANTIOMERS USING CHIRAL HPLC.
  • Agilent. (2015). Column Choices.

Sources

A Comparative Benchmarking Guide to the Synthesis of 1,3-Benzodioxole-5-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1,3-Benzodioxole-5-propanol in Medicinal Chemistry

This compound and its derivatives are pivotal structural motifs in the landscape of drug discovery and development. The inherent physicochemical properties of the 1,3-benzodioxole (or methylenedioxyphenyl) ring system are leveraged in a multitude of pharmacologically active compounds, where it can serve as a bioisostere for other aromatic systems, influence metabolic stability, and modulate receptor binding affinity. Its presence in natural products with significant biological activities, such as anti-inflammatory and neuroprotective effects, further underscores its importance. Consequently, the efficient and scalable synthesis of key intermediates like this compound is a critical undertaking for medicinal and process chemists.

This technical guide provides an in-depth, comparative analysis of the primary synthetic strategies for producing this compound. We will dissect three distinct multi-step pathways to the precursor aldehyde, α-methyl-1,3-benzodioxole-5-propanal (commonly known as Helional), and subsequently detail the methodologies for its reduction to the target propanol. Each route is evaluated based on chemical yield, scalability, safety, and the accessibility of starting materials. Furthermore, we present detailed experimental protocols and workflows to empower researchers in their synthetic endeavors.

Comparative Analysis of Synthetic Pathways

The synthesis of this compound is most efficiently achieved through the reduction of its corresponding aldehyde, 3-(1,3-benzodioxol-5-yl)-2-methylpropanal. Therefore, our comparative analysis focuses on the divergent strategies to synthesize this key aldehyde intermediate.

ParameterRoute 1: Crossed-Aldol CondensationRoute 2: Friedel-Crafts AcylationRoute 3: Hydrodechlorination
Starting Materials Piperonal, Propanal1,2-Methylenedioxybenzene, Propanoyl chloridePiperonal, Phosphorus pentachloride
Key Reactions Aldol Condensation, Selective HydrogenationFriedel-Crafts Acylation, ReductionsVilsmeier-Haack type, Hydrodechlorination
Reported Yield Moderate (50-55% for aldol step)[1]Good to High (Varies with catalyst)High (up to 99% selectivity)[1]
Scalability Established, but side-product formation can be a challenge.Feasible, but requires strict control of Lewis acid catalyst.Potentially highly scalable with good process control.
Green Chemistry Use of stoichiometric base, potential for solvent waste.Requires stoichiometric Lewis acid, generating significant waste.Utilizes catalytic hydrogenation, but initial steps involve chlorinated reagents.
Key Advantages Utilizes readily available starting materials.Direct construction of the carbon skeleton on the core ring.High selectivity and yield in the key hydrodechlorination step.
Key Disadvantages Propanal self-condensation reduces yield and complicates purification.[1]Potential for isomeric impurities, harsh reagents.Multi-step process with chlorinated intermediates.

Synthetic Route Overviews and Mechanistic Considerations

Route 1: The Classic Crossed-Aldol Condensation Pathway

This is the most traditional and widely cited method for the synthesis of the aldehyde precursor.[1] It begins with the base-catalyzed crossed-aldol condensation of piperonal (heliotropin) and propanal. The resulting α,β-unsaturated aldehyde is then subjected to selective hydrogenation of the carbon-carbon double bond to yield the target saturated aldehyde.

The primary challenge in this route is controlling the self-condensation of propanal, which leads to by-products and reduces the overall yield. Careful control of reaction temperature and the rate of addition of reagents is crucial for maximizing the desired crossed-aldol product. The subsequent selective hydrogenation requires a catalyst that favors reduction of the alkene over the aldehyde, such as palladium on carbon (Pd/C) under controlled conditions.

Aldol_Condensation_Route Piperonal Piperonal Aldol_Step Crossed-Aldol Condensation (Base Catalyst) Piperonal->Aldol_Step Propanal Propanal Propanal->Aldol_Step Unsaturated_Aldehyde α,β-Unsaturated Aldehyde Aldol_Step->Unsaturated_Aldehyde Hydrogenation Selective Hydrogenation (e.g., Pd/C, H2) Unsaturated_Aldehyde->Hydrogenation Final_Aldehyde 3-(1,3-benzodioxol-5-yl) -2-methylpropanal Hydrogenation->Final_Aldehyde

Caption: Workflow for the Crossed-Aldol Condensation Route.

Route 2: Friedel-Crafts Acylation Approach

This route builds the carbon chain directly onto the 1,2-methylenedioxybenzene (MDB) core. The first step is a Friedel-Crafts acylation using propanoyl chloride and a Lewis acid catalyst (e.g., AlCl₃) to form 1-(1,3-benzodioxol-5-yl)propan-1-one. This ketone can then be reduced to the target alcohol. While direct, this method often requires harsh, stoichiometric amounts of the Lewis acid, which can be difficult to handle and generates significant waste.

Friedel_Crafts_Route MDB 1,2-Methylenedioxybenzene FC_Acylation Friedel-Crafts Acylation (Lewis Acid) MDB->FC_Acylation Propanoyl_Chloride Propanoyl Chloride Propanoyl_Chloride->FC_Acylation Ketone 1-(1,3-benzodioxol-5-yl) propan-1-one FC_Acylation->Ketone Reduction_to_Alcohol Reduction (e.g., NaBH4) Ketone->Reduction_to_Alcohol Final_Alcohol This compound Reduction_to_Alcohol->Final_Alcohol

Caption: Workflow for the Friedel-Crafts Acylation Route.

Route 3: The High-Selectivity Hydrodechlorination Pathway

A more contemporary and highly efficient approach involves the synthesis of a chlorinated intermediate followed by a catalytic hydrodechlorination.[1] This multi-step route can achieve excellent selectivity for the desired aldehyde, avoiding the purification challenges of the aldol condensation. One iteration of this process involves the reaction of 1-(1,3-benzodioxol-5-yl)propan-1-one with phosphorus pentachloride (PCl₅) followed by treatment with N,N-dimethylformamide (DMF) to generate a chloro-vinyl aldehyde. The final, key step is a highly selective hydrodechlorination using a palladium or rhodium catalyst to furnish the target aldehyde with selectivities reported up to 99%.[1]

Hydrodechlorination_Route Ketone 1-(1,3-benzodioxol-5-yl) propan-1-one Chlorination Chlorination (PCl5, DMF) Ketone->Chlorination Chloro_Intermediate 3-Chloro-2-methyl-3- (1,3-benzodioxol-5-yl)propenal Chlorination->Chloro_Intermediate Hydrodechlorination Catalytic Hydrodechlorination (e.g., Rh/Al2O3, H2) Chloro_Intermediate->Hydrodechlorination Final_Aldehyde 3-(1,3-benzodioxol-5-yl) -2-methylpropanal Hydrodechlorination->Final_Aldehyde

Caption: Workflow for the Hydrodechlorination Route.

Final Step: Reduction to this compound

Once the precursor aldehyde is synthesized, the final step is its reduction to the corresponding primary alcohol. Several reliable methods are available, with the choice often depending on the desired stereochemistry and scale of the reaction.

Method A: Sodium Borohydride Reduction

Sodium borohydride (NaBH₄) is a mild and selective reducing agent that efficiently converts aldehydes to primary alcohols.[2] The reaction is typically carried out in a protic solvent like methanol or ethanol at room temperature or below. This method is operationally simple, high-yielding, and generally does not affect other functional groups like esters or the benzodioxole ring.

Method B: Catalytic Hydrogenation

Catalytic hydrogenation over a noble metal catalyst such as palladium on carbon (Pd/C) or Raney nickel is another effective method for this reduction. This process is highly efficient and produces only water as a byproduct, making it a greener alternative in terms of waste. However, it requires specialized hydrogenation equipment.

Method C: Biocatalytic Asymmetric Reduction

For pharmaceutical applications where a specific enantiomer of the alcohol is required, biocatalytic reduction is the premier choice. Whole-cell biocatalysts (e.g., Lactobacillus fermentum) or isolated alcohol dehydrogenases can reduce the precursor ketone (if that is the intermediate) to the alcohol with exceptional enantioselectivity (>99% ee) and high conversion rates.[3] This method represents the state-of-the-art in producing enantiopure chiral alcohols under mild, environmentally benign conditions.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-(1,3-benzodioxol-5-yl)-2-methylpropanal via Aldol Condensation and Hydrogenation

Step 1: Crossed-Aldol Condensation

  • To a stirred solution of piperonal (15.0 g, 0.1 mol) in ethanol (100 mL) in a flask cooled to 0-5 °C, add propanal (8.7 g, 0.15 mol).

  • Slowly add a 10% aqueous solution of sodium hydroxide (20 mL) dropwise, maintaining the temperature below 10 °C.

  • Stir the mixture at room temperature for 12 hours.

  • Acidify the reaction mixture with dilute hydrochloric acid to pH 5-6.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α,β-unsaturated aldehyde.

Step 2: Selective Hydrogenation

  • Dissolve the crude unsaturated aldehyde in ethyl acetate (150 mL).

  • Add 5% Palladium on Carbon (Pd/C) catalyst (0.5 g).

  • Hydrogenate the mixture in a Parr hydrogenator under 2-3 atm of hydrogen pressure at room temperature until hydrogen uptake ceases.

  • Filter the catalyst through a pad of Celite and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the residue by vacuum distillation to obtain 3-(1,3-benzodioxol-5-yl)-2-methylpropanal.

Protocol 2: Reduction of 3-(1,3-benzodioxol-5-yl)-2-methylpropanal using Sodium Borohydride
  • Dissolve 3-(1,3-benzodioxol-5-yl)-2-methylpropanal (9.6 g, 0.05 mol) in methanol (100 mL) in a flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.

  • Add sodium borohydride (1.9 g, 0.05 mol) portion-wise over 30 minutes, keeping the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction by the slow addition of water (50 mL).

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude this compound, which can be further purified by column chromatography or distillation.

Conclusion and Future Outlook

The synthesis of this compound can be accomplished through several distinct pathways, each with its own set of advantages and challenges. The classical crossed-aldol condensation route is well-established but can be hampered by moderate yields and purification difficulties. The Friedel-Crafts acylation approach offers a direct route to a key ketone intermediate but relies on harsh reagents. Modern methods, such as the high-selectivity hydrodechlorination pathway, offer significant improvements in yield and purity, representing a more robust option for large-scale production.

For the final reduction step, while standard chemical methods like sodium borohydride reduction and catalytic hydrogenation are reliable for producing the racemic alcohol, the future of pharmaceutical synthesis lies in asymmetric methods. Biocatalytic reductions provide an unparalleled ability to generate single enantiomers with high purity and under green conditions, aligning with the principles of sustainable chemistry. The choice of synthetic route will ultimately depend on the specific requirements of the project, including scale, cost, and the need for stereochemical control.

References

  • Kovacs, Z., & Kirby, R. J. (2020). The synthesis of MDA from helional and characterisation by isotope ratio mass spectrometry. Griffith Research Online.
  • Piccolo, O., et al. (2021).
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. NROChemistry.
  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Organic Synthesis.
  • Patil, S. B., et al. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences.
  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. J&K Scientific LLC.
  • ResearchGate. (2024). Main protocols for the synthesis of Helional® (III). (a) preparation by crossed-aldol condensation.
  • Sahin, E., et al. (2021). Optimization of asymmetric reduction conditions of 1-(benzo [d][4] dioxol-5-yl) ethanone by Lactobacillus fermentum P1 using D-optimal experimental design-based model. Istanbul Technical University.

  • ResearchGate. (2014). Can someone suggest a protocol for aldol condensation?.
  • Organic Synthesis. (n.d.). NaBH4 Reduction of Ketone to Alcohol. Organic Synthesis.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal.
  • Murakata, Y., et al. (1990). THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE (SYNTHETIC STUDIES ON INDOLES 521). Heterocycles.
  • Collins, M., et al. (2023). Methylenedioxyamphetamine (MDA)
  • Chemistry LibreTexts. (2021). 4: The Aldol Condensation – Preparation of Chalcones (Experiment). Chemistry LibreTexts.
  • Chemistry LibreTexts. (2021). 2: Reduction of Organic Compounds (Experiment). Chemistry LibreTexts.
  • Reagent Guide. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry.
  • Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one.
  • Aldol Condens
  • St. Amant, A. H., et al. (2021). Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis. Organic Process Research & Development.
  • Magritek. (n.d.).
  • Janssen, I. (2021). PdCu bimetallic catalysts for the selective hydrogenation of 2-methyl-3-butyn-2-ol. Utrecht University Student Theses Repository.
  • ResearchGate. (2016). General Kinetic Modeling of the Selective Hydrogenation of 2-Methyl-3-butyn-2-ol over a Commercial Palladium-Based Catalyst.
  • CHEM 2212L Experiment 9 - The Aldol Condens
  • ResearchGate. (2007). Predicting experimental yields as an index to rank synthesis routes: application for Diels–Alder reactions.
  • Pieta, I. S., et al. (2021).
  • Kharlamov, G. V., et al. (2020). Selective Hydrogenation of 2-Methyl-3-butyn-2-ol in Microcapillary Reactor on Supported Intermetallic PdZn Catalyst, Effect of Support Doping on Stability and Kinetic Parameters. MDPI.
  • ResearchGate. (2014). Asymmetric reduction of chloroacetophenone to produce chiral alcohols with microorganisms.
  • Yutaka, A., et al. (2013). Hydrogen-driven asymmetric reduction of hydroxyacetone to (R)
  • Wang, Y., et al. (2020). Highly enantioselective synthesis of (R)-1,3-butanediol via deracemization of the corresponding racemate by a whole-cell stereoinverting cascade system. PubMed Central.
  • ResearchGate. (2012). Asymmetric synthesis of (R)-1,3-butanediol from 4-hydroxy-2-butanone by a newly isolated strain Candida krusei ZJB-09162.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1,3-Benzodioxole-5-propanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 1,3-Benzodioxole-5-propanol. As drug development professionals and researchers, our commitment to safety and environmental stewardship is paramount. This document moves beyond simple instruction to explain the causality behind each procedural step, ensuring a self-validating system of laboratory safety and regulatory compliance.

Core Principle: Hazard Assessment and Precautionary Management

While a comprehensive, peer-reviewed toxicological profile for this compound is not extensively documented in readily available literature, its structural class necessitates a cautious approach. The benzodioxole moiety is present in compounds that are known to have biological activity and potential toxicity. For instance, the structurally related compound safrole is classified as a potential carcinogen[1]. Therefore, the foundational principle for managing this compound is to treat it as hazardous chemical waste until proven otherwise.

This precautionary approach aligns with the Resource Conservation and Recovery Act (RCRA) guidelines, which mandate that generators of chemical waste are responsible for its safe management from "cradle-to-grave"[2].

Required Personal Protective Equipment (PPE): Before handling the compound in any form (pure, in solution, or as waste), the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Nitrile or other chemically resistant gloves[1].

  • Body Protection: A standard laboratory coat[1].

  • Respiratory Protection: All handling and waste consolidation should occur within a certified chemical fume hood to minimize inhalation exposure[1][3].

Waste Characterization and Regulatory Framework

Under the guidelines established by the Environmental Protection Agency (EPA), a chemical waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity[4][5]. Based on data from structurally similar compounds, which show potential harm if swallowed and toxicity to aquatic life, this compound waste must be managed as toxic hazardous waste [6][7].

Key Regulatory Insight: It is a violation of federal and local regulations to dispose of this chemical down the drain or in standard solid waste receptacles[5][8]. All waste containing this compound must be collected, labeled, and disposed of through a licensed hazardous waste management service or your institution's Environmental Health and Safety (EHS) department[1][9].

Step-by-Step Disposal Protocol

This protocol ensures safety, segregation, and compliance for the disposal of this compound.

Step 1: Container Selection and Preparation

  • Action: Select a chemically compatible, leak-proof waste container with a secure, screw-top lid. Borosilicate glass or high-density polyethylene (HDPE) are appropriate choices.

  • Causality: The use of a compatible container is a critical first step to prevent chemical reactions or degradation of the container itself, which could lead to a spill[4]. The container must be clean and dry to prevent unintended reactions with residual chemicals.

Step 2: Waste Collection

  • Action: In a chemical fume hood, carefully transfer the waste this compound into the designated waste container. If transferring a solid, use a dedicated, clean spatula. If transferring a liquid, use a funnel to prevent drips.

  • Causality: Performing the transfer in a fume hood contains any potential vapors, protecting the user from inhalation exposure[3]. Keeping the container closed when not actively adding waste is a primary EPA requirement to prevent the release of volatile organic compounds (VOCs) into the atmosphere[2].

Step 3: Proper Labeling

  • Action: Immediately after the first addition of waste, affix a completed hazardous waste label to the container. The label must include:

    • The words "HAZARDOUS WASTE "[1][4].

    • The full chemical name: "This compound " and any other components in the waste stream.

    • The accumulation start date (the date the first drop of waste entered the container)[4].

    • The specific hazard characteristics (e.g., "Toxic").

  • Causality: Accurate and immediate labeling is a cornerstone of laboratory safety and regulatory compliance. It informs all personnel of the container's contents and associated dangers and is essential for tracking accumulation timelines, which are strictly regulated by the EPA[4][10].

Step 4: Temporary On-Site Storage

  • Action: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory[11]. This area must be at or near the point of generation and under the control of laboratory personnel[11]. The container must be stored in secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.

  • Causality: The SAA provides a controlled, short-term storage location that prevents the accumulation of large quantities of hazardous waste in the main workspace. Secondary containment is a critical engineering control that mitigates the impact of a primary container failure[12].

Step 5: Final Disposal and Record Keeping

  • Action: Once the container is full, or approaching the regulatory time limit (e.g., 180 days for Small Quantity Generators), contact your institution's EHS department or a contracted hazardous waste disposal service to arrange for pickup[9][10].

  • Causality: Timely removal of hazardous waste is legally mandated and reduces the risks associated with long-term storage in the laboratory[10]. Professional disposal services are equipped to transport and process the waste in accordance with all EPA, Department of Transportation (DOT), and local regulations[2][8].

Summary of Disposal Parameters

The following table provides a quick-reference summary for the proper management of this compound waste.

ParameterGuidelineJustification & Source
Waste Classification Hazardous Chemical Waste (Toxic)Precautionary principle based on structural analogs and EPA criteria.[1][4]
Container Type Chemically compatible (e.g., Borosilicate Glass, HDPE), leak-proof, with a secure lid.Prevents spills and reactions.[3][13]
Required Labeling "HAZARDOUS WASTE", full chemical name, accumulation start date, hazard characteristics.Ensures safety and regulatory compliance (RCRA).[1][2][4]
On-Site Storage In a designated Satellite Accumulation Area with secondary containment.Minimizes risk and exposure in the laboratory.[11][12]
Final Disposal Method Via an approved institutional EHS program or a licensed hazardous waste contractor.Ensures legal and environmentally sound disposal.[8][9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G start Waste Generated: This compound characterize Characterize as Hazardous Waste (Toxic) start->characterize ppe Don Required PPE (Goggles, Gloves, Lab Coat) characterize->ppe container Select & Prepare Compatible Container ppe->container collect Collect Waste in Chemical Fume Hood container->collect label Label Container Immediately 'Hazardous Waste' collect->label store Store in Satellite Accumulation Area (SAA) with Secondary Containment label->store contact Arrange Pickup with EHS or Licensed Vendor store->contact disposal Final Disposal (Record Kept) contact->disposal

Caption: Disposal workflow for this compound.

References

  • RIFM fragrance ingredient safety assessment, this compound, α-methyl-, 5-acetate, CAS Registry Number 68844-96-2. Food and Chemical Toxicology.
  • Regulation of Laboratory Waste. American Chemical Society.
  • Hazardous Waste Management in the Laboratory. LabManager.
  • Lab Pack Management 101: Removal of Lab Waste in Schools and Laboratories. Hazardous Waste Experts.
  • Lab Waste Management and RCRA Updates for Colleges and Universities. NY.gov.
  • 1,3-Benzodioxol-5-ol, 6-(2-propenyl)- Safety Data Sheets(SDS). lookchem.com.
  • Essential Safety and Disposal Procedures for 1-(Benzo[d][14][10]dioxol-5-yl)propan-2-ol. Benchchem. Available at:

  • The Essential Guide to Sustainability and Compliance for Industrial Waste Management. Crystal Clean.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA.
  • 1,3-Benzodioxole - Safety Data Sheet. ChemicalBook.
  • 1,3-Benzodioxole Safety Data Sheet. Apollo Scientific.
  • SAFETY DATA SHEET - 1-(1,3-benzodioxol-5-yl)propan-1-one. Sigma-Aldrich.
  • Best Practices for Hazardous Waste Disposal. AEG Environmental.
  • Proper Handling of Hazardous Waste Guide. US EPA. Available at: [Link]

  • SAFETY DATA SHEET - 2-(1,3-Benzodioxol-5-yl)ethanol. Fisher Scientific.
  • What Are the Guidelines for Disposing of Hazardous Waste in Regular Trash?. Chemistry for Everyone (YouTube).

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A Comprehensive Guide to Personal Protective Equipment for Handling 1,3-Benzodioxole-5-propanol

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and drug development, the meticulous handling of chemical reagents is a cornerstone of both laboratory safety and experimental integrity. This guide provides an in-depth operational plan for the safe handling of 1,3-Benzodioxole-5-propanol, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). As there is no comprehensive Safety Data Sheet (SDS) specifically for this compound, this document synthesizes the known hazards associated with this compound with best practices derived from structurally similar chemicals.

Understanding the Hazards: A Proactive Approach to Safety

  • H315: Causes skin irritation [1]

  • H319: Causes serious eye irritation [1]

  • H335: May cause respiratory irritation [1]

These classifications are the foundation of our risk assessment and dictate the minimum PPE requirements to ensure the safety of all laboratory personnel. The causality is clear: direct contact with the skin or eyes is known to cause irritation, and inhalation of its vapors or aerosols can irritate the respiratory tract. Therefore, a multi-layered PPE strategy is essential to create effective barriers against these routes of exposure.

Core Personal Protective Equipment (PPE) Directives

Given the known hazards, the following PPE is mandatory when handling this compound.

Eye and Face Protection: The First Line of Defense

The risk of serious eye irritation from splashes or vapors necessitates robust eye and face protection.

  • Protocol:

    • Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] These should provide a complete seal around the eyes.

    • When there is a significant risk of splashing, such as during transfers of larger volumes or when heating the substance, a full-face shield should be worn in addition to safety goggles.

Skin and Body Protection: Preventing Dermal Exposure

To mitigate the risk of skin irritation, appropriate gloves and protective clothing are crucial.

  • Gloves:

    • Selection: Due to the lack of specific chemical resistance data for this compound, it is prudent to select gloves made of a material known to be resistant to a broad range of organic chemicals. Nitrile gloves are a common and effective choice for many laboratory applications. Always inspect gloves for any signs of degradation or perforation before use.

    • Technique: Proper glove removal technique (without touching the glove's outer surface) is critical to avoid skin contact with the product.[3] Contaminated gloves must be disposed of as hazardous waste in accordance with applicable laws and good laboratory practices.

  • Protective Clothing:

    • A standard laboratory coat is required to protect against incidental skin contact.

    • For procedures with a higher risk of splashes or spills, a chemically resistant apron should be worn over the lab coat.

    • Wear closed-toe shoes at all times in the laboratory.

Respiratory Protection: Safeguarding Against Inhalation

Given that this compound may cause respiratory irritation, all handling of this chemical that could generate vapors, mists, or aerosols should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • When is a Respirator Needed?

    • If engineering controls such as a fume hood are not available or are insufficient to maintain exposure below acceptable limits, or during a large spill, respiratory protection is necessary.

    • A NIOSH/MSHA-approved respirator with an organic vapor cartridge is recommended.[2] The specific type of respirator should be selected based on the potential airborne concentration of the chemical.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Workflow cluster_start Start: Handling this compound cluster_assessment Hazard & Exposure Assessment cluster_ppe PPE Selection cluster_end Final Check & Disposal start Initiate Task assess_hazards Review Hazards: - Skin Irritation (H315) - Eye Irritation (H319) - Respiratory Irritation (H335) start->assess_hazards assess_procedure Evaluate Procedure: - Small scale? - Potential for splash? - Generation of vapors/aerosols? assess_hazards->assess_procedure eye_protection Eye Protection: - Safety Goggles (minimum) - Face Shield (if splash risk) assess_procedure->eye_protection skin_protection Skin Protection: - Nitrile Gloves - Lab Coat - Chemically Resistant Apron (if splash risk) assess_procedure->skin_protection respiratory_protection Respiratory Protection: - Work in Fume Hood (primary) - Respirator (if hood unavailable/spill) assess_procedure->respiratory_protection final_check Final PPE Check & Safe Work Execution eye_protection->final_check skin_protection->final_check respiratory_protection->final_check disposal Proper Disposal of Contaminated PPE final_check->disposal

Caption: PPE selection workflow for handling this compound.

Operational and Disposal Plans

Handling and Storage
  • Handle this compound in a well-ventilated area, preferably a chemical fume hood.[4]

  • Avoid contact with skin and eyes.[4]

  • Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[3][4]

  • Wash hands thoroughly after handling.[2]

Spill Management

In the event of a spill:

  • Evacuate the immediate area.

  • Ensure adequate ventilation.

  • Wear the appropriate PPE, including respiratory protection if necessary.

  • Contain the spill using an inert absorbent material (e.g., sand, vermiculite).

  • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.

  • Clean the spill area thoroughly.

Disposal of Contaminated PPE and Waste
  • All disposable PPE (gloves, etc.) that has come into contact with this compound should be considered contaminated.

  • Place contaminated PPE and any waste material from spills into a clearly labeled, sealed container for hazardous waste.

  • Dispose of all waste through an approved environmental health and safety (EHS) program, following all local, state, and federal regulations.[2][4]

Summary of Recommended PPE

Situation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Small-scale weighing and solution preparation Chemical safety gogglesNitrile glovesLab coatWork in a chemical fume hood
Larger volume transfers or reactions Chemical safety goggles and face shieldNitrile glovesChemically resistant apron over a lab coatWork in a chemical fume hood
Spill cleanup Chemical safety goggles and face shieldNitrile glovesChemically resistant apron over a lab coatNIOSH/MSHA-approved respirator with organic vapor cartridge

This guide is intended to provide a robust framework for the safe handling of this compound. It is imperative that all personnel are trained on these procedures and that the specific details of any experimental protocol are assessed to ensure the highest level of safety.

References

  • LookChem. (n.d.). 1,3-Benzodioxol-5-ol, 6-(2-propenyl)- Safety Data Sheets(SDS). Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Benzodioxole-5-propanal. Retrieved from [Link]

  • CPAChem. (2024). Safety data sheet: 1,3-Benzodioxole. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 5-Chloro-1,3-benzodioxole. Retrieved from [Link]

  • RIFM. (2020). methyl-1,3-benzodioxole-5-propionaldehyde, CAS Registry Number 120. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.